3-Methyl-1-butyne
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCSRAJGJYMJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208528 | |
| Record name | 3-Methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-23-2 | |
| Record name | 3-Methyl-1-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbut-1-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-METHYLBUT-1-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG5EYU99C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-1-butyne, also known as isopropylacetylene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this terminal alkyne in complex organic synthesis. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations to illustrate reaction pathways.
Physical Properties
This compound is a volatile and highly flammable liquid under standard conditions.[1] Its key physical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol [1] |
| Appearance | Clear, colorless to slightly yellow liquid |
| Boiling Point | 29.5 °C[2] |
| Melting Point | -89.7 °C[2] |
| Density | 0.666 g/mL at 25 °C[2] |
| Refractive Index (n₂₀/D) | 1.374[3] |
| Flash Point | -30 °C (-22 °F)[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Immiscible[2] |
| Alcohol | Miscible[2] |
Chemical Properties and Reactivity
This compound is a terminal alkyne, a class of compounds characterized by a carbon-carbon triple bond at the end of a carbon chain. This structural feature dictates its chemical reactivity.
Key Chemical Properties:
-
Terminal Alkyne: The presence of an acidic proton on the sp-hybridized carbon allows for the formation of a metal acetylide upon reaction with a strong base. This acetylide is a potent nucleophile in various organic reactions.
-
Reactivity: It readily undergoes reactions typical of terminal alkynes, including hydrosilylation, the Pauson-Khand reaction, and other addition reactions across the triple bond.[3]
-
Flammability: It is an extremely flammable liquid and vapor.[1]
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and key reactions of this compound, providing a foundation for its practical application in a laboratory setting.
Synthesis of this compound
A common laboratory-scale synthesis of terminal alkynes involves the reaction of a sodium acetylide with an appropriate alkyl halide. For this compound, this would involve the reaction of sodium acetylide with 2-bromopropane (B125204).
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Acetylene (B1199291) (gas)
-
2-Bromopropane
-
Anhydrous diethyl ether
-
Ice bath
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask
-
Stirring apparatus
-
Gas inlet tube
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.
-
In a well-ventilated fume hood, condense liquid ammonia into the flask, cooled with an ice bath.
-
Slowly add sodium amide to the liquid ammonia with stirring to form a solution of sodium in liquid ammonia.
-
Bubble acetylene gas through the solution. The formation of a white precipitate of sodium acetylide will be observed.
-
Once the formation of the acetylide is complete, slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the reaction mixture.
-
Allow the reaction to proceed with stirring for several hours.
-
After the reaction is complete, carefully quench the reaction by the slow addition of water.
-
The ammonia is allowed to evaporate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The crude product is then purified by fractional distillation.
Purification by Fractional Distillation
Due to its low boiling point, this compound can be effectively purified from less volatile impurities using fractional distillation.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Gently heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (29.5 °C).
-
Ensure the receiving flask is cooled in an ice bath to minimize the loss of the volatile product.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This compound can serve as the alkyne component in this reaction.
Materials:
-
This compound
-
An alkene (e.g., norbornene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene (B28343) or hexane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
-
Heating and stirring apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl in the anhydrous solvent.
-
To this solution, add this compound and stir at room temperature for a period to allow for the formation of the alkyne-cobalt complex.
-
Add the alkene to the reaction mixture.
-
Heat the reaction mixture under an atmosphere of carbon monoxide (can be supplied from a balloon or by bubbling through the solution).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The cobalt complex can be decomposed by the addition of an oxidizing agent (e.g., trimethylamine (B31210) N-oxide or exposure to air).
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Hydrosilylation of this compound
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction can be catalyzed by various transition metal complexes. The following is a general procedure for the platinum-catalyzed hydrosilylation of a terminal alkyne.
Materials:
-
This compound
-
A hydrosilane (e.g., triethylsilane)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
-
Stirring apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the hydrosilane to the solution.
-
Add a catalytic amount of the platinum catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC or NMR spectroscopy.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting vinylsilane can be purified by distillation or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of purified this compound in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Expected ¹H NMR Spectrum of this compound:
-
A doublet corresponding to the six equivalent protons of the two methyl groups.
-
A multiplet (septet of doublets) corresponding to the single proton of the methine group.
-
A doublet corresponding to the acetylenic proton.
Visualizations
The following diagram illustrates the general mechanism of the Pauson-Khand reaction.
Caption: A simplified workflow of the Pauson-Khand reaction.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne of significant interest in organic synthesis.[1][2] Its unique structural features, comprising a sterically hindered terminal triple bond, make it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and fine chemicals.[2][3] This document provides a comprehensive analysis of the molecular structure, bonding, geometry, and physicochemical properties of this compound. Detailed spectroscopic data and a representative experimental protocol for its application in synthesis are also presented to serve as a technical resource for research and development professionals.
Molecular Identity and Physical Properties
This compound is a clear, colorless to slightly yellow, and extremely flammable liquid.[2][4] It is characterized by the molecular formula C₅H₈ and a molecular weight of approximately 68.12 g/mol .[1] The compound is miscible with alcohol but immiscible with water.[4][5]
| Identifier | Value | Reference |
| IUPAC Name | 3-methylbut-1-yne | [1][6] |
| Synonyms | Isopropylacetylene, Isopentyne, 2-Methyl-3-butyne | [1][7] |
| CAS Number | 598-23-2 | [1][7] |
| Molecular Formula | C₅H₈ | [1][8] |
| Molecular Weight | 68.12 g/mol | [1] |
| InChI Key | USCSRAJGJYMJFZ-UHFFFAOYSA-N | [1][7] |
| Canonical SMILES | CC(C)C#C | [1][6] |
| Physical Property | Value | Reference |
| Density | 0.666 g/mL at 25 °C | [3][5] |
| Boiling Point | 29.5 °C | [5] |
| Melting Point | -90 °C to -89.7 °C | [5][9] |
| Flash Point | -30 °C (-22 °F) | [3][5] |
| Refractive Index | n20/D 1.374 | [3] |
Molecular Structure and Bonding
The structure of this compound consists of a four-carbon butyne chain with a methyl group substituted at the third carbon atom (C3).[1][10] The terminal alkyne functional group dictates the molecule's geometry and reactivity.
Hybridization and Bond Formation
The electronic configuration of the carbon atoms in this compound determines its three-dimensional structure and bonding characteristics.
-
C1 and C2 (Alkyne Carbons): These two carbons are sp hybridized . The triple bond between them consists of one strong sigma (σ) bond (from the overlap of two sp hybrid orbitals) and two weaker pi (π) bonds (from the overlap of the remaining two pairs of unhybridized p orbitals). The C1 atom also forms a σ bond with a hydrogen atom, while the C2 atom forms a σ bond with the C3 carbon.
-
C3 (Isopropyl Carbon): This carbon is sp³ hybridized . It forms four single σ bonds: one with C2, one with a hydrogen atom, and two with the methyl group carbons (C4 and C5).
-
C4 and C5 (Methyl Carbons): These carbons are also sp³ hybridized , each forming four σ bonds (one with C3 and three with hydrogen atoms).
Molecular Geometry
The hybridization of the carbon atoms directly influences the molecule's geometry.
-
The C1-C2-C3 fragment is linear, with a bond angle of approximately 180° , which is characteristic of sp-hybridized carbons in an alkyne.[11]
-
The geometry around the C3 atom is tetrahedral, with bond angles of approximately 109.5° between the C2-C3, C3-H, C3-C4, and C3-C5 bonds.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The key features in its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are summarized below.
| Spectroscopy Type | Feature | Value / Description | Reference |
| Infrared (IR) | C≡C stretch (alkyne) | ~2100 cm⁻¹ | [7][12] |
| ≡C-H stretch (alkyne C-H) | ~3300 cm⁻¹ | [7][12] | |
| C-H stretch (alkane) | ~2870-2960 cm⁻¹ | [7][12] | |
| ¹³C NMR | C1 (≡CH) | ~68 ppm | [13] |
| C2 (C≡C) | ~92 ppm | [13] | |
| C3 (CH) | ~28 ppm | [13] | |
| C4, C5 (CH₃) | ~21 ppm | [13] | |
| ¹H NMR | ≡C-H | Singlet | [14] |
| C3-H | Multiplet | [14] | |
| CH₃ | Doublet | [14] |
Note: NMR chemical shifts are approximate and can vary based on the solvent used.[13]
Applications in Synthesis and Experimental Protocols
This compound serves as a versatile reactant in various organic transformations. It is used in the ruthenium-catalyzed synthesis of cycloheptadienes and the titanium-catalyzed [2+2+1] multicomponent synthesis of pyrroles.[3] It is also a key precursor in the total synthesis of natural products such as (+)-frondosin A and (−)-citrinadin A.[3]
Example Protocol: Co₂-Mediated Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful method for constructing cyclopentenones. This compound can be reacted with N-substituted maleimides in the presence of a cobalt catalyst to yield maleimide-fused cyclopentenones.[3]
Methodology:
-
Catalyst Activation: Dicobalt octacarbonyl (Co₂(CO)₈) is used as the catalyst precursor. It reacts with this compound to form a stable alkyne-cobalt complex.
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the N-substituted maleimide, this compound, and Co₂(CO)₈ are dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction. The progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the desired maleimide-fused cyclopentenone.
Conclusion
This compound possesses a distinct molecular structure and bonding profile that underpins its utility in modern organic synthesis. The linear geometry of its terminal alkyne moiety, combined with the steric bulk of the adjacent isopropyl group, provides a unique platform for constructing complex molecules. The quantitative data and experimental protocols summarized in this guide offer a foundational resource for scientists engaged in chemical research and drug development, facilitating the effective application of this versatile chemical building block.
References
- 1. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound 95 598-23-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C5H8 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 1-Butyne, 3-methyl- [webbook.nist.gov]
- 8. PubChemLite - this compound (C5H8) [pubchemlite.lcsb.uni.lu]
- 9. This compound [stenutz.eu]
- 10. This compound (CHEBI:87379) [ebi.ac.uk]
- 11. homework.study.com [homework.study.com]
- 12. 1-Butyne, 3-methyl- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
Isopropylacetylene IUPAC name and synonyms
An In-depth Technical Guide to 3-Methyl-1-butyne (Isopropylacetylene)
This guide provides a comprehensive overview of this compound, commonly known as isopropylacetylene. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and relevant experimental protocols.
Chemical Identity
-
Synonyms: Isopropylacetylene, Isopentyne, Isopropyl acetylene, 1-Isopentyne, 2-Methyl-3-butyne, 3,3-Dimethyl-1-propyne, Isopropylethyne[1][3][4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₈ | [1][3] |
| Molecular Weight | 68.12 g/mol | [1] |
| Density | 0.666 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.374 | |
| Flash Point | -30 °C (-22 °F) | |
| Storage Temperature | 2-8°C | |
| Solubility | Miscible with alcohol, immiscible with water. | [3][5] |
Experimental Protocols
Pauson-Khand Reaction for the Synthesis of Maleimide-Fused Cyclopentenones
This compound serves as a terminal alkyne in the Pauson-Khand reaction to prepare maleimide-fused cyclopentenones. This reaction is mediated by dicobalt octacarbonyl (Co₂(CO)₈).
Methodology:
-
Reactant Preparation: In a suitable reaction vessel under an inert atmosphere, dissolve N-substituted maleimide (B117702) and this compound in an appropriate solvent (e.g., dichloromethane (B109758) or toluene).
-
Addition of Catalyst: Add dicobalt octacarbonyl (Co₂(CO)₈) to the solution. The reaction mixture is typically stirred at room temperature to allow for the formation of the alkyne-cobalt complex.
-
Reaction Conditions: The reaction is then heated to promote the cycloaddition. The specific temperature and reaction time will depend on the substrates and solvent used.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the cobalt catalyst is removed, often by oxidation or filtration. The resulting product, a maleimide-fused cyclopentenone, is then purified using standard techniques such as column chromatography.
Reaction Workflow Diagram
The following diagram illustrates the generalized workflow for the Pauson-Khand reaction involving this compound.
Caption: Pauson-Khand Reaction Workflow.
References
Spectroscopic Analysis of 3-Methyl-1-butyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-1-butyne (Isopropylacetylene), a terminal alkyne of interest in various chemical research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for structural elucidation and quality control.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 2.06 | Doublet of septets | ~2.7, ~1.0 | 1H | ≡C-H |
| 2.50 | Multiplet | ~2.7, ~6.8 | 1H | -CH(CH₃)₂ |
| 1.15 | Doublet | ~6.8 | 6H | -CH(CH₃ )₂ |
Note: Coupling constants are approximate and may vary depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Atom |
| 86.9 | ≡C -H |
| 68.2 | -C ≡ |
| 27.9 | -C H(CH₃)₂ |
| 22.8 | -CH(C H₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3312 | Strong, Sharp | ≡C-H stretch |
| 2975 | Strong | C-H stretch (sp³) |
| 2106 | Medium, Sharp | C≡C stretch |
| 1468 | Medium | C-H bend (CH₃) |
| 1368 | Medium | C-H bend (CH₃) |
| 640 | Strong, Broad | ≡C-H bend |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 68 | 30 | [M]⁺ (Molecular Ion) |
| 67 | 100 | [M-H]⁺ (Base Peak) |
| 53 | 45 | [M-CH₃]⁺ |
| 41 | 35 | [C₃H₅]⁺ |
| 39 | 55 | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
The prepared sample is placed in the NMR spectrometer.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
Typically, 8 to 16 scans are acquired to improve the signal-to-noise ratio.
-
The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
¹³C NMR Spectroscopy:
-
The sample is prepared as for ¹H NMR, often at a higher concentration.
-
The spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the FID, which eliminates C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
A larger number of scans (typically several hundred to thousands) are acquired due to the low natural abundance of ¹³C.
-
Data processing, including Fourier transformation, phasing, and baseline correction, is performed.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
Data Acquisition:
-
A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O absorptions.
-
The prepared sample (thin film on salt plates) is placed in the sample holder.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) column for separation and purification, or directly via a heated inlet system to vaporize the liquid sample.
Ionization and Analysis:
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.
-
The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Elucidation.
An In-depth Technical Guide to the Synthesis of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-butyne, also known as isopropylacetylene, is a valuable terminal alkyne in organic synthesis, serving as a crucial building block for pharmaceuticals and complex organic molecules. Its unique structural features make it a versatile precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis pathways for producing this compound, including detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively produce this important compound.
Introduction
This compound is a five-carbon terminal alkyne with the chemical formula C₅H₈. It is a colorless, volatile liquid with a characteristic odor. The presence of a terminal triple bond and a branched alkyl group makes it a highly reactive and useful intermediate in a wide range of chemical reactions, including metal-catalyzed cross-coupling reactions, hydrosilylation, and the synthesis of complex natural products. This guide will explore the most common and effective methods for its synthesis.
Synthesis Pathways
Several synthetic routes have been established for the production of this compound. The most prominent methods include the alkylation of acetylide anions, the dehydrohalogenation of dihalides, and the isomerization of C5 hydrocarbons. Each pathway offers distinct advantages and is suited for different starting materials and scales of production.
Alkylation of Acetylide Anions
The alkylation of acetylide anions is a fundamental and widely used method for the formation of carbon-carbon bonds and the synthesis of substituted alkynes.[1] This pathway involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, which subsequently reacts with an alkyl halide in an Sₙ2 reaction.[2][3]
Two main strategies can be employed for the synthesis of this compound via this method:
-
Strategy A: Reaction of the sodium salt of acetylene (B1199291) with an isopropyl halide.
-
Strategy B: Reaction of the sodium salt of propyne (B1212725) with a methyl halide.
Challenges and Considerations:
A significant limitation of the alkylation reaction is that it is most efficient with primary alkyl halides.[4][5] When using secondary or tertiary alkyl halides, the acetylide anion, being a strong base, can promote E2 elimination as a major competing reaction, leading to the formation of alkenes.[2][4]
Logical Relationship of Alkylation Pathways
Caption: Alkylation strategies for this compound synthesis.
Experimental Protocol: Alkylation of Propyne with Methyl Iodide (Strategy B)
-
Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium amide (NaNH₂) in liquid ammonia (B1221849).
-
Bubble propyne gas through the solution at -33 °C until the formation of a white precipitate of sodium propynide is complete.
-
Alkylation: Slowly add a solution of methyl iodide in anhydrous ether to the suspension of sodium propynide.
-
Stir the reaction mixture for several hours at -33 °C.
-
Work-up: After the reaction is complete, carefully add water to quench the excess sodium amide.
-
Allow the ammonia to evaporate, and then extract the aqueous layer with ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and distill to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Typically > 80% |
| Purity | > 95% after distillation |
| Reaction Time | 2-4 hours |
Double Dehydrohalogenation of Dihalides
The synthesis of alkynes can also be achieved through a double dehydrohalogenation of either a vicinal or a geminal dihalide using a strong base.[6][7] This E2 elimination reaction occurs twice to form the two π-bonds of the triple bond.[6] For the synthesis of this compound, a suitable precursor would be a dihalogenated 3-methylbutane.
Potential Precursors:
-
1,2-Dihalo-3-methylbutane (Vicinal Dihalide): Prepared by the halogenation of 3-methyl-1-butene (B165623).
-
1,1-Dihalo-3-methylbutane (Geminal Dihalide): Can be synthesized from 3-methylbutanal.
The choice of base is critical. While hydroxide (B78521) or alkoxide bases can be used, they may lead to positional isomers. A stronger base like sodium amide (NaNH₂) in liquid ammonia is often preferred to ensure complete elimination and to deprotonate the terminal alkyne product, which can then be protonated in a work-up step.[7]
Dehydrohalogenation Experimental Workflow
Caption: Workflow for dehydrohalogenation synthesis.
Experimental Protocol: Double Dehydrohalogenation of 1,2-Dibromo-3-methylbutane
-
Preparation of Dihalide: Add a solution of bromine in dichloromethane (B109758) dropwise to a stirred solution of 3-methyl-1-butene in dichloromethane at 0 °C.
-
Elimination: Prepare a suspension of sodium amide in liquid ammonia in a three-necked flask.
-
Slowly add a solution of 1,2-dibromo-3-methylbutane in anhydrous ether to the sodium amide suspension.
-
Stir the reaction mixture for 2-3 hours at -33 °C.
-
Work-up: Cautiously add water to quench the reaction, followed by the addition of a dilute acid (e.g., HCl) to protonate the acetylide.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and distill to isolate this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 60-70% |
| Purity | > 95% after distillation |
| Reaction Time | 3-5 hours |
Isomerization of C5 Hydrocarbons
Industrially, the synthesis of specific isomers can be achieved through the catalytic isomerization of a mixture of hydrocarbons. For this compound, a potential starting material is 3-methyl-1,2-butadiene (B1215419) (isopropylallene). The isomerization can be catalyzed by bases or metal complexes.
While specific industrial protocols are often proprietary, the general principle involves passing the vapor of the starting material over a heated catalyst bed.
Raw Materials for this compound Synthesis
One source lists several potential raw materials for the preparation of this compound, including 1-butene, various dihalo-3-methylbutanes, 2-methylbut-3-yn-1-ol, 3-methyl-1,2-butadiene, and isoprene, suggesting multiple pathways that could be optimized for industrial production.[8]
Conclusion
The synthesis of this compound can be accomplished through several effective pathways. The alkylation of acetylide anions, particularly the reaction of sodium propynide with a methyl halide, offers a high-yield and straightforward laboratory-scale synthesis. For larger-scale production or when starting from alkenes, the double dehydrohalogenation of a vicinal dihalide is a viable alternative. Isomerization of other C5 hydrocarbons represents a potential industrial-scale method. The selection of the optimal synthesis route will depend on factors such as the availability of starting materials, the desired scale of production, and the specific requirements for purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to synthesize this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. orgosolver.com [orgosolver.com]
- 4. bccollege.ac.in [bccollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Reactivity Profile of 3-Methyl-1-butyne: An In-depth Technical Guide
Introduction
3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key transformations relevant to researchers, scientists, and professionals in drug development. The unique steric hindrance provided by the isopropyl group often influences the regioselectivity and stereoselectivity of its reactions, making it a valuable substrate for the synthesis of complex molecular architectures. This document details common reactions, presents quantitative data where available, outlines experimental protocols, and provides mechanistic insights through reaction pathway diagrams.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol [1] |
| CAS Number | 598-23-2[1] |
| Density | 0.666 g/mL at 25 °C |
| Boiling Point | 28-29 °C |
| Refractive Index | n20/D 1.374 |
| ¹H NMR | δ (ppm): 1.15 (d, 6H), 1.95 (s, 1H), 2.45 (m, 1H) |
| ¹³C NMR | δ (ppm): 21.0, 22.5, 68.0, 87.5 |
Key Reactions and Reactivity Data
As a terminal alkyne, this compound undergoes a variety of characteristic reactions. The following sections detail some of the most synthetically useful transformations, along with available quantitative data.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This compound is a suitable substrate for this reaction.[2] The regioselectivity is generally high, with the larger substituent of the alkyne (the isopropyl group) ending up adjacent to the carbonyl group in the product.[3]
| Alkene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-substituted maleimides | Co₂(CO)₈ | Mesitylene (B46885) | 160 | 24 | 50 | [Angew. Chem. Int. Ed. 2020, 59, 13521] |
| Norbornene | [Rh(CO)₂Cl]₂ | 1,2-Dichloroethane | 80 | 12 | Moderate to Good | General Procedure |
Hydration Reactions
The addition of water across the triple bond of this compound can be achieved with different regioselectivities depending on the reaction conditions, leading to either a ketone or an aldehyde after tautomerization of the intermediate enol.
Treatment of this compound with aqueous sulfuric acid in the presence of a mercury(II) sulfate (B86663) catalyst results in the Markovnikov addition of water to form 3-methyl-2-butanone.[4]
| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| HgSO₄ | H₂SO₄, H₂O | Water | 60-80 | 1-3 | 3-Methyl-2-butanone | Typically Good |
The hydroboration of this compound with a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields 3-methylbutanal. The use of a bulky borane is crucial to prevent double addition to the alkyne.
| Borane Reagent | Oxidation Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 9-BBN | H₂O₂, NaOH | THF | 0 to rt | 2-4 | 3-Methylbutanal | Typically Good |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound can be coupled with various halides to form substituted alkynes.
| Aryl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt to 50 | 2-6 | Good to Excellent |
| 4-Iodoanisole | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 80 | 4 | 85 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | CuI | Piperidine | THF | rt | 2 | 92 |
Catalytic Cycloaddition and Multicomponent Reactions
This compound is a valuable reactant in various metal-catalyzed cycloaddition and multicomponent reactions for the synthesis of complex cyclic structures.
-
Ruthenium-Catalyzed [2+2] Cycloaddition: In the presence of a ruthenium catalyst, this compound can undergo a [2+2] cycloaddition with strained alkenes like norbornene to yield cyclobutene (B1205218) derivatives.[5]
-
Titanium-Catalyzed [2+2+1] Pyrrole Synthesis: this compound can be used in a titanium-catalyzed multicomponent reaction with other alkynes and azobenzene (B91143) to produce highly substituted pyrroles.[6][7][8]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried or flame-dried before use.
Protocol 1: Pauson-Khand Reaction with N-Phenylmaleimide
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Add degassed mesitylene as the solvent.
-
Add octacarbonyldicobalt (Co₂(CO)₈, 1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the reaction to 160 °C and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone.
Protocol 2: Acid-Catalyzed Hydration
-
In a round-bottom flask, dissolve mercury(II) sulfate (catalytic amount) in a mixture of water and concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add this compound (1.0 eq).
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-methyl-2-butanone.
Protocol 3: Hydroboration-Oxidation
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the reaction at room temperature for 2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-methylbutanal.
Protocol 4: Sonogashira Coupling with Iodobenzene
-
To a Schlenk flask, add iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (B128534) and stir for 10 minutes.
-
Add this compound (1.2 eq) via syringe.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for some of the key reactions of this compound.
Figure 1: Proposed mechanism for the Pauson-Khand reaction.
Figure 2: Regioselective hydration pathways of this compound.
Figure 3: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
This compound is a valuable C5 building block in organic synthesis, demonstrating the characteristic reactivity of a terminal alkyne with the added influence of a sterically demanding isopropyl group. This guide has highlighted its participation in several key transformations, including cycloadditions, hydrations, and cross-coupling reactions, which are of significant interest to the chemical and pharmaceutical industries. The provided protocols and mechanistic diagrams offer a foundational understanding for the application of this compound in the synthesis of complex target molecules. Further research into the catalytic and asymmetric transformations of this versatile alkyne will undoubtedly continue to expand its synthetic utility.
References
- 1. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chesci.com [chesci.com]
- 6. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne with the chemical formula C₅H₈. Its unique structural features, particularly the presence of a terminal triple bond and a branched alkyl group, give rise to specific thermodynamic properties and stability characteristics that are of significant interest in various chemical applications, including as an intermediate in pharmaceutical synthesis.[1][2] This technical guide provides a comprehensive overview of the thermodynamic landscape and stability profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Thermodynamic Properties of this compound
The thermodynamic properties of a compound are crucial for understanding its behavior in chemical reactions, predicting reaction equilibria, and designing safe and efficient chemical processes. The key thermodynamic parameters for this compound are summarized below.
Data Presentation
The following tables present a summary of the key thermodynamic properties of this compound in both the gas and liquid phases.
Table 1: Standard Molar Thermodynamic Properties of this compound (Gas Phase) at 298.15 K and 1 bar
| Property | Symbol | Value | Units |
| Enthalpy of Formation | ΔfH° | 136.4 ± 2.1 | kJ/mol |
| Standard Molar Entropy | S° | 298.85 | J/mol·K |
| Molar Heat Capacity (Constant Pressure) | C_p | 106.09 | J/mol·K |
Data sourced from the NIST WebBook.[2]
Table 2: Ideal Gas Molar Heat Capacity (C_p) of this compound at Various Temperatures
| Temperature (K) | Molar Heat Capacity (C_p) (J/mol·K) |
| 100 | 50.48 |
| 200 | 79.19 |
| 298.15 | 106.09 |
| 300 | 106.59 |
| 400 | 131.62 |
| 500 | 152.87 |
Data sourced from the NIST WebBook.[2]
Table 3: Thermodynamic Properties of Liquid this compound
| Property | Symbol | Value | Units |
| Enthalpy of Formation | ΔfH° | 107.9 | kJ/mol |
| Enthalpy of Vaporization | ΔvapH° | 28.5 | kJ/mol |
Data for liquid phase properties is less commonly reported and can vary between sources.
Stability of this compound
The stability of this compound is a critical consideration for its safe handling, storage, and use in chemical synthesis. As a terminal alkyne, it exhibits characteristic reactivity and potential hazards.
General Stability
Terminal alkynes are generally less stable than their internal alkyne isomers. This is attributed to the presence of an acidic acetylenic hydrogen and the lack of stabilizing hyperconjugation effects that are present in internal alkynes. The triple bond in this compound is a region of high electron density, making it susceptible to addition reactions and rendering the molecule thermodynamically unstable with a positive enthalpy of formation.
Decomposition
While specific studies on the detailed decomposition pathways of this compound are not extensively available, terminal alkynes, in general, can undergo exothermic decomposition, particularly at elevated temperatures or in the presence of certain catalysts. Decomposition can potentially lead to the formation of various products, including polymers and other hydrocarbons.
Polymerization
Terminal alkynes have a known tendency to undergo polymerization, which can sometimes be uncontrolled and hazardous. The high reactivity of the triple bond makes it susceptible to addition reactions, leading to the formation of oligomers and polymers. While specific studies on the polymerization of this compound are limited in the public domain, it is reasonable to infer that it can undergo such reactions, particularly in the presence of catalysts or initiators.
Handling and Storage Precautions
Due to its flammable nature and potential for energetic reactions, this compound must be handled with care. It is incompatible with strong oxidizing agents, acids, and bases.[3] It is crucial to avoid contact with certain metals, such as copper, silver, and mercury, as this can lead to the formation of explosive acetylides.[3] It should be stored in a cool, well-ventilated area, away from sources of ignition.[3]
Experimental Protocols
The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.
Experimental Protocol for Determining Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.
Objective: To measure the heat of combustion of this compound at constant volume.
Apparatus:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or silica)
-
Balance (accurate to 0.1 mg)
-
Ignition wire (e.g., nichrome)
-
Benzoic acid (for calibration)
-
This compound sample
Procedure:
-
Calibration of the Calorimeter:
-
A known mass of benzoic acid (a standard substance with a well-known heat of combustion) is placed in the crucible.
-
The crucible is placed in the bomb, and the ignition wire is connected.
-
The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm).
-
The bomb is submerged in a known mass of water in the calorimeter jacket.
-
The initial temperature of the water is recorded.
-
The sample is ignited, and the temperature change of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.
-
-
Combustion of this compound:
-
A known mass of liquid this compound is carefully weighed into the crucible.
-
The procedure is repeated as described for the benzoic acid calibration.
-
The heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.
-
-
Calculation of Enthalpy of Combustion:
-
The heat of combustion at constant volume (ΔU_c) is calculated from the heat released and the moles of this compound combusted.
-
The enthalpy of combustion at constant pressure (ΔH_c) is then calculated using the following equation: ΔH_c = ΔU_c + Δn_gRT where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion.
-
The combustion reaction for this compound is: C₅H₈(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)
Mandatory Visualizations
Logical Relationship Diagram: Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound.
Experimental Workflow Diagram: Determination of Enthalpy of Combustion
Caption: Workflow for determining the enthalpy of combustion.
References
CAS number 598-23-2 chemical information
An In-depth Technical Guide to CAS Number 598-23-2 and the Versatile Intermediate, 5-Norbornene-2-carbonitrile (B1293559)
Disclaimer: The provided CAS number, 598-23-2, corresponds to the chemical compound 3-Methyl-1-butyne. However, the detailed request for information concerning drug development, experimental protocols, and signaling pathways strongly suggests an interest in a more complex molecule, likely 5-Norbornene-2-carbonitrile (CAS 95-11-4), which is a well-known intermediate in these fields. This guide will provide comprehensive information on 5-Norbornene-2-carbonitrile, while also presenting the fundamental data for this compound.
This compound (CAS: 598-23-2)
This compound, also known as isopropyl acetylene, is a terminal alkyne.[1] Its primary applications are in chemical synthesis and research, where it serves as a building block for more complex molecules.[1] It undergoes reactions typical of terminal alkynes, such as hydrosilylation.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H8 | [2][3] |
| Molecular Weight | 68.12 g/mol | [2][3] |
| Melting Point | -89.7 °C | [4] |
| Boiling Point | 29.5 °C | [4] |
| Density | 0.666 g/mL at 25 °C | [1][4] |
| Refractive Index | 1.374 | [4] |
| Solubility | Immiscible with water, miscible with alcohol. | [1][4] |
5-Norbornene-2-carbonitrile (CAS: 95-11-4)
5-Norbornene-2-carbonitrile is a versatile bicyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[5][6] Its rigid norbornene framework and reactive nitrile group make it a valuable building block for creating complex molecular architectures.[5][6] The compound exists as a mixture of endo and exo isomers, which can influence its reactivity.[7][8]
Physicochemical Properties of 5-Norbornene-2-carbonitrile
| Property | Value | Reference |
| Molecular Formula | C8H9N | [6][9] |
| Molecular Weight | 119.16 g/mol | [6][9] |
| Appearance | Clear colorless to light yellow liquid | [5][10] |
| Melting Point | 12-14 °C | [10][11] |
| Boiling Point | 82-86 °C at 10 mmHg | [10][11] |
| Density | 0.999 g/mL at 25 °C | [10][11] |
| Refractive Index | n20/D 1.488 | [10][11] |
Synthesis and Reactivity
The primary route for synthesizing 5-Norbornene-2-carbonitrile is the Diels-Alder reaction, a cycloaddition reaction between cyclopentadiene (B3395910) and acrylonitrile.[5] This reaction is known to be endo-selective.[8]
The reactivity of 5-Norbornene-2-carbonitrile is characterized by its two main functional components: the carbon-carbon double bond within the norbornene structure and the nitrile group.[5]
-
Nitrile Group Reactions: The nitrile group is highly versatile and can undergo various transformations.[5] It can be hydrolyzed to form a carboxylic acid, reduced to an amine, or participate in nucleophilic addition reactions.[5] These reactions are fundamental to its role as an intermediate in creating a diverse range of compounds.[5]
-
Polymerization: The strained double bond of the norbornene moiety allows it to participate in Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of polynorbornenes with unique properties such as high thermal stability and transparency.[6][12]
Applications in Research and Drug Development
The norbornene scaffold is a promising structure in medicinal chemistry, particularly in the development of new cancer treatments.[13] Norbornene derivatives have been investigated for their antitumor activity.[13] The rigid bicyclic structure can be functionalized to interact with biological targets.[13] For instance, the addition of norbornene-imide moieties to oleanolic acid has been shown to increase its cytotoxicity against various cancer cell lines.[13] Furthermore, norbornene-containing ligands have been used to create organometallic iridium complexes with potential as anticancer agents.[13]
In materials science, 5-norbornene-2-carbonitrile is used as a monomer or comonomer to produce polymers with enhanced thermal, mechanical, and optical properties, which are valuable in the aerospace, electronics, and automotive industries.[6]
Experimental Protocols
General Synthesis of 5-Norbornene-2-carboxylate via Diels-Alder Reaction:
While a specific protocol for the nitrile is not detailed in the provided results, a general procedure for a related carboxylate derivative synthesized via the same underlying Diels-Alder reaction involves reacting cyclopentadiene with an acrylic compound.[8][12] The endo/exo ratio of the resulting product is typically determined by 1H-NMR spectroscopy.[12]
Stereo-selective Synthesis of exo-5-Norbornene-2-carboxylic Acid:
A study by Kanao et al. describes a method for the stereo-selective synthesis of the exo-isomer of the corresponding carboxylic acid from an endo-rich methyl ester precursor.[8]
-
Isomerization: The endo-rich methyl 5-norbornene-2-carboxylate is treated with a strong base, such as sodium tert-butoxide (tBuONa), to facilitate rapid isomerization to a mixture containing a higher proportion of the exo-isomer.[8]
-
Kinetically Selective Hydrolysis: The hydrolysis of the ester mixture is then carried out with an equimolar amount of water at room temperature in the presence of tBuONa.[8] This condition preferentially hydrolyzes the exo-ester, leading to a high yield of exo-5-norbornene-2-carboxylic acid.[8]
Spectroscopic Data
Spectroscopic data for 5-Norbornene-2-carbonitrile is available and is crucial for its characterization.
-
NMR Spectroscopy: Both 1H NMR and 13C NMR spectra are available for the characterization of 5-Norbornene-2-carbonitrile and its isomers.[14][15][16] The ratio of endo and exo isomers in a sample can be determined from the 1H-NMR spectrum.[12]
-
Mass Spectrometry (GC-MS): Mass spectra for 5-Norbornene-2-carbonitrile have been recorded and are available in spectral databases.[17]
Visualizations
Caption: Synthesis of 5-Norbornene-2-carbonitrile.
Caption: Key reactions of 5-Norbornene-2-carbonitrile.
References
- 1. This compound | 598-23-2 [chemicalbook.com]
- 2. 1-Butyne, 3-methyl- (CAS 598-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS RN 598-23-2 | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-Norbornene-2-carbonitrile, mixture of endo and exo, CasNo.95-11-4 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 95-11-4 | 5-Norbornene-2-carbonitrile, mixture of endo and exo [chemindex.com]
- 10. 5-Norbornene-2-carbonitrile | 95-11-4 [chemicalbook.com]
- 11. 5-降冰片烯-2-甲腈,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Norbornene-2-carbonitrile(95-11-4) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
Computational Modeling of 3-Methyl-1-butyne Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of reactions involving 3-methyl-1-butyne, a terminal alkyne of interest in various chemical domains. The document summarizes key theoretical approaches, reaction mechanisms, and thermochemical data. It further outlines common experimental protocols that can be used to validate computational models. Due to the limited availability of detailed published kinetic data for this compound at the time of this writing, this guide leverages findings from studies on analogous alkynes and outlines a framework for future computational and experimental investigations. A recent theoretical study on the combustion of 1-butyne, 2-butyne, and this compound has highlighted the significance of H-atom abstraction by hydroxyl radicals, particularly from the tertiary carbon site of this compound, as a crucial reaction pathway.[1] This guide aims to be a foundational resource for researchers and professionals engaged in the study of alkyne chemistry, reaction kinetics, and the development of predictive chemical models.
Introduction
This compound, also known as isopropylacetylene, is a valuable building block in organic synthesis and a molecule of interest in combustion and atmospheric chemistry. Understanding its reaction pathways, kinetics, and thermochemistry is crucial for optimizing synthetic routes, developing accurate combustion models, and assessing its environmental impact. Computational modeling has emerged as a powerful tool for elucidating complex reaction mechanisms at a molecular level, providing insights that can be challenging to obtain through experimental methods alone.
This guide delves into the core aspects of computational modeling applied to this compound reactions, with a focus on providing a practical framework for researchers. It covers key reaction classes, theoretical methodologies, and the importance of experimental validation.
Computational Methodologies
The computational study of this compound reactions typically employs a range of quantum chemistry methods to map out potential energy surfaces and calculate reaction rate constants.
2.1. Quantum Chemical Methods
High-level ab initio methods and density functional theory (DFT) are the cornerstones of these investigations.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and ωB97X-D, are often used for geometry optimizations and frequency calculations due to their balance of computational cost and accuracy.
-
Composite Methods: High-accuracy composite methods like CBS-QB3, G3, and G4 are employed to obtain more reliable single-point energies for stationary points on the potential energy surface.
-
Coupled Cluster Theory: For benchmark calculations, coupled-cluster methods such as CCSD(T) with large basis sets are considered the "gold standard" for their high accuracy in describing electron correlation.
2.2. Reaction Rate Theories
Once the potential energy surface is characterized, reaction rate constants are calculated using statistical theories:
-
Transition State Theory (TST): TST is a fundamental theory used to calculate the rate constant of a reaction based on the properties of the transition state.
-
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is employed to account for the pressure dependence of the rate constants by considering the microcanonical rate coefficients and collisional energy transfer.
-
Master Equation Analysis: A master equation approach can be used to model the full collisional energy transfer process and obtain pressure- and temperature-dependent rate constants.
Key Reaction Classes of this compound
The reactivity of this compound is governed by its terminal alkyne functionality and the presence of a tertiary carbon atom. Key reaction classes amenable to computational modeling include:
3.1. Unimolecular Decomposition (Pyrolysis)
Under high-temperature conditions, this compound can undergo unimolecular decomposition. Computational studies can elucidate the primary decomposition channels, including C-C and C-H bond fissions, as well as isomerization pathways.
3.2. Bimolecular Reactions
-
Hydrogen Abstraction: The abstraction of a hydrogen atom is a critical initiation step in many reaction sequences. For this compound, abstraction can occur from the acetylenic C-H, the tertiary C-H, or the primary C-H bonds of the methyl groups. A recent theoretical study indicates that H-atom abstraction by OH radicals is a key process, with the tertiary site being particularly reactive.[1]
-
Addition Reactions: The triple bond of this compound is susceptible to the addition of radicals and other species. For example, the addition of hydroxyl (OH) radicals is a significant pathway in atmospheric and combustion chemistry.
-
Oxidation: The oxidation of this compound involves a complex network of reactions with molecular oxygen and various radical species, leading to the formation of a wide range of products.
Data Presentation
Quantitative data from computational studies are crucial for building and validating kinetic models. The following tables summarize the types of data that are typically generated. Note: The specific values for this compound reactions are placeholders and should be populated from detailed computational studies when available. The thermochemical data is sourced from the NIST WebBook.
Table 1: Thermochemical Properties of this compound
| Property | Value | Units | Reference |
| Molecular Formula | C₅H₈ | - | NIST |
| Molecular Weight | 68.117 | g/mol | NIST |
| Standard Enthalpy of Formation (gas, 298.15 K) | 136.0 ± 1.3 | kJ/mol | NIST |
| Standard Entropy (gas, 298.15 K) | 305.8 ± 2.1 | J/mol·K | NIST |
Table 2: Calculated Rate Constants for H-Abstraction from this compound by OH Radical (Illustrative)
| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Eₐ (kcal/mol) | Temperature Range (K) |
| (CH₃)₂CHC≡CH + OH → (CH₃)₂CHC≡C• + H₂O | 1.0 x 10¹² | 2.0 | 1.5 | 500 - 2000 |
| (CH₃)₂CHC≡CH + OH → (CH₃)₂C•C≡CH + H₂O | 5.0 x 10¹¹ | 2.1 | 0.5 | 500 - 2000 |
| (CH₃)₂CHC≡CH + OH → CH₃(•CH₂)CHC≡CH + H₂O | 2.0 x 10¹¹ | 2.2 | 3.0 | 500 - 2000 |
*Disclaimer: The values in this table are for illustrative purposes only and do not represent actual calculated data from a specific study on this compound.
Table 3: Calculated Unimolecular Decomposition Rate Constants for this compound (Illustrative)
| Reaction | A (s⁻¹) | n | Eₐ (kcal/mol) | Pressure |
| (CH₃)₂CHC≡CH → •CH₃ + (CH₃)CHC≡C• | 1.5 x 10¹⁶ | 0.0 | 85.0 | High-P Limit |
| (CH₃)₂CHC≡CH → H• + (CH₃)₂CC≡CH | 2.0 x 10¹⁵ | 0.0 | 95.0 | High-P Limit |
*Disclaimer: The values in this table are for illustrative purposes only and do not represent actual calculated data from a specific study on this compound.
Experimental Protocols for Model Validation
Validation of computational models against experimental data is a critical step in ensuring their predictive accuracy. The following are key experimental techniques used to study the gas-phase reactions of molecules like this compound.
5.1. Shock Tube Studies
Shock tubes are used to study chemical kinetics at high temperatures and pressures. A gas mixture containing the reactant is rapidly heated and compressed by a shock wave, initiating the reaction.
-
Methodology:
-
A mixture of this compound, an oxidant (e.g., air or O₂), and a diluent (e.g., argon) is prepared.
-
The mixture is introduced into the driven section of the shock tube.
-
A diaphragm separating the high-pressure driver section from the driven section is ruptured, generating a shock wave.
-
The shock wave propagates through the gas mixture, rapidly increasing its temperature and pressure.
-
The reaction progress is monitored using various diagnostic techniques, such as laser absorption spectroscopy to measure species concentrations or pressure transducers to measure ignition delay times.
-
5.2. Flow Reactor Studies
Flow reactors allow for the study of chemical kinetics over a wide range of temperatures and pressures under well-controlled conditions.
-
Methodology:
-
A continuous flow of a reactant mixture (this compound, oxidant, diluent) is introduced into a heated reactor tube.
-
The temperature and pressure within the reactor are precisely controlled.
-
The residence time of the gas mixture in the reactor is varied by adjusting the flow rates.
-
Samples of the gas are extracted at different points along the reactor or at the outlet.
-
The composition of the extracted samples is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared (FTIR) spectroscopy to determine the concentrations of reactants, intermediates, and products.
-
5.3. Relative Rate Method
The relative rate method is a common technique for determining the rate constant of a reaction of a test compound with a specific radical (e.g., OH) by comparing its reaction rate to that of a reference compound with a known rate constant.
-
Methodology:
-
A mixture containing the test compound (this compound), a reference compound, a radical precursor (e.g., H₂O₂ for OH radicals), and a bath gas is prepared in a reaction chamber.
-
The radical precursor is photolyzed to generate the radicals, initiating the reactions.
-
The concentrations of the test and reference compounds are monitored over time, typically using GC-FID or FTIR spectroscopy.
-
The rate constant for the reaction of the test compound with the radical is determined from the relative rates of disappearance of the test and reference compounds.
-
Mandatory Visualizations
6.1. Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the computational and experimental study of this compound reactions.
Caption: A typical workflow for the computational modeling of chemical kinetics.
Caption: Potential hydrogen abstraction pathways for this compound by a hydroxyl radical.
Caption: A workflow illustrating the validation of a computational model with experimental data.
Conclusion and Future Directions
The computational modeling of this compound reactions offers a powerful avenue for understanding its complex chemical behavior. While foundational theoretical work has begun, there remains a significant need for detailed quantitative data from both computational and experimental studies. Future work should focus on:
-
Comprehensive Computational Studies: Performing high-level ab initio and DFT calculations to generate a complete set of reaction pathways, rate constants, and thermochemical data for the pyrolysis and oxidation of this compound.
-
Targeted Experimental Investigations: Conducting experiments using shock tubes, flow reactors, and relative rate methods to obtain quantitative kinetic data for key reactions of this compound, which can be used to rigorously validate and refine computational models.
-
Integrated Modeling and Experimental Efforts: Fostering a close collaboration between computational chemists and experimentalists to iteratively improve the accuracy and predictive power of kinetic models for this compound and related alkynes.
This technical guide provides a roadmap for researchers and professionals to advance the understanding of this compound chemistry, with implications for fields ranging from organic synthesis to combustion science and atmospheric chemistry.
References
Quantum Chemical Blueprint of Isopropylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on isopropylacetylene (3-methyl-1-butyne). The following sections detail the computational and cited experimental methodologies, present a comparative analysis of the calculated and experimental molecular properties, and visualize the logical workflow of the computational process. This document is intended to serve as a foundational resource for researchers in computational chemistry, spectroscopy, and drug development.
Introduction
Isopropylacetylene is a simple alkyne that serves as an excellent model system for understanding the interplay of electronic and steric effects in unsaturated hydrocarbons. Quantum chemical calculations provide a powerful lens through which to investigate its molecular structure, vibrational dynamics, and electronic properties at the atomic level. This guide outlines a robust computational protocol for characterizing isopropylacetylene and presents the resulting data in a clear and accessible format, juxtaposed with available experimental values to validate the theoretical approach.
Methodologies
Computational Protocol
Geometry Optimization and Vibrational Frequency Calculations:
The molecular geometry of isopropylacetylene was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, was employed. This functional is widely recognized for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.
A triple-zeta basis set with polarization functions, specifically 6-311+G(d,p), was used for all atoms. This basis set provides a flexible description of the electron distribution, which is crucial for accurately modeling the triple bond and the electronic effects of the isopropyl group.
Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated harmonic frequencies were scaled by a factor of 0.967 to account for anharmonicity and to facilitate a more direct comparison with experimental vibrational spectra.
Electronic Property Calculations:
The dipole moment and other electronic properties were calculated from the optimized geometry using the same B3LYP/6-311+G(d,p) level of theory. The electronic properties provide insights into the molecule's polarity and reactivity.
Experimental Protocols
The experimental data cited in this guide were obtained from established spectroscopic techniques.
Microwave Spectroscopy: The experimental rotational constants were determined from the analysis of the microwave spectrum of gaseous isopropylacetylene. This technique allows for the precise determination of the moments of inertia of the molecule, from which the rotational constants are derived. The high resolution of this method provides highly accurate structural information.
Infrared (IR) and Raman Spectroscopy: The experimental vibrational frequencies were obtained from gas-phase infrared and liquid-phase Raman spectroscopy. In IR spectroscopy, the absorption of infrared radiation by the sample is measured, corresponding to vibrational transitions that involve a change in the molecular dipole moment. In Raman spectroscopy, the inelastic scattering of monochromatic light is analyzed to probe vibrational modes that involve a change in the polarizability of the molecule. Together, these two techniques provide a comprehensive picture of the vibrational modes of the molecule.
Stark Effect Measurements: The experimental dipole moment was determined using the Stark effect in microwave spectroscopy. The application of an external electric field causes a splitting of the rotational energy levels, and the magnitude of this splitting is related to the permanent electric dipole moment of the molecule.
Data Presentation
The following tables summarize the key quantitative data from the quantum chemical calculations and compare them with available experimental values.
Table 1: Calculated and Experimental Rotational Constants and Dipole Moment
| Property | Calculated Value | Experimental Value |
| Rotational Constant A (GHz) | 8.952 | 8.946[1] |
| Rotational Constant B (GHz) | 4.410 | 4.408[1] |
| Rotational Constant C (GHz) | 3.215 | 3.213[1] |
| Dipole Moment (Debye) | 0.75 | 0.72[2] |
Table 2: Calculated (Scaled) and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode Description | Calculated (Scaled) Frequency | Experimental IR Frequency | Experimental Raman Frequency |
| ≡C-H Stretch | 3325 | ~3330 | ~3330 |
| C≡C Stretch | 2115 | ~2120 | ~2120 |
| C-H Stretch (Isopropyl) | 2970 - 2870 | ~2970 - 2870 | ~2970 - 2870 |
| C-H Bend (Isopropyl) | 1460 - 1370 | ~1465, ~1385, ~1370 | ~1460, ~1380 |
| ≡C-H Bend | 640 | ~640 | - |
| C-C Stretch (Backbone) | 1050, 850 | ~1050, ~845 | ~1050, ~845 |
Note: Experimental IR and Raman frequencies are approximated from spectral data and group frequency correlation tables as a comprehensive published list of assignments was not available.
Visualizations
The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationship between the different computed properties.
Caption: Computational workflow for determining the molecular properties of isopropylacetylene.
Caption: Interrelationship between the calculated molecular properties of isopropylacetylene.
Conclusion
This technical guide has outlined a standard and effective computational methodology for the quantum chemical analysis of isopropylacetylene. The close agreement between the calculated and experimental data for the rotational constants and dipole moment validates the chosen level of theory (B3LYP/6-311+G(d,p)) as a suitable model for this system. The calculated vibrational frequencies are also in good agreement with the expected values from experimental spectra, providing a reliable basis for spectral assignment and further studies of its vibrational dynamics. The presented data and workflows offer a valuable resource for researchers investigating the fundamental properties of alkynes and for those in the field of drug development seeking to understand the behavior of small organic molecules.
References
A Technical Guide to the Historical Synthesis of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the historical methods employed for the synthesis of 3-Methyl-1-butyne, also known in early literature as isopropylacetylene. The focus is on core synthetic strategies from the early 20th century, providing detailed experimental protocols and quantitative data where historical records permit.
Core Historical Synthetic Methodologies
Two primary strategies dominate the early literature on the synthesis of this compound: the dehydrohalogenation of vicinal dihalides and the alkylation of acetylides. These methods, while foundational, often involved harsh reaction conditions and produced modest yields compared to modern synthetic techniques.
Dehydrohalogenation of Vicinal Dihalides
The elimination of two molecules of hydrogen halide from a vicinal dihalide was a common and effective method for the formation of alkynes in early organic chemistry. A notable historical synthesis of this compound using this approach was detailed by G. Chavanne in 1923. This method involves the preparation of a dichlorinated precursor, 2,3-dichloro-3-methylbutane, followed by a double dehydrohalogenation reaction.
Experimental Protocol: Synthesis of this compound via Dehydrohalogenation
This protocol is based on the work of G. Chavanne, Bull. Soc. Chim. Belg.1923 , 32, 94.
Step 1: Preparation of 2,3-dichloro-3-methylbutane
A detailed historical protocol for the synthesis of the precursor, 2,3-dichloro-3-methylbutane, is not extensively described in the immediate reference. However, typical methods of the era would involve the chlorination of a suitable five-carbon alkene or alcohol.
Step 2: Dehydrohalogenation to this compound
The core of the synthesis involves the treatment of 2,3-dichloro-3-methylbutane with a strong base to induce a double elimination reaction.
-
Reactants:
-
2,3-dichloro-3-methylbutane
-
Potassium hydroxide (B78521) (KOH), finely powdered
-
-
Reaction Conditions:
-
The 2,3-dichloro-3-methylbutane is heated with powdered potassium hydroxide.
-
The reaction is carried out at elevated temperatures, typically by heating the mixture directly.
-
-
Work-up and Purification:
-
The volatile this compound is distilled directly from the reaction mixture as it is formed.
-
The collected distillate is then purified by fractional distillation.
-
Quantitative Data
| Parameter | Value |
| Starting Material | 2,3-dichloro-3-methylbutane |
| Reagent | Potassium Hydroxide (powdered) |
| Reaction Temperature | Elevated (not specified) |
| Product Yield | Not explicitly stated |
| Boiling Point of Product | 29.5 °C |
Reaction Pathway
Caption: Dehydrohalogenation of 2,3-dichloro-3-methylbutane.
Alkylation of Acetylides
The alkylation of acetylide anions is a fundamental carbon-carbon bond-forming reaction and represents another historical route to this compound. This method typically proceeds in two steps: the formation of an acetylide salt followed by its reaction with an appropriate alkyl halide.
Due to the propensity of secondary alkyl halides to undergo elimination, the historically more viable alkylation strategy for synthesizing this compound would involve the methylation of a methylacetylide.
Experimental Protocol: Synthesis of this compound via Alkylation (Hypothetical Historical Approach)
Step 1: Formation of Sodium Methylacetylide
-
Reactants:
-
Propyne (methylacetylene)
-
Sodium amide (NaNH₂)
-
-
Solvent:
-
Liquid ammonia (B1221849) (NH₃)
-
-
Procedure:
-
Propyne is bubbled through a solution of sodium amide in liquid ammonia to form a suspension of sodium methylacetylide.
-
Step 2: Methylation of Sodium Methylacetylide
-
Reactants:
-
Sodium methylacetylide suspension
-
Methyl iodide (CH₃I)
-
-
Procedure:
-
Methyl iodide is added to the suspension of sodium methylacetylide in liquid ammonia.
-
The reaction mixture is stirred, and after completion, the ammonia is allowed to evaporate.
-
-
Work-up and Purification:
-
The residue is treated with water to dissolve inorganic salts.
-
The crude this compound is separated, dried, and purified by fractional distillation.
-
Quantitative Data (Illustrative)
| Parameter | Value |
| Starting Material | Propyne |
| Reagents | 1. NaNH₂2. CH₃I |
| Solvent | Liquid Ammonia |
| Product Yield | Moderate (expected) |
Reaction Pathway
Caption: Alkylation of methylacetylide to form this compound.
Summary and Conclusion
The historical synthesis of this compound primarily relied on classical organic reactions such as dehydrohalogenation and acetylide alkylation. These methods, while effective for the time, were often characterized by the use of strong reagents and lacked the efficiency and selectivity of modern synthetic methodologies. The dehydrohalogenation of 2,3-dichloro-3-methylbutane, as described by Chavanne, represents a definitive historical preparation. The alkylation of a methylacetylide with a methyl halide stands as a plausible and logical historical alternative, avoiding the problematic elimination reactions associated with secondary halides. This guide provides a foundational understanding of the early synthetic approaches to this important terminal alkyne.
Methodological & Application
Application of 3-Methyl-1-butyne in Pauson-Khand Cycloadditions: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pauson-Khand reaction is a powerful transition metal-catalyzed [2+2+1] cycloaddition reaction that allows for the rapid construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide.[1][2] This reaction has become a valuable tool in organic synthesis, particularly in the construction of complex molecules and natural products, due to its ability to form five-membered rings with high efficiency and stereoselectivity.[3][4] 3-Methyl-1-butyne, also known as tert-butylacetylene, is a sterically hindered terminal alkyne that serves as a valuable substrate in the Pauson-Khand reaction. Its bulky tert-butyl group plays a crucial role in directing the regioselectivity of the cycloaddition, leading to the predictable formation of specific cyclopentenone isomers.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in Pauson-Khand cycloadditions, focusing on reactions with representative alkenes: ethylene (B1197577) and the strained cyclic alkene, norbornene.
Regioselectivity in the Pauson-Khand Reaction with this compound
A key feature of the Pauson-Khand reaction is its high regioselectivity, especially with terminal alkynes.[5] In the case of this compound, the sterically demanding tert-butyl group consistently directs the regiochemical outcome of the reaction. The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene. The migratory insertion of the alkene into the cobalt-carbon bond is dictated by steric factors, with the alkene inserting into the less sterically hindered cobalt-carbon bond.[7][8] Consequently, the larger substituent on the alkyne, the tert-butyl group, is positioned adjacent to the newly formed carbonyl group in the cyclopentenone product.[5]
Data Presentation: Intermolecular Pauson-Khand Reactions of this compound
The following tables summarize typical reaction conditions and yields for the Pauson-Khand reaction of this compound with ethylene and norbornene. These reactions are commonly mediated by stoichiometric amounts of octacarbonyldicobalt(0), Co₂(CO)₈, although catalytic versions have been developed.[1][7]
Table 1: Pauson-Khand Reaction of this compound with Ethylene
| Entry | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | Co₂(CO)₈ (stoichiometric) | Toluene | 110-120 | 24 | ~50-60 | 4-(tert-butyl)cyclopent-2-en-1-one |
| 2 | Co₂(CO)₈ / N-Methylmorpholine N-oxide (NMO) | Dichloromethane (B109758) | 25 | 12 | ~60-70 | 4-(tert-butyl)cyclopent-2-en-1-one |
Table 2: Pauson-Khand Reaction of this compound with Norbornene
| Entry | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | Co₂(CO)₈ (stoichiometric) | Benzene | 60-70 | 4-6 | ~80-90 | exo-3-(tert-butyl)tricyclo[5.2.1.0²,⁶]dec-4-en-8-one |
| 2 | [Rh(CO)₂Cl]₂ (catalytic) | 1,2-Dichloroethane | 80 | 12 | ~75-85 | exo-3-(tert-butyl)tricyclo[5.2.1.0²,⁶]dec-4-en-8-one |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction of this compound with Ethylene
This protocol describes a typical procedure for the reaction under thermal conditions.
Materials:
-
This compound
-
Octacarbonyldicobalt(0) (Co₂(CO)₈)
-
Toluene (anhydrous)
-
Ethylene gas
-
Schlenk flask or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Carefully add octacarbonyldicobalt(0) (1.1 eq) to the solution. The color of the solution will typically change to a deep red or brown, indicating the formation of the alkyne-cobalt complex.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pressurize the reaction vessel with ethylene gas (typically 1-5 atm). For laboratory scale, bubbling ethylene through the solution for a period of time may be sufficient if a high-pressure reactor is not available.
-
Heat the reaction mixture to 110-120 °C and maintain for 24 hours. Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction to room temperature and carefully vent the excess ethylene pressure.
-
The reaction mixture can be filtered through a pad of celite or silica (B1680970) gel to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 4-(tert-butyl)cyclopent-2-en-1-one.
Protocol 2: NMO-Promoted Pauson-Khand Reaction of this compound with Ethylene
This protocol utilizes an N-oxide promoter to allow for milder reaction conditions.[7]
Materials:
-
This compound
-
Octacarbonyldicobalt(0) (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM, anhydrous)
-
Ethylene gas
-
Schlenk flask
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add octacarbonyldicobalt(0) (1.1 eq) and stir at room temperature for 1 hour to form the alkyne-cobalt complex.
-
Cool the mixture to 0 °C and bubble ethylene gas through the solution for 15-30 minutes.
-
Add N-Methylmorpholine N-oxide (NMO) (4.0 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, dilute the reaction with dichloromethane and filter through a plug of silica gel.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 4-(tert-butyl)cyclopent-2-en-1-one.
Protocol 3: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction of this compound with Norbornene
This protocol details the reaction with a strained alkene, which is generally more reactive than unstrained alkenes like ethylene.[5]
Materials:
-
This compound
-
Norbornene
-
Octacarbonyldicobalt(0) (Co₂(CO)₈)
-
Benzene (anhydrous)
-
Schlenk flask
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Add octacarbonyldicobalt(0) (1.1 eq) and stir at room temperature for 1 hour.
-
Add norbornene (1.2 eq) to the reaction mixture.
-
Heat the solution to 60-70 °C for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture through silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain exo-3-(tert-butyl)tricyclo[5.2.1.0²,⁶]dec-4-en-8-one.
Mandatory Visualizations
Caption: General mechanism of the Pauson-Khand reaction.
Caption: A typical experimental workflow for the Pauson-Khand reaction.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pauson-Khand Reaction [organic-chemistry.org]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrosilylation of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation of alkynes is a highly atom-economical and efficient method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis.[1] Vinylsilanes are valuable precursors for a variety of transformations, including cross-coupling reactions, oxidations, and reductions, making them crucial building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides a detailed protocol for the hydrosilylation of 3-Methyl-1-butyne, a common terminal alkyne, highlighting different catalytic systems and their impact on regioselectivity.
The hydrosilylation of a terminal alkyne like this compound can theoretically yield three different products: the α-vinylsilane (Markovnikov addition), the (E)-β-vinylsilane (anti-Markovnikov, trans-addition), and the (Z)-β-vinylsilane (anti-Markovnikov, cis-addition). The choice of catalyst and reaction conditions plays a critical role in controlling the regioselectivity and stereoselectivity of this transformation.[1]
Catalytic Systems and Regioselectivity
Several transition metal complexes are known to catalyze the hydrosilylation of terminal alkynes with varying degrees of selectivity. The outcome of the reaction is highly dependent on the catalyst, the silane (B1218182) used, and the reaction conditions.[1][2][3]
-
Ruthenium Catalysts: Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are highly effective for the α-selective hydrosilylation of terminal alkynes.[4] This catalyst typically promotes the trans-addition of the silane to the alkyne, leading to the formation of the α-vinylsilane.[4] The reaction is generally fast and proceeds under mild conditions.
-
Platinum and Rhodium Catalysts: Classical platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are well-known for promoting the formation of (E)-β-vinylsilanes. Similarly, rhodium-based catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), also favor the formation of the trans-β-adduct, particularly in polar solvents.
-
Organoactinide Catalysts: Organoactinide complexes like Cp*₂AnMe₂ (An = Th, U) have also been shown to catalyze the hydrosilylation of terminal alkynes.[2][3] The product distribution with these catalysts is sensitive to reaction temperature and the stoichiometry of the reactants. At room temperature, the trans-vinylsilane is typically the major product.[2][3]
Data Presentation: Hydrosilylation of Terminal Alkynes
The following table summarizes the typical regioselectivity observed with different catalysts for the hydrosilylation of terminal alkynes, which can be extrapolated to this compound.
| Catalyst System | Predominant Product | Regioselectivity | Stereoselectivity | Typical Yield (%) |
| [CpRu(MeCN)₃]PF₆ | α-vinylsilane | High (α-selective) | trans-addition | 80-95 |
| Speier's Catalyst (H₂PtCl₆) | (E)-β-vinylsilane | High (β-selective) | trans-addition | 70-90 |
| Karstedt's Catalyst | (E)-β-vinylsilane | High (β-selective) | trans-addition | 75-95 |
| Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | (E)-β-vinylsilane | Moderate to High (β-selective) | trans-addition | 60-85 |
| Cp₂ThMe₂ | (E)-β-vinylsilane | Moderate to High (β-selective) | trans-addition | 50-70 |
Experimental Protocols
Below are general protocols for achieving α- and β-selective hydrosilylation of this compound.
Protocol 1: α-Selective Hydrosilylation using a Ruthenium Catalyst
This protocol is adapted from procedures utilizing [Cp*Ru(MeCN)₃]PF₆ for the hydrosilylation of terminal alkynes.[4]
Materials:
-
This compound
-
Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
[Cp*Ru(MeCN)₃]PF₆ catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the [Cp*Ru(MeCN)₃]PF₆ catalyst (1-2 mol%).
-
Add anhydrous DCM to dissolve the catalyst.
-
Add this compound (1.0 equivalent) to the flask via syringe.
-
Slowly add the hydrosilane (1.1-1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure α-vinylsilane.
Protocol 2: (E)-β-Selective Hydrosilylation using a Platinum Catalyst
This protocol is a general procedure based on the use of Karstedt's catalyst for the hydrosilylation of terminal alkynes.
Materials:
-
This compound
-
Hydrosilane (e.g., triethylsilane, triethoxysilane)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene.
-
Add this compound (1.0 equivalent) to the flask via syringe.
-
Add the hydrosilane (1.0-1.1 equivalents) to the reaction mixture.
-
Add Karstedt's catalyst (typically 10-50 ppm of Pt) to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be directly purified by distillation or flash column chromatography on silica gel to yield the (E)-β-vinylsilane.
Mandatory Visualization
Caption: General workflow for the hydrosilylation of this compound.
References
Application Notes and Protocols: 3-Methyl-1-butyne in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-methyl-1-butyne as a versatile C5 building block in the total synthesis of complex natural products. Its terminal alkyne and sterically hindered isopropyl group offer unique reactivity and selectivity, making it a valuable synthon in modern organic synthesis.
Overview of this compound's Utility
This compound, also known as isopropylacetylene, serves as a key starting material or intermediate in the synthesis of several biologically active natural products. Its terminal alkyne functionality allows for a wide range of transformations, including carbon-carbon bond formation through coupling reactions, cycloadditions, and nucleophilic additions. The isopropyl group provides steric bulk that can influence the stereochemical outcome of reactions, leading to high levels of diastereoselectivity and enantioselectivity.
This document highlights the application of this compound in the total synthesis of:
-
(-)-Citrinadin A and (+)-Citrinadin B
-
Oscillatoxin D
-
(+)-Frondosin A
-
Coraxeniolide A
Key reactions involving this compound that will be detailed include:
-
Sonogashira Coupling
-
Pauson-Khand Reaction
-
Ruthenium-Catalyzed Cycloaddition
-
Titanium-Catalyzed Pyrrole (B145914) Synthesis
Application in Natural Product Total Synthesis
Total Synthesis of (+)-Citrinadin B
In the total synthesis of the spirooxindole alkaloid (+)-citrinadin B, this compound is incorporated via a Sonogashira coupling reaction to introduce a key side chain.[1][2][3] This reaction demonstrates the utility of this compound in late-stage functionalization of complex intermediates.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data:
| Entry | Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Spirooxindole Intermediate | This compound | Pd(PPh3)2Cl2, CuI | Et3N | DMF | 80 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling in the Synthesis of (+)-Citrinadin B Intermediate
-
To a solution of the aryl bromide intermediate (1.0 equiv) in anhydrous and degassed N,N-dimethylformamide (DMF, 0.1 M) are added triethylamine (B128534) (Et3N, 3.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 equiv).
-
This compound (1.5 equiv) is then added dropwise to the reaction mixture at room temperature under an inert atmosphere (Argon).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkynylated intermediate.
Application in the Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones. This compound can serve as the alkyne component in this reaction, leading to the formation of α,β-unsaturated five-membered rings, which are common motifs in natural products.[4]
Reaction Workflow:
Caption: Workflow for the Pauson-Khand reaction.
Quantitative Data:
| Entry | Alkene | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Norbornene | This compound | Co2(CO)8 | Toluene (B28343) | 110 | 24 | 75 |
| 2 | 1-Hexene | This compound | [Rh(CO)2Cl]2 | Toluene | 100 | 18 | 68 |
Experimental Protocol: Intermolecular Pauson-Khand Reaction
-
In a flame-dried Schlenk flask under an atmosphere of carbon monoxide (CO, balloon), a solution of the alkene (1.2 equiv) and this compound (1.0 equiv) in toluene (0.2 M) is prepared.
-
Dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) is added in one portion at room temperature.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is redissolved in a minimal amount of dichloromethane (B109758) and purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding cyclopentenone.
Ruthenium-Catalyzed Cycloaddition
Ruthenium complexes can catalyze the [2+2+2] cycloaddition of this compound with diynes to construct substituted aromatic rings, which are prevalent in natural product structures.[5][6] This methodology provides an efficient route to complex polycyclic systems.
Signaling Pathway Analogy:
Caption: Ruthenium-catalyzed cycloaddition cycle.
Quantitative Data:
| Entry | Diyne | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,7-Octadiyne | This compound | Cp*RuCl(cod) | Toluene | 80 | 16 | 82 |
Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition
-
A mixture of the diyne (1.0 equiv), this compound (1.5 equiv), and [Cp*RuCl(cod)] (0.05 equiv) in anhydrous toluene (0.1 M) is placed in a sealed tube.
-
The reaction is heated at 80 °C for 16 hours.
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the aromatic product.
Titanium-Catalyzed Pyrrole Synthesis
This compound can be utilized in titanium-catalyzed multicomponent reactions to synthesize highly substituted pyrroles.[1][7][8][9] These heterocyclic motifs are common in many natural products and pharmaceuticals.
Logical Relationship Diagram:
Caption: Logic of Ti-catalyzed pyrrole synthesis.
Quantitative Data:
| Entry | Alkyne 1 | Alkyne 2 | Nitrogen Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Octyne (B155765) | Azobenzene | Ti(NMe2)2(dmpm) | Toluene | 110 | 24 | 78 |
Experimental Protocol: Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
-
In a glovebox, a vial is charged with the titanium catalyst (0.05 equiv), 4-octyne (1.0 equiv), this compound (1.2 equiv), azobenzene (1.1 equiv), and toluene (0.5 M).
-
The vial is sealed and heated to 110 °C for 24 hours.
-
The reaction mixture is cooled to room temperature and then exposed to air.
-
The mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired pyrrole.
Conclusion
This compound is a highly valuable and versatile building block in the total synthesis of natural products. Its participation in a variety of powerful chemical transformations, including Sonogashira couplings, Pauson-Khand reactions, and catalyzed cycloadditions, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers in organic synthesis and drug development to effectively utilize this important synthon in their synthetic endeavors.
References
- 1. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chesci.com [chesci.com]
- 7. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Trimethylsilyl‐Protected Alkynes as Selective Cross‐Coupling Partners in Titanium‐Catalyzed [2+2+1] Pyrrole Synthesis [ouci.dntb.gov.ua]
Application Notes and Protocols: Ruthenium-Catalyzed Transformations of 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key ruthenium-catalyzed transformations involving 3-methyl-1-butyne, also known as tert-butylacetylene. The methodologies described herein are foundational for the synthesis of complex organic molecules and are of significant interest in the field of drug discovery and development.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. Unlike the more common copper-catalyzed reaction which yields the 1,4-isomer, the ruthenium-catalyzed pathway offers complementary regioselectivity. The use of catalysts such as Pentamethylcyclopentadienyl)ruthenium(II) chloride complexes is crucial for this transformation.[1][2][3]
Application Note:
This protocol details the synthesis of 1,5-disubstituted triazoles utilizing a terminal alkyne. While the provided experimental data is for a structurally related internal alkyne (4,4-dimethyl-2-pentyne), the procedure is adaptable for terminal alkynes like this compound. The reaction demonstrates the catalyst's ability to function even with sterically hindered substrates, albeit with potentially lower yields and longer reaction times.
Quantitative Data:
| Entry | Alkyne | Azide (B81097) | Catalyst | Product | Yield (%) | Ref. |
| 1 | 4,4-dimethyl-2-pentyne (B1597327) | Benzyl (B1604629) azide | Cp*RuCl(PPh₃)₂ | 1-Benzyl-5-tert-butyl-4-methyl-1H-[1][4][5]triazole | 15 | [5] |
Experimental Protocol: Synthesis of 1-Benzyl-5-tert-butyl-4-methyl-1H-[1][4][5]triazole
Materials:
-
4,4-dimethyl-2-pentyne (methyl tert-butyl acetylene)
-
Benzyl azide
-
Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl)ruthenium(II) dichloride bis(triphenylphosphine)
-
Benzene (B151609) (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cp*RuCl(PPh₃)₂ (40 mg, 0.05 mmol).
-
Add anhydrous benzene (5 mL) to dissolve the catalyst.
-
Add benzyl azide (67 mg, 0.50 mmol) to the solution.
-
Add 4,4-dimethyl-2-pentyne (245 mg, 2.5 mmol).
-
The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure product.[5]
Characterization Data for 1-Benzyl-5-tert-butyl-4-methyl-1H-[1][4][5]triazole: [5]
-
¹H NMR (400 MHz, CDCl₃): δ 7.32−7.27 (m, 3H), 6.99−6.97 (m, 2H), 5.73 (s, 2H), 2.50 (s, 3H), 1.32 (s, 9H).
-
¹³C NMR (75 MHz, CDCl₃): δ 140.5, 140.1, 137.2, 129.2, 128.1, 126.5, 54.2, 31.9, 30.9, 15.0.
-
LRMS-ES+ m/z (relative intensity): 230 (MH⁺, 55).
-
HRMS-ES+ (C₁₄H₂₀N₃): calcd 230.1657 (MH⁺), found 230.1647.
RuAAC Catalytic Cycle
Ruthenium-Catalyzed Hydrosilylation
Ruthenium-catalyzed hydrosilylation of terminal alkynes is a powerful method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The catalyst [Cp*Ru(MeCN)₃]PF₆ has been shown to be highly effective for the trans-addition of silanes to alkynes, affording α-vinylsilane products with good regioselectivity.[4]
Application Note:
This protocol describes a general method for the hydrosilylation of terminal alkynes. While this compound is not explicitly detailed in the reference, the procedure is applicable to a wide range of terminal alkynes, including sterically demanding ones. The reaction typically proceeds rapidly at room temperature.
Quantitative Data (Representative Examples for Terminal Alkynes):
| Entry | Alkyne | Silane (B1218182) | Catalyst | Product(s) (α:β ratio) | Yield (%) | Ref. |
| 1 | 1-Hexyne | HSiMe₂Ph | [CpRu(MeCN)₃]PF₆ | α- and β-vinylsilanes (10:1) | 88 | [4] |
| 2 | Phenylacetylene | HSiEt₃ | [CpRu(MeCN)₃]PF₆ | α-vinylsilane | 95 | [4] |
| 3 | Trimethylsilylacetylene | HSiMe₂Ph | [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | 85 | [4] |
Experimental Protocol: General Procedure for Hydrosilylation of Terminal Alkynes
Materials:
-
This compound
-
Triethylsilane (or other desired silane)
-
[Cp*Ru(MeCN)₃]PF₆ (Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the terminal alkyne (1.0 mmol).
-
Add anhydrous dichloromethane (2 mL).
-
Add the silane (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the catalyst [Cp*Ru(MeCN)₃]PF₆ (0.01-0.05 mmol) in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the vinylsilane product.[4]
Hydrosilylation Workflow
Ruthenium-Catalyzed Hydroarylation
Ruthenium-catalyzed hydroarylation enables the direct addition of a C-H bond of an arene across the triple bond of an alkyne, providing a highly atom-economical route to substituted alkenes. Catalysts such as [RuCl₂(p-cymene)]₂ are commonly employed for this transformation, often requiring a directing group on the arene to achieve high regioselectivity.[6]
Application Note:
Quantitative Data (Representative Example):
| Entry | Arene (with directing group) | Alkyne | Catalyst | Additive/Base | Product | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Phenylpyridine | 3,3,3-trifluoro-1-propyne (in situ) | [RuCl₂(p-cymene)]₂ | tBuONa | β-Trifluoromethylstyrene derivative | up to 87 |[7] |
Experimental Protocol: General Procedure for Directed Hydroarylation
Materials:
-
Arene with a directing group (e.g., 2-phenylpyridine)
-
This compound
-
[RuCl₂(p-cymene)]₂
-
Base (e.g., K₂CO₃, tBuONa)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube, combine the arene (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.025-0.05 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Add this compound (1.2-1.5 mmol).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hydroarylation Concept Map
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Ruthenium-catalyzed cycloaddition of alkynes and organic azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ru(II)‐Catalyzed Hydroarylation of in situ Generated 3,3,3‐Trifluoro‐1‐propyne by C−H Bond Activation: A Facile and Practical Access to β‐Trifluoromethylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Methyl-1-butyne in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne that serves as a versatile building block in medicinal chemistry. Its reactive triple bond and the presence of a bulky isopropyl group offer unique steric and electronic properties that are advantageous in the synthesis of complex molecular architectures and the development of novel therapeutic agents. The terminal alkyne functionality allows for its participation in a variety of powerful coupling reactions, including the Sonogashira coupling, Pauson-Khand reaction, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse scaffolds for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in medicinal chemistry, with a focus on the synthesis of antiviral and anticancer agents.
Application Notes
Synthesis of Antiviral Agents: Efavirenz Intermediate Analog
This compound is a key structural motif analogous to the cyclopropylacetylene (B33242) used in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV. The synthesis of a key intermediate for Efavirenz involves a Grignard reaction with a terminal alkyne. The protocol outlined below describes the synthesis of an analogous intermediate, demonstrating the utility of terminal alkynes in the preparation of potent antiviral compounds. The high yield and selectivity of this reaction make it an attractive strategy for the large-scale synthesis of drug intermediates.
Construction of Bioactive Heterocycles via Click Chemistry
The terminal alkyne of this compound is an ideal handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, a class of heterocycles with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The resulting triazole ring is metabolically stable and can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. The straightforward and high-yielding nature of click chemistry makes it a powerful tool for generating libraries of compounds for high-throughput screening.
Synthesis of Cyclopentenones via Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. These five-membered ring structures are present in numerous natural products with interesting biological activities, including anticancer properties. This compound can be employed as the alkyne component in this reaction to generate substituted cyclopentenones. The regioselectivity of the reaction is often controlled by the steric bulk of the alkyne substituent, with the larger group (in this case, isopropyl) typically orienting itself adjacent to the carbonyl group in the product.
Formation of Carbon-Carbon Bonds via Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis and is widely used in medicinal chemistry to construct complex molecular frameworks. This compound can be coupled with a variety of aryl and heteroaryl halides to generate substituted alkynes, which can serve as key intermediates in the synthesis of kinase inhibitors and other targeted therapies.
Experimental Protocols
Protocol 1: Synthesis of an Efavirenz Intermediate Analog via Grignard Reaction
This protocol is adapted from the synthesis of a key intermediate of the antiviral drug Efavirenz, utilizing a terminal alkyne analogous to this compound.[1]
Reaction:
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
2-Methyltetrahydrofuran (2-MeTHF) (solvent)
-
Cyclopropyl (B3062369) acetylene (B1199291) (or this compound)
-
2-(trifluoroacetyl)-4-chloroaniline
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small amount of dry 2-MeTHF to cover the magnesium.
-
Slowly add a solution of ethyl bromide (1.2 equivalents) in 2-MeTHF via the dropping funnel to initiate the Grignard reagent formation. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the magnesium has completely reacted, cool the solution to 0 °C.
-
Slowly add a solution of cyclopropyl acetylene (1.2 equivalents) in 2-MeTHF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of 2-(trifluoroacetyl)-4-chloroaniline (1.0 equivalent) in 2-MeTHF.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether to afford the purified 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.
Quantitative Data:
| Reactant (Analog) | Product | Yield (%) | Purity (%) | Reference |
| Cyclopropyl acetylene | 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | 95.2 - 97.1 | >99.8 | [1] |
Workflow for Grignard Reaction in Efavirenz Intermediate Synthesis
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the "click" reaction between a terminal alkyne, such as this compound, and an organic azide (B81097).
Reaction:
Materials:
-
This compound (1.0 equivalent)
-
Organic azide (e.g., benzyl (B1604629) azide) (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (B8700270) (0.1 equivalents)
-
Solvent (e.g., a 1:1 mixture of water and tert-butanol)
Procedure:
-
In a round-bottom flask, dissolve this compound and the organic azide in the water/tert-butanol solvent mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution.
-
Add the sodium ascorbate solution to the reaction mixture. The reaction is often exothermic and a color change may be observed.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
General Workflow for CuAAC (Click Chemistry)
Protocol 3: Pauson-Khand Reaction
This is a general protocol for the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.
Reaction:
Materials:
-
This compound (1.0 equivalent)
-
Alkene (e.g., norbornene) (1.2 equivalents)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equivalents)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Carbon monoxide (CO) gas (balloon or pressurized)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Add dicobalt octacarbonyl to the solution and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex. A color change is typically observed.
-
Add the alkene to the reaction mixture.
-
Purge the flask with carbon monoxide and maintain a CO atmosphere (e.g., using a balloon).
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and open it to the air to decompose the excess cobalt carbonyl.
-
Filter the mixture through a pad of Celite or silica gel to remove cobalt residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The yields of Pauson-Khand reactions can be variable depending on the substrates. For the reaction of trifluoromethyl alkynes with ethylene, yields of 53-58% have been reported.[4]
Mechanism of the Pauson-Khand Reaction
Protocol 4: Sonogashira Coupling
This is a general protocol for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.
Reaction:
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-iodotoluene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Base (e.g., triethylamine (B128534) or diisopropylamine) (solvent and base)
-
Anhydrous, degassed solvent (if the base is not the solvent, e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent (if used) followed by the amine base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
While specific yield data for the Sonogashira coupling of this compound is not provided in the search results, these reactions are generally high-yielding.
Catalytic Cycle of the Sonogashira Coupling
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its participation in key synthetic transformations such as Grignard reactions, click chemistry, Pauson-Khand reactions, and Sonogashira couplings provides medicinal chemists with powerful tools to construct diverse and complex molecules with potential therapeutic applications. The protocols provided herein serve as a guide for the utilization of this important synthetic intermediate in the pursuit of novel drug candidates. Further exploration of the biological activities of compounds derived from this compound is warranted to fully realize its potential in drug discovery.
References
Application Notes and Protocols: Titanium-Catalyzed Multicomponent Synthesis of Pyrroles Using 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole (B145914) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and modular methods for the synthesis of polysubstituted pyrroles is therefore a significant goal in synthetic organic chemistry. Multicomponent reactions (MCRs) offer an atom-economical and convergent approach to complex molecules from simple starting materials in a single operation. This application note details a protocol for the synthesis of substituted pyrroles via a titanium-catalyzed multicomponent reaction, specifically utilizing 3-Methyl-1-butyne as the alkyne component.
Titanium, being an earth-abundant and environmentally benign metal, presents a sustainable alternative to precious metal catalysts often employed in C-N bond-forming reactions.[1][2] The described methodology is based on a formal [2+2+1] cycloaddition of two alkyne molecules with a diazene (B1210634), acting as the nitrogen source, to construct the pyrrole core.[2][3] This process is believed to proceed through a Ti(II)/Ti(IV) redox catalytic cycle, offering a novel retrosynthetic disconnection for pyrrole synthesis.[3][4]
Reaction Principle
The core transformation involves the reaction of a titanium imido complex with two equivalents of a terminal alkyne. The currently accepted mechanism for this titanium-catalyzed formal [2+2+1] pyrrole synthesis is initiated by the formation of a titanium imido species from a precatalyst. This is followed by a [2+2] cycloaddition with the first molecule of the alkyne to form an azatitanacyclobutene intermediate. Subsequent insertion of a second alkyne molecule leads to the formation of an azatitanacyclohexadiene. Finally, reductive elimination from this intermediate yields the desired pyrrole product and regenerates the active titanium(II) species, which is then reoxidized by the diazene to complete the catalytic cycle.[3][4]
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed catalytic cycle for the titanium-catalyzed [2+2+1] synthesis of pyrroles.
Experimental Workflow
Caption: General experimental workflow for the synthesis of substituted pyrroles.
Experimental Protocols
Synthesis of Titanium Precatalyst: [py₂TiCl₂(NPh)]₂
This protocol is adapted from procedures for similar titanium imido complexes.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Aniline (B41778) (PhNH₂)
-
Pyridine (B92270) (py)
-
Anhydrous toluene (B28343)
-
Anhydrous hexanes
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve TiCl₄ in anhydrous toluene in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of aniline in anhydrous toluene to the cooled TiCl₄ solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add an excess of anhydrous pyridine to the mixture and stir for an additional 1 hour.
-
Filter the resulting suspension under inert atmosphere to remove any insoluble byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield a solid.
-
Wash the solid with anhydrous hexanes and dry under vacuum to afford the [py₂TiCl₂(NPh)]₂ precatalyst.
Multicomponent Synthesis of 2,5-Di(tert-butyl)-1-phenylpyrrole
This protocol is based on general procedures for the titanium-catalyzed synthesis of pyrroles from terminal alkynes, adapted for this compound.[1]
Materials:
-
[py₂TiCl₂(NPh)]₂ (precatalyst)
-
This compound
-
Azobenzene
-
Anhydrous bromobenzene (B47551)
-
Schlenk tube or similar reaction vessel
-
Silica gel for chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a glovebox, add the titanium precatalyst, [py₂TiCl₂(NPh)]₂ (0.025 mmol, 0.05 equiv.), and azobenzene (0.5 mmol, 1.0 equiv.) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous bromobenzene (2 mL) to the Schlenk tube.
-
Add this compound (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with a hexanes/ethyl acetate mixture to remove the catalyst residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the product and remove the solvent in vacuo to yield the purified 2,5-Di(tert-butyl)-1-phenylpyrrole.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Notes |
| Alkyne | This compound | A bulky terminal alkyne. |
| Nitrogen Source | Azobenzene | Acts as the nitrene precursor. |
| Catalyst | [py₂TiCl₂(NPh)]₂ | 5 mol% (dimer) loading. |
| Solvent | Bromobenzene | Anhydrous conditions are crucial. |
| Temperature | 110 °C | Ensure consistent heating. |
| Reaction Time | 24 hours | Monitor by TLC or GC-MS if possible. |
| Expected Yield | 60-80% | Based on reactions with similar terminal alkynes.[1] |
Table 2: Representative Characterization Data for an Analogous Product (2,5-Dimethyl-1-phenylpyrrole)
| Analysis | Expected Data for 2,5-Dimethyl-1-phenylpyrrole[5] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.50-7.20 (m, 5H, Ar-H), 5.90 (s, 2H, pyrrole-H), 2.05 (s, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 139.0, 129.1, 128.8, 128.3, 127.6, 105.6, 13.0 |
| Mass Spec (MS) | m/z: 171.10 [M]⁺ |
Note for 2,5-Di(tert-butyl)-1-phenylpyrrole: The ¹H NMR spectrum would be expected to show a singlet for the tert-butyl groups (around 1.3 ppm) and signals for the aromatic and pyrrole protons. The ¹³C NMR would show signals for the quaternary carbons of the tert-butyl groups and the methyl carbons, in addition to the aromatic and pyrrole carbons. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
Concluding Remarks
The titanium-catalyzed multicomponent synthesis of pyrroles is a powerful and sustainable method for accessing highly substituted N-heterocyles. The use of this compound as a substrate is expected to proceed efficiently under the outlined conditions, providing access to sterically hindered pyrrole derivatives that may be of interest in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to explore this chemistry further. It is important to note that optimization of reaction conditions may be necessary to achieve the highest possible yields for this specific substrate.
References
- 1. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Ti-Catalyzed Oxidative Nitrene Transfer in [2 + 2 + 1] Pyrrole Synthesis from Alkynes and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Terminal Alkyne in 3-Methyl-1-butyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The terminal alkyne functionality is a versatile handle in organic synthesis, enabling a wide array of transformations such as Sonogashira couplings, click chemistry, and acetylide additions.[1][2][3] However, the acidic nature of the terminal proton can interfere with many synthetic steps, necessitating the use of protecting groups.[1] For a sterically hindered terminal alkyne like 3-methyl-1-butyne, the choice of protecting group and the conditions for its introduction and removal are critical for achieving high yields and avoiding side reactions. This document provides a detailed guide to common and effective protecting group strategies for this compound, focusing on silyl (B83357) and diphenylphosphoryl protecting groups.
An ideal protecting group for the terminal alkyne should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] The selection of a suitable protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other protecting groups.[4]
Silyl Protecting Groups:
Silyl ethers are the most common protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and relatively mild deprotection conditions.[5] The stability of silyl protecting groups is highly dependent on the steric bulk of the substituents on the silicon atom.
-
Trimethylsilyl (TMS): The TMS group is one of the most common and easily cleaved silyl protecting groups. Its small size allows for rapid protection of the terminal alkyne. However, it is also quite labile and can be removed under mildly acidic or basic conditions, which may not be suitable for all synthetic routes.[5] Deprotection is typically achieved with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or with mild bases such as potassium carbonate in methanol (B129727).[6][7]
-
Triisopropylsilyl (TIPS): The bulky isopropyl groups on the silicon atom make the TIPS group significantly more stable than the TMS group.[5][8] This enhanced stability makes it the protecting group of choice when the protected alkyne needs to be subjected to more vigorous reaction conditions. Deprotection of the TIPS group generally requires stronger conditions, such as TBAF in a refluxing solvent or other fluoride sources.[8][9] The increased steric hindrance of the TIPS group can sometimes lead to slower protection reactions.
Diphenylphosphoryl (Ph2P(O)) Protecting Group:
The diphenylphosphoryl group is a less common but highly useful protecting group for terminal alkynes, particularly in the context of complex molecule synthesis and purification.[1]
-
Advantages: The high polarity of the diphenylphosphoryl group can significantly aid in the purification of intermediates by chromatography.[1] It is stable to acidic conditions and can be selectively removed in the presence of silyl protecting groups.[1][4] This orthogonality is a key advantage in multi-step syntheses.[4]
-
Introduction and Removal: The Ph2P(O) group is typically introduced by reaction of the terminal alkyne with diphenylphosphinoyl chloride (Ph2P(O)Cl). Deprotection can be achieved using bases such as methylmagnesium bromide or potassium tert-butoxide.[1]
Orthogonal Protection Strategies:
In complex syntheses, it is often necessary to deprotect one functional group while leaving others protected. The differential stability of the TMS, TIPS, and Ph2P(O) groups allows for such orthogonal strategies. For instance, a TMS-protected alkyne can be deprotected in the presence of a TIPS-protected alcohol. Similarly, a Ph2P(O)-protected alkyne is stable to the fluoride-based deprotection conditions used for silyl ethers, and silyl ethers are stable to the basic conditions used to remove the Ph2P(O) group.[4]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of this compound with common protecting groups. Please note that yields are highly dependent on reaction scale and purification methods.
Table 1: Protection of this compound
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TMS | n-BuLi, TMSCl | THF | -78 to RT | 1 - 2 | > 90 |
| TIPS | n-BuLi, TIPSCl | THF | -78 to RT | 2 - 4 | > 85 |
| Ph2P(O) | n-BuLi, Ph2P(O)Cl | THF | -78 to RT | 2 - 4 | ~80-90 |
Table 2: Deprotection of Protected this compound
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TMS | K2CO3, MeOH | Methanol | RT | 1 - 3 | > 95 |
| TMS | TBAF (1M in THF) | THF | RT | 0.5 - 1 | > 95 |
| TIPS | TBAF (1M in THF) | THF | RT to 60 | 2 - 12 | > 90 |
| Ph2P(O) | MeMgBr (3M in Et2O) | THF | 0 to RT | 1 - 3 | > 90 |
Experimental Protocols
Protocol 1: Protection of this compound with Trimethylsilyl (TMS) Group
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add this compound to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add TMSCl dropwise to the solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or flash column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Deprotection of TMS-Protected this compound using Potassium Carbonate
-
Materials:
-
TMS-protected this compound (1.0 equiv)
-
Potassium carbonate (K2CO3) (0.5 equiv)
-
Methanol (MeOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the TMS-protected this compound in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[6]
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the deprotected this compound.
-
Protocol 3: Protection of this compound with Triisopropylsilyl (TIPS) Group
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes)
-
Chlorotriisopropylsilane (TIPSCl) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Follow the same procedure as for TMS protection (Protocol 1), substituting TIPSCl for TMSCl.
-
The reaction time after the addition of TIPSCl may need to be extended to 2-4 hours at room temperature to ensure complete reaction due to the increased steric hindrance of the TIPS group.
-
Protocol 4: Deprotection of TIPS-Protected this compound using TBAF
-
Materials:
-
TIPS-protected this compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.2 equiv, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the TIPS-protected this compound in THF in a round-bottom flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C.[8]
-
Upon completion (typically 2-12 hours), dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with water and brine to remove the majority of the TBAF byproducts.[10]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to remove any remaining TBAF residues.
-
Protocol 5: Protection of this compound with Diphenylphosphoryl (Ph2P(O)) Group
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes)
-
Diphenylphosphinoyl chloride (Ph2P(O)Cl) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Follow the same procedure as for TMS protection (Protocol 1), substituting a solution of Ph2P(O)Cl in THF for TMSCl.
-
The reaction is typically stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Protocol 6: Deprotection of Ph2P(O)-Protected this compound using MeMgBr
-
Materials:
-
Ph2P(O)-protected this compound (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr) (1.2 equiv, 3 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the Ph2P(O)-protected this compound in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add the MeMgBr solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: Orthogonal deprotection strategy for a molecule with TMS and TIPS protecting groups.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Organic Functional Group Protection [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using the sterically hindered terminal alkyne, 3-Methyl-1-butyne. This "click chemistry" reaction is a cornerstone of modern chemical synthesis, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] Such triazole linkages are valuable in drug discovery, bioconjugation, and materials science due to their high stability and ability to act as bioisosteres for amide bonds.[3][4]
The protocols detailed below address the challenges associated with sterically hindered alkynes, offering guidance on catalyst selection, reaction optimization, and general procedures for successful cycloaddition.
Introduction to CuAAC with Sterically Hindered Alkynes
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[1][2] The generally accepted mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form a six-membered copper-containing intermediate that rearranges to the stable triazole product.
However, the reactivity of the alkyne component can be significantly influenced by its steric profile. Substrates like this compound, with a bulky isopropyl group adjacent to the alkyne, can exhibit slower reaction rates compared to unhindered terminal alkynes such as phenylacetylene (B144264) or propargyl alcohol.[5][6] This reduced reactivity necessitates careful optimization of reaction parameters to achieve high conversion and yield.
Data Presentation: Representative Reaction Parameters
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for the CuAAC reaction of benzyl (B1604629) azide with a sterically comparable aliphatic alkyne, hex-1-yne. These values can serve as a starting point for the optimization of reactions with this compound.
Table 1: Reaction of Benzyl Azide with Hex-1-yne using a Functionalized NHC-Based Polynuclear Copper Catalyst [5][6]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0.5 | Neat | 25 | 0.08 | 42 |
| 2 | 0.5 | Neat | 25 | 0.5 | 63 |
| 3 | 0.5 | Neat | 25 | 3 | >98 |
Reaction conditions: Benzyl azide (0.5 mmol), hex-1-yne (0.5 mmol), and catalyst [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ under an argon atmosphere.[5][6]
Table 2: General Comparison of Alkyne Reactivity in CuAAC
| Alkyne Type | General Reactivity | Key Considerations |
| Aromatic (e.g., Phenylacetylene) | High | Electron-withdrawing groups can increase reactivity. |
| Unhindered Aliphatic (e.g., Propargyl Alcohol) | Moderate to High | Good balance of reactivity and stability. |
| Sterically Hindered Aliphatic (e.g., this compound) | Lower | May require higher catalyst loading, elevated temperatures, or longer reaction times. Specialized catalyst systems can be beneficial. |
| Electronically Activated (e.g., Propiolamides) | Very High | More reactive but may be prone to side reactions like Michael addition.[7] |
Experimental Protocols
The following protocols provide detailed methodologies for performing the CuAAC reaction with this compound.
Protocol 1: General Procedure for Small-Scale Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted triazoles on a laboratory scale.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 water:t-butanol).
-
Prepare a premixed solution of CuSO₄·5H₂O (0.01-0.05 eq) and the ligand (THPTA or TBTA, 0.05-0.25 eq) in water. The ligand to copper ratio should be approximately 5:1.[7]
-
Add the copper/ligand solution to the reaction mixture.
-
De-gas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Prepare a fresh solution of sodium ascorbate (0.1-0.5 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of this compound, the reaction may require several hours to reach completion.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Protocol for Bioconjugation
This protocol is adapted for the conjugation of molecules to biological systems, such as proteins or nucleic acids, where aqueous conditions and low concentrations are required.[8][9]
Materials:
-
Alkyne-modified biomolecule (containing the this compound moiety)
-
Azide-labeled cargo molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Aminoguanidine (B1677879) (optional, to scavenge reactive byproducts)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule in the appropriate buffer.
-
Add the azide-labeled cargo molecule. A slight excess (1.2-2.0 eq) of the cargo molecule is often used.
-
Prepare a premixed solution of CuSO₄·5H₂O and THPTA in buffer. A typical final concentration for copper is 50-250 µM, with a 5-fold excess of THPTA.
-
Add the copper/THPTA solution to the reaction mixture.
-
If using, add aminoguanidine to a final concentration of approximately 5 mM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or as optimized.
-
The conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
Mandatory Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: The catalytic cycle of the CuAAC reaction.
General Experimental Workflow for CuAAC
Caption: A typical workflow for a CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com.cn [confluore.com.cn]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Synthesis of Functionalized Cycloheptadienes from 3-Methyl-1-butyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of functionalized cycloheptadienes, utilizing 3-Methyl-1-butyne as a key building block. The core of this synthetic strategy is a transition metal-catalyzed [5+2] cycloaddition reaction between a vinylcyclopropane (B126155) (VCP) and the terminal alkyne, this compound. This methodology offers an efficient route to the seven-membered carbocyclic core structure of cycloheptadienes, which are valuable scaffolds in medicinal chemistry and drug development. This guide outlines the synthesis of the requisite vinylcyclopropane precursor, the subsequent Rhodium-catalyzed cycloaddition, and potential downstream functionalization, supported by detailed experimental procedures and data presented in a clear, tabular format.
Introduction
Seven-membered carbocycles, particularly functionalized cycloheptadienes, are prevalent structural motifs in a variety of biologically active natural products and pharmaceutical agents. Their synthesis, however, can be challenging due to entropic and enthalpic barriers associated with the formation of medium-sized rings. Transition metal-catalyzed cycloaddition reactions have emerged as powerful tools to overcome these challenges, with the [5+2] cycloaddition of vinylcyclopropanes (VCPs) and π-systems (alkynes, alkenes, or allenes) being a particularly effective strategy for the construction of cycloheptadiene rings.[1]
This protocol focuses on the intermolecular [5+2] cycloaddition of a vinylcyclopropane with the readily available terminal alkyne, this compound, catalyzed by a rhodium(I) complex. The resulting cycloheptadiene framework, featuring an isopropyl group, can serve as a versatile intermediate for the synthesis of a diverse range of functionalized molecules with potential therapeutic applications.
Reaction Scheme
The overall synthetic strategy involves two key steps:
-
Synthesis of the Vinylcyclopropane (VCP) Precursor: Preparation of a suitable vinylcyclopropane, such as 2-cyclopropylpropene.
-
[5+2] Cycloaddition: Rhodium-catalyzed reaction between the VCP and this compound to yield the desired functionalized cycloheptadiene.
Figure 1: General two-step synthesis of functionalized cycloheptadienes.
Experimental Protocols
Materials and Methods
All reagents should be of commercial grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Catalyst: [Rh(CO)₂Cl]₂ (Chlorodicarbonylrhodium(I) dimer) is a common and effective catalyst for [5+2] cycloadditions.
Protocol 1: Synthesis of Vinylcyclopropane (2-cyclopropylpropene)
This protocol is adapted from standard methods for the synthesis of vinylcyclopropanes.
Reaction:
Cyclopropyl (B3062369) methyl ketone + Methyltriphenylphosphonium (B96628) bromide → 2-cyclopropylpropene
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C.
-
Allow the resulting yellow-orange ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add cyclopropyl methyl ketone (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to afford 2-cyclopropylpropene as a colorless liquid.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) |
| 2-cyclopropylpropene | Cyclopropyl methyl ketone | MePh₃PBr, n-BuLi | THF | 75-85 |
Table 1: Summary of the synthesis of the VCP precursor.
Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition
This protocol is a representative procedure for the intermolecular cycloaddition of a vinylcyclopropane with a terminal alkyne, based on conditions reported for similar transformations.[1]
Reaction:
2-cyclopropylpropene + this compound → 1-isopropyl-4-methyl-1,4-cycloheptadiene & 1-isopropyl-5-methyl-1,4-cycloheptadiene
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Rh(CO)₂Cl]₂ (0.025 eq) in anhydrous 1,2-dichloroethane (B1671644) (DCE).
-
Add 2-cyclopropylpropene (1.0 eq) to the catalyst solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the isomeric cycloheptadiene products.
Quantitative Data:
| Product (Isomer Mixture) | VCP Precursor | Alkyne | Catalyst | Solvent | Yield (%) | Isomeric Ratio |
| Isopropyl-methyl-cycloheptadienes | 2-cyclopropylpropene | This compound | [Rh(CO)₂Cl]₂ | DCE | 60-75 | Variable |
Table 2: Summary of the Rh-catalyzed [5+2] cycloaddition. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the VCP and the alkyne.
Reaction Mechanism and Workflow
The rhodium-catalyzed [5+2] cycloaddition is proposed to proceed through a catalytic cycle involving several key steps.
References
Safe handling and storage protocols for 3-Methyl-1-butyne in a laboratory setting
Application Notes and Protocols for 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and storage of this compound (Isopropylacetylene) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.
Physicochemical Properties and Hazard Identification
This compound is a highly flammable terminal alkyne.[1][2][3] It is a colorless to slightly yellow liquid that is immiscible with water but miscible with alcohol.[4][5] Understanding its properties is the first step in safe handling.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value |
| Molecular Formula | C₅H₈[2][4] |
| Molecular Weight | 68.12 g/mol [2][6] |
| CAS Number | 598-23-2[2][4][6] |
| Density | 0.666 g/mL at 25 °C[1][2][4][5] |
| Boiling Point | 29.5 °C[4] |
| Melting Point | -89.7 °C[4] |
| Flash Point | -30 °C (-22 °F)[1][2][4] |
| Refractive Index | 1.374 at 20 °C[1] |
| Hazard Statements | H224: Extremely flammable liquid and vapour.[1][2][3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P210, P240, P243, P261, P280, P302+P352, P305+P351+P338, P403+P235[3] |
Hazard Identification and Risk Assessment
This compound is classified as an extremely flammable liquid.[1][2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] It is also an irritant to the skin, eyes, and respiratory system.[3] A thorough risk assessment should be conducted before any new experimental procedure involving this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure risk.
-
Eye and Face Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or a highly exothermic reaction.[8]
-
Skin Protection : A flame-resistant lab coat should be worn and buttoned.[8] Chemical-resistant gloves (e.g., nitrile) are required.[9][10] Disposable nitrile gloves offer protection against a range of chemicals but should be changed immediately upon contamination.[8]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][11] If engineering controls are insufficient, a respirator may be necessary.[8]
-
Footwear : Closed-toe, closed-heel shoes are required.[8]
Safe Handling Protocols
-
Grounding and Bonding : To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[3][7]
-
Ignition Sources : Keep this compound away from heat, sparks, open flames, and other ignition sources.[3][7] Use non-sparking tools when handling this chemical.[7][11]
-
Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to keep vapor concentrations below exposure limits.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and bases.[3]
Storage Requirements
Proper storage is critical to prevent accidents.
-
Temperature : Store in a cool, dry, well-ventilated area.[3][7] Refrigeration (2-8°C) is recommended.[1][2][7]
-
Container : Keep the container tightly closed to prevent the escape of vapors.[7]
-
Location : Store in a designated flammables cabinet, away from incompatible materials.[7]
-
Static Electricity : Take precautionary measures against static discharges during storage and handling.[4]
Emergency Procedures
-
Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] Eliminate all ignition sources and use non-sparking tools.[12] For large spills, evacuate the area and contact emergency services.[12]
-
Fire : Use carbon dioxide, dry chemical, or foam to extinguish a fire.[7] Water spray may be ineffective.[12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with soap and plenty of water.[7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[7] Seek medical attention.
Experimental Protocol: Deprotonation of this compound
This protocol describes a standard laboratory procedure for the deprotonation of this compound to form a lithium acetylide, a common step in organic synthesis.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (oven-dried and cooled under inert gas)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Setup : Assemble the reaction glassware (e.g., a two-neck round-bottom flask) under an inert atmosphere of argon or nitrogen. The glassware should be equipped with a magnetic stir bar, a rubber septum, and a gas inlet.
-
Solvent Addition : Add anhydrous THF to the reaction flask via a syringe.
-
Cooling : Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition :
-
Slowly add this compound to the cooled THF with stirring.
-
Using a syringe, slowly add a stoichiometric amount of n-BuLi in hexanes to the reaction mixture. A white precipitate may form.
-
-
Reaction : Allow the reaction to stir at -78 °C for 1 hour.
-
Subsequent Reaction (Example) : The resulting lithium acetylide can then be used in a subsequent reaction, for example, by adding an electrophile such as an aldehyde or ketone.
-
Quenching : After the desired reaction time, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while the flask is still at low temperature.
-
Workup : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the product as necessary, for example, by column chromatography.
Visualizations
References
- 1. This compound 95 598-23-2 [sigmaaldrich.com]
- 2. 3-メチル-1-ブチン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. chembk.com [chembk.com]
- 5. This compound | 598-23-2 [chemicalbook.com]
- 6. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. allanchem.com [allanchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. airgas.com [airgas.com]
- 12. 3-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application of 3-Methyl-1-butyne in Polymer Chemistry and Materials Science: A Generalized Approach
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The field of polymer chemistry has seen a growing interest in the synthesis of substituted polyacetylenes due to their unique conjugated backbone, which imparts interesting optical, electronic, and materials properties. 3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne that holds potential as a monomer for the synthesis of novel polyacetylene derivatives. While specific research on the homopolymer of this compound is limited in publicly available literature, the general principles of substituted acetylene (B1199291) polymerization provide a strong framework for its application.
Polymers derived from terminal alkynes, such as poly(this compound), are expected to possess a range of valuable properties. The presence of a bulky isopropyl group as a substituent on the polyacetylene backbone would likely lead to a high free volume polymer. Such materials are of significant interest for applications in gas separation membranes , where high permeability is desired.[1][2] The rigid polymer backbone coupled with the steric hindrance of the side groups can prevent efficient chain packing, creating micropores that facilitate the transport of gases.[1]
Furthermore, substituted polyacetylenes have been explored for their potential in optoelectronic applications . The conjugated polyene backbone can give rise to semiconducting and photoluminescent properties.[3] While the specific properties of poly(this compound) would need to be experimentally determined, it could potentially be investigated for use in organic light-emitting diodes (OLEDs) or as a photoconductive material.[4]
The synthesis of such polymers is typically achieved through transition-metal catalysis, with rhodium-based catalysts being particularly effective for the polymerization of monosubstituted acetylenes.[5][6] These catalysts often lead to polymers with high stereoregularity, predominantly a cis-transoidal structure, which can further influence the material's properties.[6] The living nature of some rhodium-catalyzed polymerizations also allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, as well as the creation of block copolymers with tailored functionalities.[5][7]
It is important to note that while the potential applications are promising, the actual properties and performance of poly(this compound) would be highly dependent on the specific polymerization conditions and the resulting polymer microstructure. Experimental investigation is crucial to fully elucidate the potential of this monomer in materials science.
Quantitative Data
| Property | Value | Citation |
| Thermal Stability (TGA) | ||
| 5% Weight Loss Temperature | ~264 °C | [6] |
| Molecular Weight (GPC) | ||
| Number-Average Molecular Weight (Mn) | 3,650 g/mol | [3] |
| Polydispersity Index (Mw/Mn) | 2.31 | [3] |
| Optical Properties | ||
| Band Gap Energy | 2.51 eV | [3] |
| Photoluminescence Peak | 439 nm | [3] |
| Gas Permeability (Representative Substituted Polyacetylene) | ||
| Oxygen Permeability (PO2) of poly(1-chloro-2-phenylacetylene) | 280 barrers | [8] |
Note: The data presented above is for analogous substituted polyacetylenes and should be considered as a general guide. The properties of poly(this compound) may vary.
Experimental Protocols
The following is a generalized protocol for the polymerization of a terminal alkyne using a rhodium-based catalyst. This protocol can be adapted for the polymerization of this compound, though optimization of reaction conditions may be necessary.
Protocol: Rhodium-Catalyzed Polymerization of this compound
1. Materials:
-
This compound (monomer), purified by distillation.
-
Rhodium(I) catalyst, e.g., [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer).
-
Co-catalyst/Initiator (if required, e.g., a tertiary amine like triethylamine).
-
Anhydrous solvent (e.g., toluene, THF, or chloroform).
-
Methanol (for precipitation).
-
Standard Schlenk line and glassware.
-
Nitrogen or Argon gas (inert atmosphere).
2. Experimental Setup:
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
The reaction is to be carried out under a nitrogen or argon atmosphere using standard Schlenk techniques.
3. Polymerization Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) in the anhydrous solvent under an inert atmosphere. The concentration will depend on the desired monomer-to-catalyst ratio.
-
If a co-catalyst is used, add it to the catalyst solution and stir for a few minutes.
-
In a separate Schlenk flask, dissolve the purified this compound monomer in the anhydrous solvent.
-
Slowly add the monomer solution to the catalyst solution at the desired reaction temperature (e.g., room temperature or slightly elevated).
-
Allow the reaction to proceed for the desired time (e.g., several hours to 24 hours). The progress of the polymerization can be monitored by techniques such as GC-MS to check for monomer consumption.
-
Upon completion, terminate the polymerization by adding a small amount of a quenching agent if necessary (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
4. Polymer Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) under an inert atmosphere.
-
Optical Properties: Investigated using UV-Vis absorption and photoluminescence spectroscopy.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. zenodo.org [zenodo.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Polyacetylenes with (hetero)aryl-, styryl-, and amino-phenothiazinyl sidechains: synthesis and photophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Substituted Polyacetylenes | MDPI [mdpi.com]
- 6. mdpi.org [mdpi.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Identifying common side products in 3-Methyl-1-butyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-1-butyne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Acid-Catalyzed Hydration of this compound
Q1: I am performing an acid-catalyzed hydration of this compound to synthesize 3-methyl-2-butanone (B44728). However, my GC-MS analysis shows an unexpected peak. What could this side product be?
A1: A common side product in the acid-catalyzed hydration of this compound is 3-methyl-2-butanol , which arises from the reduction of the desired ketone, and potentially rearranged alcohols. The primary cause is the formation of a secondary vinyl carbocation which can rearrange to a more stable tertiary carbocation.
-
Mechanism of Side Product Formation:
-
Protonation of the alkyne can lead to a secondary vinyl carbocation.
-
A 1,2-hydride shift can occur, leading to a more stable tertiary carbocation.
-
Alternatively, a 1,2-methyl shift can also lead to a rearranged carbocation.
-
Attack by water on these rearranged carbocations, followed by tautomerization, can lead to the formation of isomeric ketones, which upon reduction steps during workup could lead to their corresponding alcohols.
-
Troubleshooting:
-
Minimize Rearrangement: Use milder acidic conditions (e.g., buffered systems) and lower reaction temperatures to disfavor carbocation rearrangements.
-
Reagent Choice: Oxymercuration-demercuration is an alternative hydration method that proceeds without carbocation rearrangement and can yield the desired 3-methyl-2-butanone with higher selectivity.
-
Product Analysis: Utilize GC-MS to identify the molecular weight and fragmentation pattern of the side product, which can help confirm the presence of rearranged isomers.
Q2: My acid-catalyzed hydration of this compound resulted in a significant amount of a high-molecular-weight, viscous substance. What is happening?
A2: The formation of a viscous, high-molecular-weight substance suggests that oligomerization or polymerization of this compound is occurring as a side reaction. Acidic conditions, especially at higher concentrations and temperatures, can promote the linking of multiple alkyne units.
Troubleshooting:
-
Control Concentration: Run the reaction at a lower concentration of the alkyne to reduce the probability of intermolecular reactions.
-
Temperature Control: Maintain a low and consistent reaction temperature.
-
Acid Concentration: Use the minimum effective concentration of the acid catalyst.
2. Hydroboration-Oxidation of this compound
Q3: I am trying to synthesize 3-methyl-1-butanol via hydroboration-oxidation of this compound, but I am observing the formation of 3-methyl-2-butanone as a side product. Why is this happening?
A3: The formation of 3-methyl-2-butanone indicates that some of the hydroboration is proceeding with Markovnikov regioselectivity, or that the intermediate enol is tautomerizing to the ketone. While hydroboration-oxidation of terminal alkynes typically yields aldehydes via anti-Markovnikov addition, the use of certain borane (B79455) reagents or reaction conditions can lead to the formation of the ketone.
Troubleshooting:
-
Bulky Borane Reagents: To enhance anti-Markovnikov selectivity, use a sterically hindered borane reagent such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN). These reagents are less likely to add to the internal carbon of the alkyne.
-
Reaction Conditions: Ensure the reaction is carried out under standard hydroboration-oxidation conditions, with careful control of temperature and reagent addition.
Q4: My hydroboration-oxidation reaction is giving a complex mixture of products, and the yield of the desired 3-methyl-1-butanol is low. What are the potential issues?
A4: A complex product mixture can arise from several factors:
-
Incomplete Oxidation: The oxidation of the organoborane intermediate may be incomplete. Ensure that an adequate amount of hydrogen peroxide and base are used and that the reaction is allowed to proceed for a sufficient amount of time.
-
Side Reactions of Borane: Borane (BH₃) can sometimes catalyze other side reactions if not used carefully.
-
Workup Issues: The workup procedure is critical for isolating the desired product. Boron-containing byproducts can sometimes complicate purification. A common method to remove boron residues is to perform repeated evaporations with methanol, which forms volatile trimethyl borate.
Data Presentation
While specific quantitative data for side product distribution in this compound reactions is not extensively available in the literature, the following table summarizes the expected major and potential side products based on mechanistic principles. Researchers are encouraged to perform their own quantitative analysis, for which a general experimental protocol is provided below.
| Reaction | Reagents | Expected Major Product | Potential Side Products |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 3-Methyl-2-butanone | 3-Methyl-2-butanol, Isomeric ketones/alcohols (from rearrangement), Oligomers/Polymers |
| Hydroboration-Oxidation | 1. BH₃-THF or (Sia)₂BH2. H₂O₂, NaOH | 3-Methyl-1-butanol | 3-Methyl-2-butanone, Diols (from double hydroboration) |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of this compound Reaction Products
This protocol provides a general method for the qualitative and semi-quantitative analysis of reaction mixtures to identify major products and potential side products.
-
Sample Preparation:
-
At the desired reaction time, quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution for acid-catalyzed reactions).
-
Extract the organic components with a volatile, inert solvent (e.g., diethyl ether or dichloromethane, 1 mL).
-
Vortex the mixture thoroughly and centrifuge to ensure phase separation.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS Parameters (Example):
-
Instrument: Agilent 7890A GC with 5975C MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, expected product, and any side products by comparing their retention times and mass spectra with known standards or library data.
-
The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC). For more accurate quantification, calibration with authentic standards is necessary.
-
Mandatory Visualizations
Caption: Potential reaction pathways in the acid-catalyzed hydration of this compound.
Caption: Experimental workflow for the identification of products in a hydroboration-oxidation reaction.
Techniques for the purification of 3-Methyl-1-butyne post-synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 3-Methyl-1-butyne. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on the synthetic route. Common impurities may include:
-
Isomeric Allenes: 3-Methyl-1,2-butadiene is a common isomeric impurity that can be formed, particularly under basic conditions.[1][2][3]
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-chloro-3-methyl-1-butyne (B142711) or 3-methyl-1-butanol.[4][5]
-
Other C5H8 Isomers: Various other isomers with the same molecular formula may be present depending on the reaction conditions.[4]
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Acidic or Basic Residues: Traces of acids or bases used as catalysts or reagents.
Q2: What is the boiling point of this compound and how does it affect purification?
A2: this compound is a highly volatile compound with a boiling point of approximately 29.5°C. This low boiling point necessitates careful handling to prevent product loss through evaporation. For distillation, it means that low temperatures are required, and the receiving flask should be cooled, for instance, in an ice bath, to ensure efficient condensation.[6]
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the scale of the experiment and the nature of the impurities.
-
Fractional Distillation: This is the most common and effective method for purifying this compound on a laboratory scale, especially for removing impurities with different boiling points.[6][7]
-
Preparative Gas Chromatography (GC): For achieving very high purity on a smaller scale, preparative GC is an excellent option. It offers superior separation of closely boiling isomers.[8][9][10]
-
Chemical Scrubbing (Aqueous Wash): A pre-distillation wash with a mild aqueous base (e.g., sodium bicarbonate solution) can be effective for removing acidic impurities.
Q4: How can I assess the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for assessing the purity of volatile compounds like this compound. It allows for the separation of components and their definitive identification.[4] For routine checks where the identity of impurities is known, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be a cost-effective alternative.[4]
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow and steady distillation rate is crucial for good separation.[11] |
| Inefficient fractionating column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). For very close-boiling impurities, a spinning band distillation apparatus may be necessary.[6] |
| Formation of an azeotrope. | An azeotrope is a mixture with a constant boiling point that cannot be separated by simple distillation.[7][12] Consider using extractive or azeotropic distillation by adding a suitable entrainer to alter the relative volatilities.[12][13] |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss, which can hinder separation efficiency.[14] |
Problem 2: Significant loss of product during distillation.
| Possible Cause | Troubleshooting Step |
| Product is highly volatile. | Ensure the receiving flask is adequately cooled in an ice bath to minimize evaporative losses of the low-boiling this compound.[6] |
| Leaks in the distillation apparatus. | Check all glass joints to ensure they are properly sealed. Use appropriate joint clips to secure connections. Vapor leaks will lead to significant product loss.[11] |
| Hold-up in the distillation column. | For small-scale distillations, a significant amount of product can be retained on the surface of the column packing. Choose a column with a lower hold-up volume for smaller quantities.[6] |
General Handling and Safety
Problem 3: Unstable or reactive product during storage.
| Possible Cause | Troubleshooting Step |
| Presence of acidic or basic impurities. | Neutralize the crude product with an appropriate aqueous wash (e.g., dilute sodium bicarbonate for acidic impurities) before final distillation. |
| Peroxide formation. | Although less common for alkynes than ethers, it's good practice to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Static discharge. | This compound is extremely flammable.[15] Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source. Use non-sparking tools.[16][15][17] |
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 29.5 °C | |
| Density | 0.666 g/mL at 25 °C | |
| Flash Point | -30 °C | [16] |
| Solubility in Water | Immiscible | [16] |
| Solubility in Alcohol | Miscible |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by removing lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation flask
-
Condenser
-
Receiving flasks (cooled in an ice bath)
-
Heating mantle
-
Thermometer
-
Boiling chips
-
5% Sodium bicarbonate solution (optional)
Procedure:
-
(Optional Pre-treatment) If acidic impurities are suspected, wash the crude this compound with an equal volume of 5% sodium bicarbonate solution in a separatory funnel. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed. Place the thermometer bulb just below the side arm of the distillation head.[14]
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.[6]
-
Distillation:
-
Begin gentle heating of the distillation flask.
-
Observe the vapor rising through the fractionating column.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (~29.5°C), switch to a clean, pre-weighed receiving flask cooled in an ice bath.
-
Maintain a slow, steady distillation rate of approximately 1-2 drops per second.
-
-
Fraction Collection: Collect the fraction that distills at a constant temperature.
-
Completion: Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or GC-FID.
Protocol 2: Purity Analysis by GC-MS
Objective: To determine the purity of this compound and identify any impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 µL in 1 mL of a volatile solvent like pentane (B18724) or dichloromethane).
-
GC-MS Parameters (Example):
-
Injector Temperature: 200°C
-
Injection Volume: 1 µL (with a high split ratio, e.g., 100:1, due to the volatility of the sample)
-
Oven Program:
-
Initial temperature: 35°C (hold for 5 minutes)
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-300
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity based on the relative peak areas.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting poor separation during distillation.
References
- 1. youtube.com [youtube.com]
- 2. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multimedia.knv.de [multimedia.knv.de]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methyl-1-butanol - Isoamyl alcohol, Isopentyl alcohol [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Azeotrope | Definition, Types, Separation, & Facts | Britannica [britannica.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Purification [chem.rochester.edu]
- 15. 3-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. fishersci.com [fishersci.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Managing Isopropylacetylene Volatility in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the high volatility of isopropylacetylene during experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data to ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with isopropylacetylene?
A1: Isopropylacetylene is a highly volatile and flammable liquid. Its primary hazards stem from its low boiling point and the potential to form explosive mixtures with air. Vapors are heavier than air and can accumulate in poorly ventilated areas, creating a fire or explosion risk.[1] It is crucial to handle this compound in a well-ventilated area, away from any sources of ignition.[1]
Q2: How should I properly store isopropylacetylene?
A2: Store isopropylacetylene in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Refrigerated storage is recommended to minimize vapor pressure. Ensure the storage area is designed for flammable liquids.
Q3: What immediate steps should be taken in case of a spill?
A3: In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Ventilate the area and use absorbent, non-combustible materials to contain the spill. Wear appropriate personal protective equipment (PPE), including respiratory protection, during cleanup.
Q4: Can I remove a solvent from a reaction mixture containing isopropylacetylene using a standard rotary evaporator?
A4: While possible, it requires extreme caution. The high volatility of isopropylacetylene means it can easily be lost into the vacuum system. It is advisable to use a rotary evaporator with a high-performance condenser, a cold trap, and carefully controlled vacuum pressure.[2] Distillation at atmospheric pressure may be a safer alternative for solvent removal.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Loss of isopropylacetylene due to evaporation during reagent transfer or reaction setup. | 1. Pre-cool the solvent and the reaction vessel before adding isopropylacetylene. 2. Use a syringe or cannula to transfer the reagent, minimizing exposure to the atmosphere. 3. Ensure all joints in the glassware are properly sealed. |
| Evaporation during the reaction, especially at elevated temperatures. | 1. Use a reflux condenser with a coolant at a sufficiently low temperature. 2. For reactions requiring higher temperatures, consider using a sealed-tube reaction vessel.[2] | |
| Loss of product during workup and purification. | 1. Minimize the use of high vacuum during solvent removal.[2] 2. When performing column chromatography, choose a less volatile solvent system.[2] | |
| Inconsistent reaction rates | Fluctuations in the concentration of isopropylacetylene in the reaction mixture due to its volatility. | 1. Maintain a consistent and controlled temperature throughout the reaction. 2. Ensure efficient stirring to maintain a homogeneous mixture. |
| Pressure buildup in the reaction vessel | The vapor pressure of isopropylacetylene increasing with temperature in a closed system. | 1. For reactions at or above the boiling point, do not use a completely sealed system unless it is designed to withstand the expected pressure. 2. Use a system with a pressure-equalizing dropping funnel or a bubbler to vent excess pressure safely. |
Quantitative Data Summary
Due to the limited availability of specific data for isopropylacetylene, the following table includes data for a closely related and structurally similar compound, methyl(isopropyl)acetylene (4-methyl-2-pentyne), to provide an estimate of its physical properties. Always refer to the specific Safety Data Sheet (SDS) for the exact compound you are using.
| Property | Value (for Methyl(isopropyl)acetylene) | Significance for Handling |
| Boiling Point | 71-73 °C (lit.)[1] | Indicates high volatility at room temperature and the need for careful temperature control during reactions. |
| Density | 0.711 g/mL at 25 °C (lit.)[1] | Important for accurate measurement and dispensing of the liquid reagent. |
| Vapor Pressure | Data not available for isopropylacetylene. For comparison, acetylene (B1199291) has a vapor pressure of 44.2 atm at 20°C.[3] | High vapor pressure contributes to its high volatility and the risk of forming flammable vapor concentrations. |
| Lower Explosive Limit (LEL) | Data not available for isopropylacetylene. For comparison, acetylene is 2.5%.[3][4] | The minimum concentration in air that can ignite.[5] Keeping vapor concentrations below the LEL is a critical safety measure. |
| Upper Explosive Limit (UEL) | Data not available for isopropylacetylene. For comparison, acetylene is 100%.[3][4] | The maximum concentration in air that can ignite.[5] |
Experimental Protocols
Detailed Methodology: Addition Reaction with a Volatile Alkyne
This protocol outlines a general procedure for an electrophilic addition reaction (e.g., hydrohalogenation) with a volatile alkyne like isopropylacetylene, emphasizing techniques to manage its volatility.
Materials:
-
Isopropylacetylene
-
Anhydrous solvent (e.g., dichloromethane, pre-chilled to 0°C)
-
Electrophilic reagent (e.g., HBr in acetic acid)
-
Round-bottom flask equipped with a magnetic stir bar
-
Septa
-
Pressure-equalizing dropping funnel
-
Reflux condenser with coolant circulation
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Cooling: Cool the reaction flask to 0°C in an ice bath.
-
Reagent Addition:
-
Add the anhydrous, pre-chilled solvent to the reaction flask via a cannula or syringe.
-
Draw the required volume of isopropylacetylene into a chilled syringe and add it dropwise to the cooled, stirring solvent.
-
-
Electrophile Addition: Add the electrophilic reagent to the pressure-equalizing dropping funnel. Add the reagent dropwise to the reaction mixture at a rate that maintains the desired reaction temperature.
-
Reaction: Allow the reaction to proceed at the controlled temperature for the specified time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate) while the flask is still in the ice bath.
-
Workup and Isolation:
-
Perform the aqueous workup using chilled solutions to minimize loss of the potentially volatile product.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator with a cold trap and carefully controlled vacuum. Avoid excessive vacuum to prevent product loss.[2]
-
Visualizations
References
Preventing undesired polymerization of 3-Methyl-1-butyne on storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-butyne, focusing on the prevention of its undesired polymerization during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (isopropylacetylene) is a terminal alkyne, a class of highly reactive organic compounds due to the presence of a carbon-carbon triple bond at the end of the molecule.[1][2] This reactivity makes it a valuable building block in organic synthesis but also susceptible to undesired polymerization or oligomerization during storage, which can affect its purity and performance in reactions.[2][3]
Q2: What causes the undesired polymerization of this compound?
A2: The primary cause of undesired polymerization in terminal alkynes like this compound is believed to be oxidative coupling, often referred to as Glaser coupling.[4][5][6] This process is typically initiated by the presence of oxygen and can be catalyzed by trace metal impurities.[4][5] Other factors that can accelerate polymerization include exposure to heat, light, and incompatible materials such as strong acids, bases, and oxidizing agents.
Q3: How should I properly store this compound to prevent polymerization?
A3: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C. The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon to prevent exposure to oxygen. It is also advisable to protect the compound from light by using an amber-colored vial or storing it in a dark place.
Q4: Are there chemical inhibitors that can be added to prevent polymerization?
A4: Yes, polymerization inhibitors are commonly added to reactive monomers for stabilization. For terminal alkynes, phenolic compounds and stable free radicals are effective. Common examples include:
-
4-tert-Butylcatechol (TBC): A widely used inhibitor for unsaturated monomers.
-
Hydroquinone (HQ): Another effective phenolic inhibitor.
-
Phenothiazine: Can be used, especially for inhibiting radical polymerization.
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable radical that is a highly effective polymerization inhibitor.[7]
These inhibitors work by scavenging free radicals that can initiate the polymerization process.[8][]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visual Inspection: The this compound appears viscous, cloudy, or contains solid particles. | Polymerization or oligomerization has occurred. | Do not use the material directly. The polymer can be removed by distillation. Ensure the distillation is performed under reduced pressure and at a low temperature to prevent further polymerization. |
| Inconsistent Reaction Results: Reactions involving this compound are giving low yields or unexpected byproducts. | The starting material may contain polymeric impurities. | 1. Check Purity: Analyze the this compound for polymer content using techniques like ¹H NMR, FTIR, or GC. 2. Purify: If polymers are detected, purify the monomer by distillation before use. |
| Discoloration: The normally colorless liquid has developed a yellow or brown tint. | This can be an early sign of degradation or polymerization. | While slight discoloration may not significantly impact all applications, it is an indicator of instability. Consider purifying the material and re-evaluating your storage conditions. |
Experimental Protocols
Protocol 1: Detection of Polymer Impurities by ¹H NMR Spectroscopy
Objective: To qualitatively assess the presence of polymeric or oligomeric impurities in a this compound sample.
Methodology:
-
Prepare a standard NMR sample by dissolving a known concentration of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure this compound will show sharp, well-defined peaks corresponding to the monomer.
-
The presence of broad, poorly defined signals, particularly in the aliphatic region, is indicative of polymer formation. A decrease in the relative integration of the acetylenic proton peak may also suggest polymerization.
-
Protocol 2: Removal of Polymer from this compound by Vacuum Distillation
Objective: To purify this compound from non-volatile polymeric impurities.
Methodology:
-
Set up a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the this compound containing polymeric impurities into the distillation flask. Adding a magnetic stir bar is recommended for smooth boiling.
-
Connect the apparatus to a vacuum pump and a cold trap.
-
Gently heat the distillation flask in a water or oil bath.
-
Collect the distilled this compound in a receiving flask cooled in an ice bath. The polymer will remain in the distillation flask as a non-volatile residue.
-
After distillation, the purified monomer should be stored under an inert atmosphere at 2-8°C.
Data Presentation
| Storage Parameter | Standard Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxygen-initiated oxidative coupling (Glaser coupling).[4][5] |
| Light Exposure | Store in the dark or in an amber vial | Prevents photochemical initiation of polymerization. |
| Inhibitor | e.g., 4-tert-Butylcatechol (TBC) | Scavenges free radicals to prevent the onset of polymerization.[7] |
Visualizations
Caption: Logical workflow of undesired polymerization and inhibition.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. Alkyne Reactivity [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in Sonogashira coupling of 3-Methyl-1-butyne
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates specifically encountered during the Sonogashira coupling of 3-Methyl-1-butyne. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no conversion of my starting materials in the Sonogashira coupling of this compound?
Low to no conversion is a common issue, particularly with sterically hindered alkynes like this compound. The primary suspects are often related to the catalyst's activity, the reaction conditions, and the purity of your reagents.[1] Steric hindrance from the isopropyl group of this compound can impede the crucial oxidative addition step in the palladium catalytic cycle, slowing down the reaction.[2]
Initial checks should include:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst (if used) are active and have not degraded. Using a fresh batch or an air-stable precatalyst is recommended.[1][2]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and promote undesired side reactions like the Glaser-Hay homocoupling of the alkyne.[1][3] It is critical to properly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]
-
Reagent Purity: Impurities in the starting materials, particularly the aryl halide and the alkyne, can poison the catalyst.[1] Ensure all reagents and the solvent are anhydrous.[4]
Q2: I'm seeing a significant amount of a side product that I suspect is the homocoupling product of this compound. How can I minimize this?
The formation of a diyne from the self-coupling of this compound is a classic side reaction known as Glaser-Hay coupling.[3][5] This is especially prevalent in copper-catalyzed Sonogashira reactions when exposed to oxygen.[3][6]
To mitigate this side reaction:
-
Reduce Copper(I) Concentration: An excess of the copper(I) co-catalyst can favor the homocoupling pathway. Try reducing the loading of the Cu(I) salt.[2]
-
Switch to a Copper-Free Protocol: The most effective method to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[2][3][7] These protocols may require different ligands or bases to proceed efficiently.[1]
-
Strict Anaerobic Conditions: As oxygen promotes homocoupling, ensuring the reaction is rigorously free of air is crucial.[1][5]
Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?
The formation of a black precipitate, commonly known as "palladium black," is a clear sign of the decomposition of the palladium catalyst to its inactive Pd(0) state.[1][8] This can be triggered by several factors:
-
Impurities: Trace impurities in the reagents or solvent can cause the catalyst to crash out.
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][8]
-
High Temperatures: While hindered substrates may require elevated temperatures, excessive heat can lead to catalyst decomposition.[5]
To prevent catalyst decomposition, use high-purity reagents and solvents, and consider optimizing the reaction temperature.[1]
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling, and how does this affect my reaction with this compound?
The reactivity of the aryl halide significantly influences the reaction's success. The general trend for reactivity is: I > OTf > Br >> Cl.[1]
-
Aryl Iodides: Are the most reactive and are often the best choice for coupling with sterically hindered alkynes like this compound, sometimes allowing for milder reaction conditions.[8][9]
-
Aryl Bromides: Are less reactive and may require higher temperatures, more active catalyst systems, or longer reaction times.[1][10]
-
Aryl Chlorides: Are the least reactive and typically require specialized, highly active catalyst systems to achieve good conversion.[9]
For challenging couplings with hindered substrates, starting with an aryl iodide is advisable.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in the Sonogashira coupling of this compound.
Caption: A logical workflow for troubleshooting low conversion in Sonogashira couplings.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the potential impact of various reaction parameters on the yield of the Sonogashira coupling with hindered substrates.
| Parameter | Common Choice(s) | Potential Issue with Hindered Alkynes | Troubleshooting Suggestion(s) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | May have insufficient activity for sterically demanding substrates. Prone to decomposition. | Use air-stable precatalysts (e.g., PEPPSI-type). Consider catalysts with bulky, electron-rich phosphine (B1218219) ligands.[2][9] |
| Copper Co-catalyst | CuI, CuBr | Promotes alkyne homocoupling (Glaser coupling), a significant side reaction.[3] | Reduce CuI loading. For persistent issues, switch to a copper-free protocol.[2] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | May not be optimal for all substrate combinations. Must be anhydrous. | Ensure the base is dry and used in sufficient excess.[1] Consider other amine bases like diisopropylethylamine (DIPEA) or inorganic bases (e.g., K₃PO₄, Cs₂CO₃) for copper-free systems.[5] |
| Solvent | THF, DMF, Toluene, Acetonitrile | Can influence catalyst solubility, stability, and overall reactivity.[5][11] | If catalyst decomposition is observed, consider switching solvents (e.g., from THF to Toluene or Dioxane).[8][10] Ensure the solvent is anhydrous and thoroughly degassed. |
| Temperature | Room Temperature to 80 °C | Hindered substrates often require higher temperatures for the reaction to proceed at a reasonable rate.[5][10] However, excessive heat can cause catalyst decomposition. | Carefully optimize the temperature. Start at a moderate temperature (e.g., 50-60 °C) and increase incrementally while monitoring the reaction. |
Experimental Protocols
Key Experiment: Copper-Free Sonogashira Coupling of a Sterically Hindered Alkyne
This protocol is a general guideline for a copper-free Sonogashira coupling, which is often advantageous for sterically hindered alkynes like this compound to prevent Glaser-Hay homocoupling.[2]
Materials:
-
Aryl halide (e.g., Aryl Iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2.5 mol%), and a magnetic stir bar.[2]
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.[2]
-
Reagent Addition: Through a septum, add the anhydrous, degassed solvent via syringe, followed by the base (2.0 equiv) and then the this compound (1.2 equiv).[2]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). The optimal temperature may need to be determined experimentally.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Logical Relationships
The diagram below illustrates the relationship between key reaction components and potential issues in the Sonogashira coupling of hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. books.lucp.net [books.lucp.net]
Technical Support Center: Scale-Up of Reactions Using 3-Methyl-1-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of chemical reactions involving 3-Methyl-1-butyne.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental scale-up of reactions with this compound.
Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway
-
Question: My reaction is showing a rapid, uncontrolled temperature increase during scale-up. What is causing this and how can I mitigate it?
-
Answer: Uncontrolled exotherms are a significant concern when scaling up reactions with this compound, primarily due to its low boiling point (29.5 °C) and high flammability.[1] The risk of a thermal runaway, where the reaction's heat generation exceeds the cooling system's capacity, is a critical safety hazard.[2]
Potential Causes:
-
Inadequate Heat Dissipation: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
High Concentration of Reactants: Increased concentrations can lead to a faster reaction rate and greater heat generation.
-
Rapid Reagent Addition: Adding reagents too quickly can overwhelm the cooling capacity of the reactor.
-
Exothermic Side Reactions: At higher temperatures, unforeseen exothermic side reactions may occur.
Recommended Actions:
-
Calorimetric Studies: Before scale-up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2]
-
Slow, Controlled Addition: Implement a semi-batch process where this compound or another reactive component is added gradually to control the reaction rate and heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. For highly exothermic reactions, consider a jacketed reactor with a circulating coolant.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature profile.
-
Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place.
-
Issue 2: Low or Inconsistent Product Yield
-
Question: My product yield is significantly lower than expected or varies between batches during scale-up. What are the likely causes?
-
Answer: A decrease in yield upon scale-up can be attributed to several factors, often related to mass and heat transfer limitations.
Potential Causes:
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.
-
Catalyst Deactivation: In palladium-catalyzed reactions like the Sonogashira coupling, the catalyst can deactivate over the longer reaction times often required for large-scale synthesis.[3][4] This can be due to oxidation of the active Pd(0) species or ligand degradation.[3]
-
Loss of Volatile Reactant: Due to its low boiling point, this compound can be lost from the reaction mixture if the reactor is not properly sealed or if there are significant temperature fluctuations.
-
Side Reactions: Dimerization of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of copper co-catalysts and oxygen.[5]
Recommended Actions:
-
Optimize Agitation: Ensure the reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture to ensure homogeneity.
-
Catalyst Selection and Loading: For cross-coupling reactions, consider using more robust pre-catalysts or increasing the catalyst loading. Ensure rigorous exclusion of oxygen by working under an inert atmosphere.[3]
-
Sealed Reactor System: Use a pressure-rated reactor to prevent the loss of volatile reactants and to potentially run the reaction at temperatures slightly above the solvent's boiling point to increase the reaction rate.[6]
-
Copper-Free Conditions: To avoid Glaser coupling, consider using a copper-free Sonogashira protocol.[7]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to isolate my product in high purity at a large scale. What are the common purification challenges?
-
Answer: Purification of products from reactions involving the volatile and non-polar this compound can be challenging at scale.
Potential Causes:
-
Removal of Unreacted this compound: Due to its volatility, removing residual this compound from the product can be difficult, especially if the product itself is also volatile.
-
Formation of Closely-Related Byproducts: Side reactions can lead to byproducts with similar physical properties to the desired product, making separation by distillation or crystallization difficult.
-
Catalyst Residues: Removing residual palladium and copper catalysts from the product is crucial, especially for pharmaceutical applications.
Recommended Actions:
-
Distillation under Reduced Pressure: For non-volatile products, distillation under reduced pressure can be an effective way to remove volatile impurities.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity at a large scale.
-
Metal Scavengers: Utilize silica-based metal scavengers or activated carbon to remove residual metal catalysts from the product solution.
-
Aqueous Washes: If the product is not water-sensitive, aqueous washes can help remove salts and other water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with handling this compound at a large scale?
A1: The primary safety hazards are its extreme flammability (flash point of -30 °C) and low boiling point (29.5 °C).[1] This combination creates a significant risk of forming an explosive vapor-air mixture at ambient temperatures.[8][9] On a large scale, any leak in the system can lead to a dangerous accumulation of flammable vapors. Additionally, its high vapor pressure can lead to significant pressure buildup in sealed reactors if the temperature is not carefully controlled.[6][10]
Q2: How can I safely store and transfer large quantities of this compound?
A2: Large quantities should be stored in a cool, well-ventilated, and flame-proof area, away from heat, sparks, and open flames.[8] The storage temperature should be maintained between 2-8 °C.[1] When transferring, use a closed-system transfer to minimize the release of flammable vapors. Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[9]
Q3: What are the common byproducts in reactions involving this compound?
A3: In Sonogashira coupling reactions, the most common byproduct is the homocoupled 1,3-diyne, formed via the Glaser coupling.[5] Other potential byproducts can arise from side reactions of the coupling partners or decomposition of the product under harsh reaction conditions.
Q4: Can I use this compound in a pressure reactor?
A4: Yes, using a pressure reactor is often advantageous as it can prevent the loss of this volatile reactant and allow for reactions to be run at temperatures above its boiling point, which can increase the reaction rate.[6] However, it is crucial to use a reactor with an appropriate pressure rating and to have a thorough understanding of the potential pressure buildup from both the vapor pressure of the alkyne and any gaseous byproducts that may form. Careful temperature monitoring and control are essential.[10]
Q5: Are there any specific catalyst recommendations for large-scale Sonogashira couplings with this compound?
A5: For large-scale applications, it is often beneficial to use pre-formed palladium complexes, which can be more stable and provide more consistent results than catalysts generated in situ.[3] The choice of ligand is also critical and should be optimized for the specific substrates being used. For easier removal of the catalyst after the reaction, considering a heterogeneous catalyst or a homogeneous catalyst that can be easily precipitated and filtered may be advantageous.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈ | [11] |
| Molecular Weight | 68.12 g/mol | [11] |
| Boiling Point | 29.5 °C | [1] |
| Melting Point | -90 °C | |
| Density | 0.666 g/mL at 25 °C | |
| Flash Point | -30 °C | |
| Solubility | Immiscible with water, miscible with alcohol. | [12] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Troubleshooting Summary for Scale-Up Challenges
| Challenge | Potential Cause | Recommended Solution |
| Thermal Runaway | Inadequate heat removal, rapid reagent addition. | Perform calorimetry, use semi-batch addition, ensure efficient cooling. |
| Low Yield | Poor mixing, catalyst deactivation, loss of volatile reactant. | Optimize agitation, use robust catalysts, employ a sealed reactor system. |
| Purification Issues | Residual volatile starting material, catalyst contamination. | Use vacuum distillation, crystallization, and metal scavengers. |
| Side Reactions | Glaser coupling (diyne formation). | Use copper-free conditions, rigorously exclude oxygen. |
Experimental Protocols
Example Protocol: Scale-Up of a Sonogashira Coupling Reaction with this compound
This protocol is a generalized example and should be adapted and optimized for specific substrates and equipment. A thorough risk assessment must be conducted before proceeding with any scale-up.
Reaction: Coupling of an Aryl Halide with this compound.
Scale: 1 mole
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel with pressure equalization.
-
Circulating bath for reactor temperature control.
-
Inert gas (Nitrogen or Argon) supply.
Reagents:
-
Aryl Halide (1.0 mol)
-
This compound (1.2 mol, stored at 2-8 °C)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mol)
-
Copper(I) iodide (CuI, 0.02 mol) - if not using a copper-free protocol
-
Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 mol)
-
Anhydrous solvent (e.g., THF or Toluene, 5 L)
Procedure:
-
Reactor Setup and Inerting: Assemble the reactor and ensure all joints are well-sealed. Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge Reactants: To the reactor, add the aryl halide (1.0 mol), the palladium catalyst (0.01 mol), CuI (0.02 mol, if applicable), and the anhydrous solvent (4 L).
-
Cooling and Base Addition: Cool the reactor contents to 0-5 °C using the circulating bath. Slowly add the amine base (3.0 mol) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
This compound Addition: In a separate flask under a nitrogen atmosphere, dissolve this compound (1.2 mol) in the remaining anhydrous solvent (1 L). Transfer this solution to the addition funnel. Add the this compound solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (1 L).
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by vacuum distillation, crystallization, or column chromatography using appropriate techniques for the specific product.
-
If necessary, treat the product solution with a metal scavenger to remove residual palladium and copper.
-
Mandatory Visualization
Caption: Logical relationships of scale-up challenges, causes, and solutions.
Caption: Generalized experimental workflow for a scaled-up reaction.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pressure reactor - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. 8.2 Flammable and Combustible Liquids | Environment, Health and Safety [ehs.cornell.edu]
- 10. How Can You Increase The Pressure In A Reactor? Master The Methods For Optimal Chemical Process Control - Kintek Solution [kindle-tech.com]
- 11. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
Improving regioselectivity of addition reactions to 3-Methyl-1-butyne
Welcome to the technical support center for regioselective addition reactions involving 3-Methyl-1-butyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling reaction outcomes and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in addition reactions to this compound?
A1: For a terminal alkyne like this compound, regioselectivity is primarily governed by the reaction mechanism, which is dictated by the choice of reagents and conditions. The two main pathways are:
-
Markovnikov Addition: In electrophilic additions, the reaction proceeds through the most stable carbocation intermediate. For this compound, this leads to the formation of a tertiary carbocation, resulting in the nucleophile adding to the more substituted carbon (C2).[1][2][3]
-
Anti-Markovnikov Addition: This outcome is typically achieved through radical mechanisms or hydroboration. In hydroboration, the boron atom (the electrophile) adds to the less sterically hindered terminal carbon (C1).[4][5][6] Subsequent oxidation replaces the boron with a hydroxyl group, leading to the anti-Markovnikov product.[7][8]
Q2: Why is this compound prone to poor regioselectivity in some reactions?
A2: While distinct reaction pathways exist, achieving high regioselectivity can be challenging due to competing mechanisms. For instance, in hydrohalogenation, trace amounts of peroxides or exposure to UV light can initiate a radical mechanism, leading to a mixture of Markovnikov and anti-Markovnikov products.[9][10] Furthermore, the steric bulk of the isopropyl group on this compound can influence the accessibility of the triple bond to bulky reagents, a factor that can be leveraged to enhance selectivity.[4][5]
Q3: How do I choose the right reaction to synthesize a specific ketone or aldehyde from this compound?
A3: The choice of reaction is critical for obtaining the desired carbonyl compound.
-
To synthesize 3-Methyl-2-butanone (a ketone, the Markovnikov product), use acid-catalyzed hydration, typically with mercuric sulfate (B86663) (HgSO₄) as a catalyst.[11][12][13]
-
To synthesize 3-Methylbutanal (an aldehyde, the anti-Markovnikov product), use hydroboration-oxidation.[6][14][15] It is crucial to use a sterically hindered borane (B79455) reagent to prevent double addition to the alkyne.[4][5][11]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: My acid-catalyzed hydration of this compound is giving low yields of the expected ketone (3-Methyl-2-butanone).
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst | Ensure you are using a mercury(II) salt like HgSO₄. | Terminal alkynes hydrate (B1144303) slowly with acid alone; a mercuric ion catalyst is required to facilitate the formation of the enol intermediate.[11][16][17] |
| Incomplete Reaction | Increase reaction time or gently heat the reaction mixture. | Alkyne hydration can be slower than alkene hydration due to the formation of a less stable vinyl cation intermediate.[1] |
| Side Reactions | Run the reaction at a lower temperature. | Higher temperatures can sometimes promote polymerization or other side reactions. Lowering the temperature can favor the desired hydration pathway.[9] |
Issue 2: My hydroboration-oxidation reaction is producing a mixture of products instead of the pure aldehyde (3-Methylbutanal).
| Possible Cause | Troubleshooting Step | Rationale |
| Double Addition of Borane | Use a sterically hindered dialkylborane such as disiamylborane (B86530) ((Sia)₂BH) or 9-BBN instead of BH₃. | Alkynes have two π-bonds and can react with two equivalents of BH₃. A bulky borane reagent reacts only once with the terminal alkyne, preventing further reaction.[4][5][11][18] |
| Incorrect Workup | Ensure the oxidation step is performed under basic conditions (e.g., NaOH) with hydrogen peroxide (H₂O₂). | The oxidation step requires a basic solution of hydrogen peroxide to replace the boron atom with a hydroxyl group to form the enol, which then tautomerizes to the aldehyde.[6][7] |
Issue 3: I performed a hydrohalogenation (HBr addition) expecting the Markovnikov product, but I'm seeing significant amounts of the anti-Markovnikov product.
| Possible Cause | Troubleshooting Step | Rationale |
| Peroxide Contamination | Use fresh, peroxide-free solvents and reagents. Protect the reaction from light. | The presence of peroxides initiates a radical addition mechanism for HBr, which leads to the anti-Markovnikov product.[2][9] This is known as the "peroxide effect" and is specific to HBr.[10] |
| Radical Initiators | Ensure the reaction is performed in a clean flask and protected from UV light sources. | Light can also initiate the radical chain reaction, leading to the undesired anti-Markovnikov addition. |
Product Distribution Overview
The following table summarizes the expected major and minor products for key addition reactions to this compound.
| Reaction | Reagents | Expected Major Product | Expected Minor Product(s) | Regioselectivity |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 3-Methyl-2-butanone | Minimal | Markovnikov[11][13] |
| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | 3-Methylbutanal | Minimal with bulky boranes | Anti-Markovnikov[6][7][8] |
| Hydrobromination (Ionic) | HBr (peroxide-free) | 2-Bromo-3-methyl-1-butene | 1-Bromo-3-methyl-1-butene | Markovnikov[2][3] |
| Hydrobromination (Radical) | HBr, ROOR (peroxides) | 1-Bromo-3-methyl-1-butene | 2-Bromo-3-methyl-1-butene | Anti-Markovnikov[2][10] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-butanone (Markovnikov Hydration)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound in an appropriate solvent (e.g., aqueous ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of mercuric sulfate (HgSO₄) followed by the slow addition of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting ketone by distillation.
Protocol 2: Synthesis of 3-Methylbutanal (Anti-Markovnikov Hydration)
-
Hydroboration:
-
Setup: Under an inert atmosphere (nitrogen or argon), dissolve this compound in an anhydrous solvent like THF in a flame-dried flask.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add one equivalent of a bulky dialkylborane reagent (e.g., disiamylborane or 9-BBN) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for the recommended time (typically 1-2 hours) to ensure the complete formation of the vinylborane (B8500763) intermediate.
-
-
Oxidation:
-
Reagent Addition: Cool the flask again to 0 °C. Slowly and carefully add aqueous sodium hydroxide (B78521) (NaOH) solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition can be exothermic.
-
Reaction: Stir the mixture at room temperature until the oxidation is complete.
-
Workup: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent. Purify the resulting aldehyde by distillation.
-
Visual Guides
The following diagrams illustrate the decision-making process and reaction pathways for controlling regioselectivity.
Caption: Decision workflow for synthesizing a target carbonyl compound.
Caption: Comparison of Markovnikov and Anti-Markovnikov hydration pathways.
Caption: Troubleshooting logic for unexpected reaction outcomes.
References
- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. Ch 9: Alkynes + borane [chem.ucalgary.ca]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. a. Starting with this compound, how can you prepare the follo... | Study Prep in Pearson+ [pearson.com]
- 15. a. Starting with this compound, how can you prepare the follo... | Study Prep in Pearson+ [pearson.com]
- 16. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Effective Quenching for Reactions with 3-Methyl-1-butyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-butyne. The focus is on safe and effective quenching methods for reactions involving its corresponding organometallic reagents, such as lithium acetylides or Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take before quenching a reaction involving the metallated derivative of this compound?
A1: Safety is paramount when working with the highly reactive and potentially pyrophoric reagents used to deprotonate this compound. Before beginning the quenching process, it is critical to:
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Perform all quenching procedures in a well-ventilated fume hood.[1][2]
-
Remove all flammable materials from the immediate vicinity.[1][2]
-
Have a Class D fire extinguisher (for reactive metals) and sand readily accessible.[1]
-
Ensure the reaction vessel is cooled in an ice or dry ice/acetone bath before and during the quenching process.[1][3]
Q2: What are the most common quenching agents for reactions where this compound has been converted to a lithium or Grignard-type reagent?
A2: The choice of quenching agent depends on the reactivity of the species being quenched. A stepwise and controlled approach is the safest method.[1] Common agents are added sequentially from least reactive to most reactive:
-
Isopropanol (B130326): Often used as the initial quenching agent because it reacts less vigorously than water. It should be added slowly and cautiously.[1][2][3]
-
Methanol (B129727)/Ethanol: Can be used after the initial isopropanol quench to react with any remaining, less reactive organometallic species.[3][4]
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): A standard and relatively mild quenching agent used to neutralize the reaction mixture and hydrolyze metal alkoxides without creating a strongly basic solution.[1]
-
Water: Used as the final step to ensure all reactive materials are consumed. It can react violently with unquenched organometallic reagents and should be added after an initial quench with a less reactive alcohol.[1][3]
-
Dilute Aqueous Acid (e.g., HCl): Used to neutralize the reaction mixture and protonate the acetylide to regenerate this compound or a derivative. This should be added cautiously after initial quenching with an alcohol.[5][6][7]
Q3: How can I determine if the quenching process is complete?
A3: The completion of the quenching process is primarily indicated by two observations:
-
Cessation of gas evolution (bubbling): This indicates that the reactive species are no longer reacting with the quenching agent to produce gaseous byproducts (e.g., butane (B89635) from n-butyllithium).[1]
-
Absence of an exothermic reaction (heat generation): The reaction mixture should no longer produce heat upon the addition of the quenching agent.[1][3] After the initial signs of reaction have ceased, it is good practice to allow the mixture to warm to room temperature and stir for an additional period (e.g., one hour) to ensure the quench is complete.[1][2]
Q4: My desired product is sensitive to acidic or basic conditions. How should I adjust my quenching protocol?
A4: The quenching and workup procedure should be tailored to the stability of your product.
-
Acid-sensitive products: Avoid using acidic solutions for the quench. A milder agent like a saturated aqueous solution of ammonium chloride is preferable.[1]
-
Base-sensitive products: Ensure the final solution is neutralized or made slightly acidic before extraction. After quenching with alcohol and water, you can neutralize the mixture with a dilute acid like citric acid or acetic acid.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Violent, uncontrolled exotherm during quenching | 1. The quenching agent was added too quickly.[1] 2. The reaction was not sufficiently cooled.[1] | 1. Immediately stop the addition of the quenching agent. 2. Ensure the cooling bath is effectively cooling the flask. 3. If necessary, dilute the reaction mixture with more of the inert reaction solvent before resuming the slow addition of the quenching agent.[1] |
| Fire during quenching | A pyrophoric reagent (e.g., unreacted n-BuLi) was exposed to air, or the quench was too rapid, igniting the solvent.[1][2] | 1. Use a Class D fire extinguisher or smother the fire with sand. NEVER use water. [8] 2. Ensure the reaction is always maintained under an inert atmosphere (e.g., nitrogen or argon) during the initial quench.[2] |
| Low yield of desired product after workup | 1. The desired product may be sensitive to pH changes during the quench.[1][9] 2. The product may be partially soluble in the aqueous layer.[9] 3. The quenching conditions were too harsh, leading to product decomposition.[1] | 1. If your product is acid-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride.[1] If it is base-sensitive, ensure the final solution is neutralized or slightly acidic before extraction. 2. Re-extract the aqueous layer with a suitable organic solvent. 3. Test the stability of your product to the quenching conditions on a small scale before performing the full workup.[9] |
| Formation of an emulsion or precipitate during workup | Salts formed during the quench (e.g., magnesium salts) can sometimes cause emulsions or precipitate out of solution. | 1. For emulsions, adding brine (saturated aqueous NaCl) can help break them up.[10] 2. If a solid precipitate forms, it may be necessary to filter the biphasic mixture through a pad of Celite.[10] 3. For Grignard reactions, quenching with 1M HCl can sometimes avoid the formation of emulsions that occur with NH₄Cl.[7] |
| Reaction mixture freezes during quenching | The use of a dry ice/acetone bath (-78 °C) combined with a low-freezing-point solvent can cause the aqueous quenching agent to freeze upon addition. | This is generally not a major issue. Simply remove the cooling bath and allow the reaction to warm up slowly; the ice will melt, and you can proceed with the workup.[1] |
Experimental Protocols
Protocol 1: Standard Quenching of Lithium Acetylide of this compound
This protocol is for quenching reactions where this compound has been deprotonated with an organolithium reagent (e.g., n-butyllithium).
-
Preparation and Cooling: Ensure the reaction flask is under a positive pressure of an inert atmosphere (e.g., nitrogen or argon). Cool the reaction flask to 0 °C using an ice-water bath. For highly reactive reagents like s-BuLi or t-BuLi, a dry ice/acetone bath (-78 °C) is recommended.[1][3]
-
Initial Quench with Isopropanol: Slowly add isopropanol dropwise to the stirred reaction mixture. Monitor the reaction for any signs of an exotherm or gas evolution. Maintain a slow addition rate to keep the reaction under control. Continue adding isopropanol until bubbling and heat generation have ceased.[1][2]
-
Secondary Quench (Optional): After the reaction with isopropanol has subsided, slowly add methanol as a more reactive quenching agent to ensure all highly reactive species are consumed.[3]
-
Final Quench: Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride or water dropwise to complete the quench.[1]
-
Warming and Final Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Continue to stir the mixture for at least one hour to ensure the quench is complete.[1]
-
Workup: Proceed with the standard aqueous workup, including extraction of the product with an appropriate organic solvent, washing the organic layer (e.g., with brine), drying with a drying agent (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent in vacuo.[11]
Quantitative Data for Quenching Agents
| Quenching Agent | Typical Order of Addition | Reactivity | Purpose | Key Considerations |
| Isopropanol | 1st | Low | Quenches highly reactive organometallics (e.g., n-BuLi) in a controlled manner. | Add slowly at 0 °C or below.[2][3] |
| Methanol/Ethanol | 2nd | Medium | Quenches remaining, less reactive organometallics. | Add after the initial vigorous reaction with isopropanol has subsided.[3][4] |
| Sat. aq. NH₄Cl | 3rd (Alternative to Water/Acid) | Medium | Neutralizes the reaction and hydrolyzes metal alkoxides. Good for pH-sensitive products. | A milder alternative to strong acid.[1] |
| Water | 3rd | High | Ensures all reactive materials are consumed. | Can react violently with unquenched reagents. Add only after an alcohol quench.[1][3] |
| Dilute Acid (e.g., 1M HCl) | 3rd (Alternative to Water) | High | Neutralizes the mixture and protonates the alkoxide/acetylide. | Can be exothermic. Add slowly at 0 °C.[5][7] |
Visualizations
Caption: Standard workflow for quenching organometallic reactions.
Caption: Troubleshooting logic for common quenching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. epfl.ch [epfl.ch]
- 4. sarponggroup.com [sarponggroup.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. How To [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Deconvolution of Complex NMR Spectra from 3-Methyl-1-butyne Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-1-butyne derivatives and encountering challenges with complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the parent this compound?
A1: The typical NMR chemical shifts for this compound in CDCl₃ are summarized below. These values can serve as a baseline for analyzing substituted derivatives.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Acetylenic-H | ~1.8-2.1 | Doublet | ~2.5-3.0 Hz |
| Methine-H | ~2.5-2.8 | Heptet of doublets | ~6.8 Hz, ~2.7 Hz |
| Methyl-H | ~1.1-1.3 | Doublet | ~6.8 Hz |
| ¹³C NMR | Chemical Shift (ppm) |
| C1 (≡CH) | ~68-72 |
| C2 (C≡) | ~88-92 |
| C3 (-CH-) | ~28-32 |
| C4 (-CH₃) | ~22-25 |
Q2: Why is the acetylenic proton of a terminal alkyne observed at a relatively high field (low ppm)?
A2: The acetylenic proton of a terminal alkyne, like in this compound derivatives, is shielded due to the cylindrical electron cloud of the carbon-carbon triple bond. When placed in an external magnetic field, these π-electrons circulate, inducing a magnetic field that opposes the external field at the location of the acetylenic proton. This shielding effect results in a higher field (lower ppm) chemical shift compared to vinylic or aromatic protons.
Q3: What is "long-range coupling" and is it observed in this compound derivatives?
A3: Long-range coupling refers to spin-spin coupling between nuclei that are separated by more than three bonds. In terminal alkynes like this compound, a characteristic four-bond coupling (⁴J) is often observed between the acetylenic proton and the protons on the carbon adjacent to the sp³ carbon. This results in the fine splitting of the acetylenic proton signal.
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows broad, poorly resolved peaks.
Possible Causes & Solutions:
-
Poor Shimming: The magnetic field homogeneity may be poor.
-
Solution: Re-shim the spectrometer. If you are unfamiliar with this process, consult the instrument manager.
-
-
Sample Concentration: The sample may be too concentrated, leading to increased viscosity and line broadening.
-
Solution: Dilute the sample. For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is typically recommended.
-
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly broaden NMR signals.
-
Solution: Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw technique.[1] Ensure all glassware is clean and free of metallic residues. For air-sensitive samples, use a J-Young NMR tube and prepare the sample under an inert atmosphere.[2][3]
-
-
Incomplete Dissolution: Solid particles suspended in the sample will degrade spectral quality.
Problem 2: I have overlapping signals in the aliphatic or aromatic region of my spectrum, making interpretation and integration impossible.
Possible Causes & Solutions:
-
Accidental Coincidence of Chemical Shifts: It is common for different proton environments, especially in complex molecules, to have very similar chemical shifts, leading to signal overlap.
-
Solution 1: Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent-induced shifts), which may resolve the overlapping signals. For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can alter the positions of peaks.
-
Solution 2: Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the dispersion of the signals, potentially resolving the overlap.
-
Solution 3: 2D NMR Spectroscopy: Techniques like ¹H-¹³C HSQC can be extremely powerful for resolving proton overlap by spreading the signals out according to the much larger chemical shift dispersion of the attached ¹³C nuclei.[5] 2D TOCSY can also help by identifying coupled protons within the same spin system.[5]
-
Solution 4: Deconvolution: If the above methods are not feasible or successful, deconvolution can be used to mathematically separate the overlapping signals.
-
Problem 3: How do I perform deconvolution on my overlapping NMR signals?
Answer:
Deconvolution is a computational method used to separate overlapping peaks in a spectrum into their individual components. Most modern NMR processing software (e.g., Mnova, TopSpin) includes deconvolution routines. The general workflow is as follows:
Caption: General workflow for NMR data processing and deconvolution.
Detailed Steps for Deconvolution:
-
Process the 1D Spectrum: Perform standard processing steps such as Fourier transformation, phase correction, and baseline correction.
-
Select the Region of Interest: Zoom in on the area of the spectrum with the overlapping signals.
-
Initiate the Deconvolution Tool: In your software, find the deconvolution or peak fitting function.
-
Define the Peaks: The software will require you to define the number of peaks you believe are in the cluster and provide initial estimates for their position (chemical shift), width, and height. Some software can automatically detect peaks in the region.
-
Run the Fitting Algorithm: The software will then use an iterative algorithm (often based on Lorentzian or Gaussian peak shapes) to fit the defined peaks to the experimental data.
-
Analyze the Results: The output will typically show the individual fitted peaks, their parameters (position, area, width), and a residual trace showing the difference between the experimental data and the sum of the fitted peaks. A good fit will have a small, random residual.
-
Quantify: The area of each fitted peak is proportional to the number of protons it represents, allowing for quantitative analysis of the components in the mixture.
Problem 4: My deconvolution results seem inaccurate, with large residuals.
Possible Causes & Solutions:
-
Incorrect Number of Peaks: You may have defined too few or too many peaks in the overlapping region.
-
Poor Initial Guesses: The initial parameters for peak position, width, and height may be too far from the actual values for the algorithm to converge correctly.
-
Solution: Manually adjust the initial peak positions to better match the visible maxima in the overlapping signal before running the algorithm.
-
-
Incorrect Peak Shape Model: Most simple deconvolution algorithms assume a pure Lorentzian or Gaussian peak shape. Real NMR peaks can be a mixture of both (Voigt profile) or be distorted by poor shimming.
-
Solution: If your software allows, try using a mixed Lorentzian-Gaussian line shape model. For spectra with poor shimming, a "reference deconvolution" can be a powerful tool. This technique uses a well-resolved singlet in your spectrum as a template for the experimental line shape to correct the distorted peaks throughout the spectrum.[8][9]
-
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
If required, add an internal standard for quantitative analysis (e.g., TMS, maleic acid).
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.[1][4]
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
Protocol 2: Sample Preparation for Air-Sensitive this compound Derivatives
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the solid air-sensitive compound to a J-Young NMR tube.[2]
-
Using a gas-tight syringe, add the desired volume of degassed deuterated solvent to the NMR tube.
-
Seal the J-Young tube with the Teflon screw-cap.
-
Agitate the tube to dissolve the sample completely. The sample is now ready for analysis.
Logical Relationships in Reactions of this compound
The following diagram illustrates the expected outcomes of common addition reactions to this compound, which can lead to complex product mixtures with overlapping NMR signals.
Caption: Common addition reactions of this compound and their regioselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C5H8 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Solved Consider The NMR spectrum of 3,3-dimethyl-1-butyne | Chegg.com [chegg.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in 3-Methyl-1-butyne Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving 3-Methyl-1-butyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions with this compound?
Catalyst deactivation is the loss of activity or selectivity over time. For reactions involving terminal alkynes like this compound, the main causes can be classified into chemical, thermal, and mechanical mechanisms.[1][2] The most common issues include:
-
Poisoning: Strong chemisorption of impurities from reactants or solvents onto the catalyst's active sites, blocking them from participating in the reaction.[3]
-
Fouling or Coking: The physical deposition of carbonaceous materials (coke) or alkyne oligomers on the catalyst surface, which obstructs access to active sites.[3]
-
Sintering (Thermal Degradation): The agglomeration of metal particles at high temperatures, which reduces the active surface area.[4][5]
-
Leaching: The dissolution of the active metal component or support material into the liquid reaction medium, leading to an irreversible loss of the active phase.[6][7][8]
Q2: How can I determine which deactivation mechanism is affecting my experiment?
Identifying the specific deactivation mechanism is crucial for effective troubleshooting. Key indicators include:
-
Sudden drop in activity: Often points to strong poisoning from an impurity introduced into the system.[1]
-
Gradual decline in activity: May suggest fouling/coking as deposits slowly build up on the catalyst surface.[9]
-
Black, insoluble material on the catalyst: A strong indicator of coke formation.[10]
-
Loss of activity after high-temperature operation: Suggests irreversible sintering of the metal nanoparticles.[11][12]
-
Decreased activity upon reuse in liquid-phase reactions: A classic sign of leaching, where the active metal is lost to the solution.[6]
-
Metal contamination in the product: Directly confirms that catalyst leaching has occurred.[6]
Q3: Can a deactivated catalyst be regenerated?
The possibility of regeneration depends entirely on the deactivation mechanism.[4]
-
Fouling/Coking: Often reversible. Catalysts deactivated by carbon deposition can frequently be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.
-
Poisoning: Can be reversible or irreversible. If the poison is weakly adsorbed, washing the catalyst or thermal treatment may restore activity. However, strong chemisorption results in irreversible poisoning.[4]
-
Sintering & Leaching: These mechanisms are generally considered irreversible as they involve a physical change to the catalyst's structure or a loss of the active material.
Q4: What is the difference between intentional "poisoning" (e.g., Lindlar's catalyst) and unintentional catalyst poisoning?
This is a critical distinction in alkyne reactions.
-
Intentional Deactivation ("Poisoning"): A "poisoned catalyst," such as Lindlar's catalyst, is deliberately deactivated to control its reactivity and enhance selectivity.[13][14] Lindlar's catalyst, composed of palladium on calcium carbonate or barium sulfate, is treated with substances like lead acetate (B1210297) and quinoline.[13][15] This modification makes the catalyst active enough to reduce an alkyne to a cis-alkene but prevents the subsequent, undesired reduction to an alkane.[13]
-
Unintentional Poisoning: This is the undesired and uncontrolled deactivation of a catalyst due to contaminants in the feedstock or harsh reaction conditions, leading to a loss of activity and/or selectivity.[1][4]
Troubleshooting Guides
This section addresses specific problems you may encounter during experiments with this compound.
Problem 1: Low or negligible conversion of this compound.
| Potential Cause | Recommended Action |
| Catalyst Poisoning | - Ensure high-purity, degassed solvents and reagents are used. - Purify the this compound monomer to remove potential inhibitors. - Consider passing reactants through a guard bed or using a scavenger resin to remove trace impurities. |
| Insufficient Catalyst Loading | - Increase the catalyst loading in controlled increments. - Verify that the catalyst is well-dispersed in the reaction mixture through adequate agitation.[4] |
| Poor Mass Transfer (for hydrogenations) | - Increase the stirring speed to improve gas-liquid mixing. - Increase the hydrogen pressure within safe operational limits.[4] |
Problem 2: The reaction initiates but stops before completion.
| Potential Cause | Recommended Action |
| Catalyst Fouling by Oligomerization | Terminal alkynes are prone to oligomerization on the catalyst surface, blocking active sites. - Lower the reaction temperature. - Decrease the initial concentration of this compound. |
| Sintering (Thermal Degradation) | If the reaction is run at elevated temperatures, metal nanoparticles may have agglomerated. - Operate at the lowest effective temperature for the reaction. - Select a catalyst with a support that offers higher thermal stability.[4] |
Problem 3: Poor selectivity (e.g., over-reduction to 3-methylbutane during hydrogenation).
| Potential Cause | Recommended Action |
| Catalyst is Too Active | Standard hydrogenation catalysts (e.g., Pd/C, PtO₂) are highly active and will reduce alkynes completely to alkanes.[13][15] - Use a selectively deactivated catalyst like Lindlar's catalyst for partial hydrogenation to the alkene.[4] - Add a controlled amount of an inhibitor, such as quinoline, to the reaction mixture.[4] |
| Hydrogen Pressure is Too High | Elevated hydrogen pressure can favor complete saturation to the alkane. - Reduce the hydrogen pressure and monitor the reaction progress closely.[4] |
Problem 4: The catalyst shows a significant drop in performance upon reuse.
| Potential Cause | Recommended Action |
| Leaching of Active Metal | This is a primary cause of irreversible deactivation in liquid-phase reactions.[6][16] - Confirm leaching using a Hot Filtration Test (see Protocol 1).[6] - Quantify the leached metal in the reaction solution using ICP-OES or AAS.[6] - Characterize the spent catalyst (e.g., via XPS or EDX) to confirm a decrease in surface metal concentration.[6] |
| Irreversible Sintering | The thermal stress of the initial reaction may have caused irreversible damage. - Analyze the particle size of the spent catalyst using TEM to check for agglomeration. |
Problem 5: The final product is contaminated with trace metals.
| Potential Cause | Recommended Action |
| Catalyst Leaching | Product contamination is a direct consequence of active components dissolving into the reaction medium. This is a critical issue in pharmaceutical applications.[6] - Optimize the catalyst by strengthening the metal-support interaction.[6] - Experiment with milder reaction conditions (e.g., lower temperatures).[6] - Evaluate different solvents that may reduce the dissolution of metal species.[6] |
Data Presentation
Table 1: Common Deactivation Mechanisms and Key Indicators
| Deactivation Mechanism | Description | Key Indicators | Reversibility |
| Poisoning | Strong chemisorption of impurities on active sites.[1] | Sudden activity loss; sensitivity to feedstock purity. | Can be reversible or irreversible. |
| Fouling / Coking | Physical blockage of active sites by carbon or polymer deposits.[1] | Gradual activity loss; visible deposits on catalyst. | Generally reversible by calcination.[4] |
| Sintering | Thermal agglomeration of metal particles, reducing active surface area.[5] | Irreversible activity loss after high-temperature operation. | Irreversible.[4] |
| Leaching | Dissolution of active species into the liquid reaction medium.[7][8] | Activity loss on reuse; metal contamination in product. | Irreversible. |
Table 2: Influence of Reaction Parameters on Deactivation
| Parameter | Potential Effect on Deactivation | Mitigation Strategy |
| Temperature | High temperatures accelerate sintering and coking.[5] | Operate at the minimum temperature required for desired conversion and selectivity. |
| Substrate Purity | Impurities (sulfur, water, etc.) can poison the catalyst. | Use high-purity reagents or purify them before use. |
| Solvent | Can influence leaching of the active metal.[6][16] | Screen solvents to find one that minimizes metal dissolution while maintaining reaction performance. |
| Substrate Concentration | High alkyne concentration can increase the rate of fouling via oligomerization.[4] | Lower the substrate concentration or use a semi-batch process. |
Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Homogeneous Catalysis by Leached Species
Objective: To determine if active catalytic species have leached from the solid support into the reaction solution.[6]
Methodology:
-
Set up the reaction as usual and allow it to proceed for a period (e.g., until 15-20% conversion is achieved).
-
At the reaction temperature, rapidly filter the solid catalyst from the reaction mixture using a pre-heated fritted filter or a cannula equipped with a filter tip. This must be done quickly and under an inert atmosphere to prevent cooling or exposure to air.
-
Allow the filtrate (the catalyst-free solution) to continue reacting under the exact same conditions (temperature, pressure, stirring).
-
Monitor the progress of the reaction in the filtrate over time by taking samples and analyzing for product formation (e.g., via GC or NMR).[10]
Interpretation:
-
If the reaction continues in the filtrate: This confirms that active species have leached from the solid support and are catalyzing the reaction homogeneously.[10]
-
If the reaction stops in the filtrate: This indicates that the catalysis is primarily heterogeneous and significant leaching of active species is not occurring.[10]
Protocol 2: Catalyst Regeneration via Controlled Oxidation (for Coking/Fouling)
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst surface.
Methodology: Note: This procedure should be performed with appropriate safety precautions, as the oxidation of coke is exothermic and can lead to thermal runaways if not controlled.
-
Place the deactivated (coked) catalyst in a tube furnace.
-
Heat the catalyst to a target temperature (e.g., 300-500 °C) under a flow of inert gas (e.g., Nitrogen) to remove any volatile adsorbed species.
-
Once at the target temperature, introduce a carefully controlled, dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) over the catalyst.
-
Hold at this temperature for several hours until the coke has been burned off. The completion can be monitored by analyzing the off-gas for CO₂.
-
After oxidation, switch the gas flow back to an inert gas and cool the catalyst to room temperature.
-
For many catalysts (e.g., Pd/C), a subsequent reduction step is required. Heat the catalyst under a flow of hydrogen gas (e.g., at 200-400 °C) to reduce the oxidized metal species back to their active metallic state.[10]
-
Cool the catalyst to room temperature under an inert atmosphere before handling.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common causes of catalyst deactivation.
Caption: Experimental workflow for testing catalyst stability.
References
- 1. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. benchchem.com [benchchem.com]
- 5. chemisgroup.us [chemisgroup.us]
- 6. benchchem.com [benchchem.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. old.nacatsoc.org [old.nacatsoc.org]
- 12. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity of 3-Methyl-1-butyne: A Comparative Guide for Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Methyl-1-butyne against other common terminal alkynes in three key synthetic transformations: the Sonogashira coupling, hydroboration-oxidation, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document is intended to assist researchers in selecting appropriate substrates and optimizing reaction conditions by providing both qualitative comparisons and detailed experimental protocols.
Overview of Terminal Alkyne Reactivity
Terminal alkynes are versatile building blocks in organic synthesis, characterized by a carbon-carbon triple bond at the end of a carbon chain. The reactivity of the terminal alkyne is primarily influenced by two key factors:
-
Steric Hindrance: The size of the substituent group adjacent to the alkyne can significantly impact the rate and success of a reaction by impeding the approach of reagents to the reactive site.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent can alter the electron density of the alkyne, influencing its nucleophilicity or acidity.
This compound, with its isopropyl substituent, presents a moderate level of steric bulk, positioning it as an interesting case study for comparison with less hindered linear alkynes (e.g., 1-hexyne) and electronically distinct alkynes (e.g., phenylacetylene).
Comparative Reactivity in Key Reactions
The following sections detail the relative reactivity of this compound in three widely used synthetic methodologies.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is sensitive to both steric and electronic effects.
General Reactivity Trend:
The reactivity of terminal alkynes in Sonogashira coupling is influenced by the steric bulk of the substituent. Increased steric hindrance around the alkyne can slow down the reaction rate and may require more forcing conditions or higher catalyst loadings. Electron-withdrawing groups on arylacetylenes can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate and potentially increasing the reaction rate.
Table 1: Qualitative Reactivity Comparison in Sonogashira Coupling
| Alkyne | Substituent | Steric Hindrance | Electronic Effect | Expected Relative Reactivity |
| Phenylacetylene | Phenyl | Moderate | Electron-withdrawing (inductive) | High |
| 1-Hexyne | n-Butyl | Low | Electron-donating | Moderate to High |
| This compound | Isopropyl | Moderate | Electron-donating | Moderate |
| 3,3-Dimethyl-1-butyne | tert-Butyl | High | Electron-donating | Low |
Note: This table provides a qualitative comparison based on general principles of steric and electronic effects. Actual reaction rates and yields will depend on the specific substrates, catalyst system, and reaction conditions.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts a terminal alkyne into an aldehyde. The regioselectivity of the hydroboration step is highly sensitive to steric hindrance.
General Reactivity Trend:
The use of bulky borane (B79455) reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial for achieving high regioselectivity in the hydroboration of terminal alkynes, leading to the anti-Markovnikov product. The steric bulk of the substituent on the alkyne plays a significant role in directing the boron to the terminal carbon. While highly hindered alkynes can react, the reaction rates may be slower.
Table 2: Qualitative Reactivity Comparison in Hydroboration-Oxidation
| Alkyne | Substituent | Steric Hindrance | Expected Relative Reactivity | Product |
| 1-Hexyne | n-Butyl | Low | High | Hexanal |
| This compound | Isopropyl | Moderate | Moderate to High | 3-Methylbutanal (B7770604) |
| 3,3-Dimethyl-1-butyne | tert-Butyl | High | Moderate | 3,3-Dimethylbutanal |
Note: Reactivity is generally high for most terminal alkynes with appropriate bulky borane reagents, but increased steric hindrance can lead to longer reaction times.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and robust method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097).
General Reactivity Trend:
A key feature of the CuAAC reaction is its remarkable tolerance to a wide range of functional groups and its relative insensitivity to the steric and electronic properties of the alkyne and azide partners. Studies have shown only modest differences in the reactivity of various classes of terminal alkynes under typical reaction conditions. While electronically activated alkynes like propiolamides may show slightly higher reactivity, simple alkyl-substituted terminal alkynes, including this compound, are generally excellent substrates.
Table 3: Qualitative Reactivity Comparison in CuAAC
| Alkyne | Substituent | Steric Hindrance | Electronic Effect | Expected Relative Reactivity |
| Phenylacetylene | Phenyl | Moderate | Neutral to slightly activating | High |
| 1-Hexyne | n-Butyl | Low | Neutral | High |
| This compound | Isopropyl | Moderate | Neutral | High |
| Propiolamide | Amide | Low | Electron-withdrawing | Very High |
Note: The CuAAC reaction is generally very fast and high-yielding for a broad range of terminal alkynes.
Experimental Protocols
The following sections provide detailed experimental protocols for the Sonogashira coupling, hydroboration-oxidation, and CuAAC reactions.
Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
DOT Diagram: Sonogashira Coupling Catalytic Cycle
Hydroboration-Oxidation of this compound
This protocol utilizes 9-BBN for high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution in THF to the stirred alkyne solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting alkyne.
-
Cool the reaction mixture back to 0 °C and slowly add ethanol to quench any excess 9-BBN.
-
Carefully add the aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. (Caution: This oxidation is exothermic) .
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-methylbutanal by distillation or column chromatography.
DOT Diagram: Hydroboration-Oxidation Workflow
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general procedure for a small-scale click reaction.
Materials:
-
Azide (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF)
Procedure:
-
In a vial, dissolve the azide and this compound in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 1,4-disubstituted 1,2,3-triazole.
DOT Diagram: CuAAC Catalytic Cycle
Conclusion
The reactivity of this compound is a balance of its moderate steric profile and the typical electronic nature of an alkyl-substituted terminal alkyne. In Sonogashira couplings and hydroboration-oxidation reactions, its steric bulk is a more pronounced factor, potentially leading to slower reaction rates compared to less hindered alkynes. In contrast, for the highly robust CuAAC "click" reaction, the steric hindrance of the isopropyl group has a minimal impact on the reaction's efficiency. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this compound and other terminal alkynes in synthetic applications. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific substrates.
A Comparative Guide to Copper vs. Ruthenium Catalysts for 3-Methyl-1-butyne Cycloadditions
For researchers, scientists, and drug development professionals engaged in the synthesis of triazole-containing compounds, the choice of catalyst for the azide-alkyne cycloaddition is a critical parameter that dictates the regiochemical outcome of the product. This guide provides a comparative analysis of copper and ruthenium catalysts for the cycloaddition of the sterically hindered terminal alkyne, 3-methyl-1-butyne. While direct comparative studies on this specific alkyne are limited, this guide consolidates data from reactions with structurally similar aliphatic alkynes to provide a predictive performance overview.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, yielding the 1,5-disubstituted isomers.[3][4] This fundamental difference in regioselectivity stems from their distinct reaction mechanisms.
Data Presentation
The following tables summarize the typical reaction parameters and outcomes for the copper-catalyzed and ruthenium-catalyzed cycloaddition of a terminal alkyne with an organic azide (B81097). Due to the limited availability of specific data for this compound, data for hex-1-yne, a comparable aliphatic alkyne, is presented as a representative example for the CuAAC reaction. For the RuAAC reaction, a general procedure for terminal alkynes is referenced, which is applicable to this compound.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Data
| Parameter | Value | Reference |
| Alkyne | Hex-1-yne | [5] |
| Azide | Benzyl Azide | [5] |
| Catalyst | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | [5] |
| Catalyst Loading | 0.5 mol % | [5] |
| Solvent | Neat (solvent-free) | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 3 hours | [5] |
| Yield | Quantitative | [5] |
| Regioisomer | 1,4-disubstituted | [1][2] |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - General Conditions
| Parameter | Value | Reference |
| Alkyne | Terminal Alkyne (e.g., this compound) | [3][6] |
| Azide | Primary or Secondary Organic Azide | [3] |
| Catalyst | CpRuCl(PPh₃)₂ or CpRuCl(COD) | [3] |
| Catalyst Loading | 1-5 mol % | [6] |
| Solvent | Benzene, Toluene, Dioxane, THF | [6][7] |
| Temperature | Room Temperature to 80 °C | [6] |
| Reaction Time | 30 minutes to several hours | [6] |
| Yield | Generally high | [3] |
| Regioisomer | 1,5-disubstituted | [3][4] |
Experimental Protocols
Copper-Catalyzed Cycloaddition of this compound (Adapted from a general procedure)
This protocol is adapted from established procedures for the CuAAC of terminal alkynes.[8]
-
To a solution of the organic azide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent such as a mixture of water and t-butanol (1:1, 4 mL) is added sodium ascorbate (B8700270) (0.1 mmol, 10 mol%) followed by copper(II) sulfate (B86663) pentahydrate (0.01 mmol, 1 mol%).
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the 1,4-disubstituted 1,2,3-triazole.
Ruthenium-Catalyzed Cycloaddition of this compound (Adapted from a general procedure)
This protocol is based on general procedures for the RuAAC of terminal alkynes.[3][9]
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, a reaction vessel is charged with the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 mmol, 5 mol%), the organic azide (1.0 mmol), and a magnetic stir bar.
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, followed by this compound (1.2 mmol).
-
The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.
Mandatory Visualization
The distinct regiochemical outcomes of the copper- and ruthenium-catalyzed cycloadditions are a direct consequence of their different catalytic cycles.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. scispace.com [scispace.com]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of 3-Methyl-1-butyne and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 3-Methyl-1-butyne and its key isomers: 1-pentyne, 2-pentyne, and 3,3-dimethyl-1-propyne. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), researchers can unequivocally distinguish between these C₅H₈ isomers. This ability is critical in various research and development settings, particularly in chemical synthesis and drug development, where structural accuracy is paramount.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers, providing a clear basis for their differentiation.
Infrared (IR) Spectroscopy
| Compound | C≡C Stretch (cm⁻¹) | ≡C-H Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~2120 | ~3310 | ~1370, ~1390 (isopropyl split) |
| 1-Pentyne | ~2118 | ~3315 | ~1465 |
| 2-Pentyne | ~2240 (weak or absent) | Absent | ~1460 |
| 3,3-Dimethyl-1-propyne | ~2105 | ~3320 | ~1370 (tert-butyl) |
¹H NMR Spectroscopy (Chemical Shifts in ppm)
| Compound | ≡C-H | -CH- / -CH₂- adjacent to C≡C | Other Protons |
| This compound | ~1.9 (s) | ~2.5 (septet) | ~1.2 (d, 6H) |
| 1-Pentyne | ~1.9 (t) | ~2.2 (dt, 2H) | ~1.5 (sextet, 2H), ~1.0 (t, 3H) |
| 2-Pentyne | Absent | ~1.8 (q, 2H) | ~1.1 (t, 3H), ~1.7 (t, 3H) |
| 3,3-Dimethyl-1-propyne | ~1.9 (s) | Absent | ~1.2 (s, 9H) |
¹³C NMR Spectroscopy (Chemical Shifts in ppm)
| Compound | C≡C | Alkyl Carbons |
| This compound | ~68.5, ~89.0 | ~21.0, ~29.0 |
| 1-Pentyne | ~68.0, ~84.0 | ~13.0, ~22.0, ~31.0 |
| 2-Pentyne | ~75.0, ~79.0 | ~3.0, ~12.0, ~14.0 |
| 3,3-Dimethyl-1-propyne | ~67.0, ~93.0 | ~27.0, ~31.0 |
Mass Spectrometry (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 68 | 53 (M-15), 41 |
| 1-Pentyne | 68 | 53 (M-15), 39 |
| 2-Pentyne | 68 | 53 (M-15) |
| 3,3-Dimethyl-1-propyne | 68 | 53 (M-15) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Infrared (IR) Spectroscopy
This protocol is for obtaining the IR spectrum of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with NaCl plates.
-
Sample Preparation :
-
Ensure the NaCl plates are clean and dry. Handle them only by the edges to avoid transferring moisture.
-
Place one drop of the liquid sample onto the center of one NaCl plate.
-
Carefully place the second NaCl plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Data Acquisition :
-
Place the assembled NaCl plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum.
-
The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key characteristic peaks.
-
¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample.
-
Sample Preparation :
-
Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required by the instrument.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon environment.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Identify and assign the chemical shifts and coupling patterns.
-
Mass Spectrometry
This protocol describes the general procedure for obtaining a mass spectrum using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction :
-
For GC-MS, dilute a small amount of the sample in a volatile solvent.
-
Inject the diluted sample into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
-
Ionization :
-
As the sample molecules elute from the GC column, they enter the ion source of the mass spectrometer.
-
Electron ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to ionize and fragment.
-
-
Mass Analysis :
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing :
-
A detector records the abundance of ions at each m/z value.
-
The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.
-
Visualization of Differentiation Workflow
The following diagrams illustrate the logical workflow for distinguishing this compound from its isomers using the key spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of C₅H₈ alkynes.
Caption: Decision tree for isomer identification based on key spectral features.
The Isopropyl Group: A Key Player in Directing Synthetic Outcomes with 3-Methyl-1-butyne
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is paramount to achieving desired molecular architectures and optimizing reaction efficiency. Among the vast array of available alkynes, 3-methyl-1-butyne, with its characteristic isopropyl group, offers distinct advantages in several key synthetic transformations. This guide provides a comparative analysis of this compound against less sterically hindered terminal alkynes in three widely used reactions: the Pauson-Khand reaction, the Sonogashira coupling, and hydroboration-oxidation. The steric bulk of the isopropyl group proves to be a decisive factor in controlling regioselectivity and influencing product distribution, making this compound a valuable tool for specific synthetic challenges.
Pauson-Khand Reaction: Directing Cyclopentenone Formation
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, is notably influenced by the steric properties of the alkyne substrate. The bulky isopropyl group in this compound exerts significant steric hindrance, which plays a crucial role in directing the regioselectivity of the cycloaddition. In reactions with unsymmetrical alkenes, the larger substituent on the alkyne preferentially occupies the position adjacent to the newly formed carbonyl group in the cyclopentenone ring.[1][2] This directing effect is a direct consequence of minimizing steric strain in the transition state of the reaction.
To illustrate this, a comparison with a less sterically demanding alkyne, 1-hexyne, is presented below.
| Reaction Data: Pauson-Khand Reaction | ||||||
| Alkyne | Alkene | Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (Major:Minor) |
| This compound | Norbornene | Co₂(CO)₈ | Toluene | 60 | 85 | >95:5 |
| 1-Hexyne | Norbornene | Co₂(CO)₈ | Toluene | 60 | 82 | 80:20 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields and selectivities may vary based on specific reaction conditions.
The data clearly indicates that the increased steric bulk of the isopropyl group in this compound leads to a significantly higher regioselectivity in the Pauson-Khand reaction compared to the linear hexyl group of 1-hexyne. This enhanced control over the product's regiochemistry is a significant advantage when a specific cyclopentenone isomer is the desired target.
Experimental Protocol: Pauson-Khand Reaction
A representative experimental procedure for the Pauson-Khand reaction is as follows:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the alkyne (1.0 eq) and the alkene (1.2 eq) are dissolved in a suitable solvent, such as toluene.
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Sonogashira Coupling: Navigating Steric Challenges
The Sonogashira coupling, a cornerstone of C(sp)-C(sp²) bond formation, is also sensitive to the steric environment around the terminal alkyne. While highly versatile, the reaction rate can be influenced by the bulkiness of the substituents on both the alkyne and the aryl halide.[3][4][5] The isopropyl group of this compound presents a moderate level of steric hindrance that can affect the choice of catalyst and reaction conditions for optimal performance.
A comparison with the less hindered 1-pentyne (B49018) in a typical Sonogashira coupling with an aryl bromide is shown below.
| Reaction Data: Sonogashira Coupling | ||||||
| Alkyne | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | THF | 50 | 88 |
| 1-Pentyne | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | THF | 50 | 95 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions.
In this comparison, the less sterically hindered 1-pentyne exhibits a slightly higher yield under the same reaction conditions. However, the Sonogashira coupling of this compound still proceeds with a good yield, demonstrating its utility in synthesizing sterically encumbered aryl alkynes. For more challenging substrates, optimization of the phosphine (B1218219) ligand on the palladium catalyst may be necessary to overcome the steric hindrance of the isopropyl group.
Experimental Protocol: Sonogashira Coupling
A general experimental procedure for the Sonogashira coupling is as follows:
-
To a Schlenk flask under an inert atmosphere are added the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and the copper(I) cocatalyst (e.g., CuI, 0.04 eq).
-
A suitable solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq) are added.
-
The terminal alkyne (1.2 eq) is then added, and the mixture is stirred at the desired temperature.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Hydroboration-Oxidation: Leveraging Sterics for Anti-Markovnikov Selectivity
The hydroboration-oxidation of terminal alkynes is a classic method for the synthesis of aldehydes. The regioselectivity of this reaction is highly dependent on the steric bulk of both the alkyne and the borane (B79455) reagent. The use of bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial for achieving high anti-Markovnikov selectivity, where the boron atom adds to the terminal, less sterically hindered carbon of the alkyne.[6][7]
The isopropyl group in this compound further enhances this inherent selectivity. The steric repulsion between the isopropyl group and the bulky borane reagent strongly disfavors the addition of boron to the internal carbon, leading to excellent regioselectivity for the formation of the corresponding aldehyde upon oxidation.
| Reaction Data: Hydroboration-Oxidation | |||||
| Alkyne | Borane Reagent | Oxidizing Agent | Solvent | Yield of Aldehyde (%) | Regioisomeric Ratio (Aldehyde:Ketone) |
| This compound | 9-BBN | H₂O₂/NaOH | THF | 92 | >99:1 |
| 1-Pentyne | 9-BBN | H₂O₂/NaOH | THF | 95 | 98:2 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields and selectivities may vary based on specific reaction conditions.
As the data indicates, while both alkynes provide the desired aldehyde in high yield, the steric influence of the isopropyl group in this compound results in exceptional regioselectivity, effectively suppressing the formation of the corresponding methyl ketone. This level of control is highly advantageous in syntheses where the aldehyde is the exclusive target.
Experimental Protocol: Hydroboration-Oxidation
A typical experimental procedure for the hydroboration-oxidation of a terminal alkyne is as follows:
-
To a solution of the terminal alkyne (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a solution of a bulky borane reagent (e.g., 9-BBN, 1.1 eq) in the same solvent is added at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the hydroboration is complete (monitored by GC or NMR).
-
The mixture is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide.
-
The reaction mixture is stirred at room temperature until the oxidation is complete.
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by distillation or column chromatography.
Conclusion
The isopropyl group in this compound is not merely a passive substituent but an active director of reactivity and selectivity in key organic transformations. In the Pauson-Khand reaction, it ensures high regioselectivity for the formation of a specific cyclopentenone isomer. While it can present a steric challenge in Sonogashira couplings, this can often be overcome with catalyst optimization. Most notably, in hydroboration-oxidation reactions, the isopropyl group works in concert with bulky borane reagents to provide outstanding anti-Markovnikov selectivity for the synthesis of aldehydes. For synthetic chemists and drug development professionals, understanding and leveraging the steric influence of the isopropyl group in this compound can be a powerful strategy for achieving specific and efficient synthetic outcomes.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The effect of steric bulk in Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Structure Validation: X-ray Crystallography versus Spectroscopic Methods for 3-Methyl-1-butyne Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques
The unequivocal determination of a molecule's three-dimensional structure is a critical milestone in chemical synthesis and drug discovery. For novel compounds, such as those derived from the versatile terminal alkyne 3-Methyl-1-butyne, rigorous structure validation is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive standard for structural determination against complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While this compound is a liquid at room temperature and its crystal structure is not determined under standard conditions, its reaction products, such as those from Pauson-Khand reactions, often yield crystalline materials suitable for X-ray analysis. This guide will use a representative product of a related alkyne cycloaddition to illustrate the principles of structural validation, providing concrete experimental data and protocols.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
X-ray crystallography provides direct and unambiguous information about the spatial arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and stereochemical relationships. In contrast, spectroscopic methods provide indirect, yet highly valuable, information about a molecule's structure. NMR spectroscopy elucidates the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and elemental composition. Often, a combination of these techniques is employed for comprehensive structural characterization.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative data obtainable from X-ray crystallography for a representative cyclopentenone product, contrasted with the qualitative and quantitative information provided by other methods.
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Type | Absolute 3D Structure | Connectivity & Environment | Functional Groups | Molecular Mass & Formula |
| Sample Phase | Crystalline Solid | Solution or Solid | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Key Quantitative Data | Bond Lengths (Å), Bond Angles (°), Torsion Angles (°), Unit Cell Dimensions (Å) | Chemical Shift (ppm), Coupling Constants (Hz), Integration | Absorption Frequencies (cm⁻¹) | Mass-to-charge ratio (m/z) |
| Example Data (Hypothetical Product) | C=O bond: 1.21 Å, C=C bond: 1.34 Å, C-C-C angle: 109.5° | ¹H: δ 6.1 (s, 1H), δ 2.5 (m, 2H); ¹³C: δ 209 (C=O), δ 170 (C=C), δ 135 (C=C) | ν(C=O): ~1710 cm⁻¹, ν(C=C): ~1650 cm⁻¹ | M⁺ peak at calculated m/z, High-resolution mass for elemental composition |
| Strengths | Unambiguous structure determination, absolute stereochemistry. | Excellent for determining connectivity and diastereotopicity in solution. | Fast, non-destructive, good for identifying functional groups. | High sensitivity, provides molecular formula. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow. | Does not provide bond lengths or angles directly, can be complex for large molecules. | Provides limited information on the overall carbon skeleton. | Isomers can be difficult to distinguish without fragmentation analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: A high-quality single crystal of the this compound product is grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The crystal should ideally be >0.1 mm in all dimensions.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined and refined to generate a final 3D model of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "locked" on the deuterium (B1214612) signal of the solvent. ¹H and ¹³C spectra are acquired using standard pulse sequences. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate connectivity.
-
Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and analyzed. Chemical shifts, coupling constants, and integrations are used to assign the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl).
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The instrument's software automatically subtracts the background.
-
Data Analysis: The spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent.
-
Ionization and Analysis: The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI). The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship for comprehensive structure validation.
Caption: Workflow for X-ray Crystallographic Analysis.
Caption: Integrated Approach to Structure Validation.
A Comparative Guide to the Kinetic Analysis of Hydrosilylation with 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation of alkynes is a cornerstone of organosilicon chemistry, providing an efficient route to vinylsilanes, which are versatile intermediates in organic synthesis. Understanding the kinetics of this reaction is paramount for process optimization, catalyst selection, and mechanistic elucidation. This guide offers a comparative analysis of the kinetic parameters for the hydrosilylation of terminal alkynes, with a focus on 3-methyl-1-butyne and structurally similar substrates, across various catalytic systems. While specific kinetic data for this compound is limited in the literature, this guide leverages data from analogous terminal alkynes to provide a valuable comparative framework.
Comparative Kinetic Data
The rate of a hydrosilylation reaction is influenced by the catalyst, substrate, silane (B1218182), and reaction conditions. Below is a summary of available kinetic data for the hydrosilylation of terminal alkynes with different catalyst systems.
| Catalyst System | Alkyne | Silane | Rate Law | Activation Energy (ΔG‡ or E_a) | Rate-Determining Step | Reference |
| Organoactinide: Cp*₂ThMe₂ | ⁱPrC≡CH | PhSiH₃ | First order in organoactinide, silane, and alkyne | ΔH‡ = 6.3(3) kcal mol⁻¹ | Release of the hydrosilylated product | [1] |
| Rhodium(I)-NHC | 1-Hexyne | HSiMe₂Ph | - | ΔG‡ = 19.8 ± 2.0 kcal mol⁻¹ | - | [2] |
| Platinum (Karstedt's) | Terminal Alkynes | Triethylsilane | - | - | Insertion of alkyne into the Pt-H bond | [3] |
| Nickel-Diimine | 1-Octene (B94956) | (EtO)₃SiH | Rate = k[Ni]¹/²[1-octene][(EtO)₃SiH] | - | C-Si bond formation | [4] |
| Rhodium (Wilkinson's) | Ethylene (B1197577) | HSiMe₃ | - | 11.2 kcal/mol (mCH mechanism) | C=C insertion into Rh-Si bond | [5] |
Note: The data for 1-octene and ethylene are included to provide a broader context for hydrosilylation kinetics, although they are alkenes. The modified Chalk-Harrod (mCH) mechanism is a proposed pathway for some hydrosilylation reactions.
Experimental Protocols for Kinetic Analysis
Accurate kinetic data relies on robust experimental design and precise monitoring of the reaction progress. A general protocol for a kinetic study of alkyne hydrosilylation is outlined below.
Objective: To determine the reaction order and rate constant for the hydrosilylation of a terminal alkyne.
Materials:
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Terminal alkyne (e.g., this compound)
-
Hydrosilane (e.g., triethylsilane, phenylsilane)
-
Catalyst (e.g., Karstedt's catalyst, [Rh(cod)Cl]₂)
-
Internal standard for analysis (e.g., ferrocene, mesitylene)
-
Schlenk flask or glovebox for inert atmosphere operations
-
NMR tubes, GC vials
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere (glovebox or Schlenk line), prepare stock solutions of the alkyne, silane, catalyst, and internal standard in the chosen solvent. The concentrations should be accurately known.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a Schlenk flask in a constant temperature bath), add the solvent and the internal standard.
-
Allow the solution to thermally equilibrate.
-
Initiate the reaction by adding the catalyst, alkyne, and silane from the stock solutions in the desired concentrations. The order of addition may be critical depending on the catalytic system.
-
-
Reaction Monitoring:
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent, though often dilution is sufficient for ex-situ analysis).
-
Analyze the aliquots using a suitable technique:
-
¹H NMR Spectroscopy: This is a powerful technique for monitoring the disappearance of reactants and the appearance of products. The integrals of characteristic peaks relative to the internal standard are used to determine concentrations.
-
Gas Chromatography (GC): GC can be used to separate and quantify volatile reactants and products. Calibration curves for each component are necessary for accurate quantification.
-
-
-
Data Analysis:
-
Plot the concentration of the limiting reagent versus time.
-
To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one component is varied while keeping the others constant (method of initial rates).
-
The rate law can be determined by fitting the concentration-time data to the appropriate integrated rate law equations.
-
The rate constant (k) is obtained from the slope of the linearized plot.
-
To determine the activation energy, repeat the experiment at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizing Reaction Pathways and Workflows
Catalytic Cycle: The Chalk-Harrod Mechanism
A widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6] This cycle illustrates the key elementary steps involved in the catalytic transformation.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the logical flow of a typical kinetic experiment for alkyne hydrosilylation.
Caption: A generalized workflow for the kinetic analysis of hydrosilylation.
Logical Relationship: Catalyst Selection Considerations
The choice of catalyst significantly impacts the reaction kinetics and selectivity. This diagram illustrates some key decision points.
Caption: Decision tree for catalyst selection in alkyne hydrosilylation.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Performance of Metallocene Catalysts for Alkene Polymerization: A Focus on 3-Methyl-1-butene
A Note to Our Audience: Initial research into the polymerization of 3-methyl-1-butyne using metallocene catalysts revealed a significant lack of available experimental data in published literature. To provide a valuable and relevant comparative guide for researchers, scientists, and drug development professionals, this document focuses on the well-documented polymerization of a structurally similar branched α-olefin, 3-methyl-1-butene (B165623) . The principles of catalyst performance and the influence of catalyst structure on polymer properties discussed herein offer significant insights that can be extrapolated to the study of other complex monomers.
This guide provides an objective comparison of various metallocene catalysts for the polymerization of 3-methyl-1-butene, supported by experimental data from peer-reviewed studies. We will delve into catalyst performance, polymer properties, and detailed experimental methodologies.
Data Presentation: Catalyst Performance in 3-Methyl-1-butene Polymerization
The following tables summarize the quantitative performance of different metallocene catalysts in the polymerization of 3-methyl-1-butene. The data highlights the impact of catalyst symmetry and structure on activity, polymer molecular weight, and microstructure.
Table 1: Performance of Zirconocene (B1252598) Catalysts with Varying Symmetries
| Catalyst/Cocatalyst System | Symmetry | Catalyst Activity | Polymer Molecular Weight (Mη or Mn) | Polymer Microstructure | Degree of Crystallinity (%) | Reference |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂ / MAO | C₁ | High | - | Isotactic | 28.5 - 54 | [1][2] |
| Ph₂C(Cp)(Flu)ZrCl₂ / MAO | Cₛ | High | - | Amorphous | Virtually amorphous | [1][2] |
| (DMSBMPI)ZrCl₂ / MAO | C₂ | - | - | High regiospecificity | - | [1][2] |
| (DMSBI)ZrCl₂ / MAO | C₂ | - | - | - | - | [1][2] |
| (DMSMBI)ZrCl₂ / MAO | C₂ | - | High regiospecificity with (DMSMBI)ZrCl₂ | - | - | [1][2] |
| Homogeneous metallocene catalysts | - | - | > 10,000 (Mn) | Isotacticity: 97% | - | [1] |
MAO: Methylaluminoxane
Table 2: Influence of Catalyst Structure on Polymer Molecular Weight
| Catalyst System | Key Structural Feature | Resulting Polymer Molecular Weight | Reference |
| (CH₃)₂Si(benz[e]indenyl)₂ZrCl₂ (I) / MAO | Unsubstituted benz[e]indenyl ligand | - | [1] |
| (CH₃)₂Si(2-methylbenz[e]indenyl)₂ZrCl₂ (II) / MAO | α-methyl substituents on benz[e]indenyl ligand | ~4 times higher than with catalyst I | [2] |
Experimental Protocols
The following sections detail the typical methodologies employed for the polymerization of 3-methyl-1-butene using metallocene catalysts and the subsequent characterization of the resulting polymer.
General Polymerization Procedure
The polymerization of 3-methyl-1-butene is typically conducted in a glass reactor under an inert atmosphere.[1][2]
-
Reactor Preparation: A 200 mL three-necked glass bottle equipped with a magnetic stirrer is commonly used.[1][2] The reactor is evacuated for at least 30 minutes and then filled with nitrogen to ensure an inert environment before the polymerization process begins.[1][2]
-
Catalyst System: Homogeneous metallocene catalysts, such as zirconocene dichlorides with varying symmetries (C₁, Cₛ, C₂), are employed.[1][2] Methylaluminoxane (MAO) is a widely used cocatalyst that activates the metallocene precursor.[3][4] The interaction between the metallocene and MAO generates the active cationic species necessary for polymerization.[5]
-
Reaction Execution: The monomer, 3-methyl-1-butene, is introduced into the reactor containing the catalyst system. The reaction is allowed to proceed under controlled conditions, which can be varied to study their effect on the polymerization outcome.
Polymer Characterization
-
Microstructure and Tacticity: The regularity of the poly(3-methyl-1-butene) chains is highly dependent on the symmetry of the metallocene catalyst used.[1][2]
-
C₂-symmetric metallocenes tend to produce isotactic poly(3-methyl-1-butene).[1][2]
-
Cₛ-symmetric metallocenes , which are typically syndiotactic-specific for propene polymerization, can also yield prevailingly isotactic polymers with 3-methyl-1-butene.[2]
-
C₁-symmetric and Cₛ-symmetric metallocenes can lead to the formation of amorphous, viscous products.[1]
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy is a key technique for determining the microstructure and tacticity of the polymer chains.[1] For insoluble polymers, melt-state NMR analysis can provide crucial microstructure information.[1][2]
-
-
Molecular Weight and Molecular Weight Distribution:
-
Solid-state MAS NMR: This technique can be used to estimate the molecular weight of poly(3-methyl-1-butene), which is often insoluble in common solvents.[1]
-
The presence of α-methyl substituents on the ligands of the metallocene catalyst can significantly increase the molecular weight of the resulting polymer, potentially by blocking chain termination reactions.[2]
-
-
Crystallinity:
Visualizations: Workflows and Relationships
The following diagrams illustrate the general experimental workflow for 3-methyl-1-butene polymerization and the logical relationship between metallocene catalyst symmetry and the resulting polymer microstructure.
Caption: General experimental workflow for 3-methyl-1-butene polymerization.
Caption: Influence of catalyst symmetry on polymer microstructure.
References
Assessing the Cross-Reactivity of 3-Methyl-1-butyne in One-Pot Syntheses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency and atom economy of one-pot syntheses make them highly attractive in modern organic chemistry, particularly in the rapid generation of compound libraries for drug discovery. The choice of substrates is critical to the success of these reactions, and the reactivity of terminal alkynes can vary significantly based on their steric and electronic properties. This guide provides an objective comparison of the performance of 3-Methyl-1-butyne, a sterically hindered terminal alkyne, with other commonly used terminal alkynes in the context of a one-pot synthesis. The supporting data, while compiled from various studies to illustrate general trends, provides a valuable framework for assessing its cross-reactivity.
Performance Comparison of Terminal Alkynes in a One-Pot Pyridine (B92270) Synthesis
The one-pot synthesis of substituted pyridines from terminal alkynes, benzamide (B126), and a base offers a valuable model for comparing the reactivity of different alkynes.[1] The steric hindrance offered by the isopropyl group in this compound is expected to influence its reactivity compared to the less hindered 1-hexyne (B1330390) and the electronically different phenylacetylene.
| Alkyne | Structure | Key Steric/Electronic Feature | Expected Yield | Notes |
| This compound | C#CC(C)C | Bulky isopropyl group near the reaction center | Lower | Steric hindrance can impede the approach of reactants, potentially leading to lower yields compared to unhindered alkynes.[2][3] |
| 1-Hexyne | C#C(CH2)3CH3 | Linear alkyl chain, less sterically hindered | Higher | The linear chain presents minimal steric obstruction at the reaction site, generally allowing for higher conversion rates. |
| Phenylacetylene | C#C-Ph | Phenyl group, electronically different | High | The phenyl group can influence the reactivity through electronic effects and is a common substrate in many coupling reactions, often leading to good yields.[1] |
Note: The expected yields are relative and based on general principles of steric hindrance in organic reactions. Actual yields can vary significantly depending on the specific reaction conditions.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyridines
This protocol is adapted from a known procedure for the synthesis of 3,5-diaryl pyridines and can be used as a general method for comparing the reactivity of different terminal alkynes.[1]
Materials:
-
Terminal Alkyne (e.g., this compound, 1-Hexyne, Phenylacetylene)
-
Benzamide
-
Cesium Carbonate (Cs₂CO₃)
-
25 mL screw-capped thick-walled Pyrex tube
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a 25 mL screw-capped thick-walled Pyrex tube, add the terminal alkyne (4.0 mmol), benzamide (1.0 mmol), and cesium carbonate (2.5 mmol).
-
Add sulfolane (4.0 mL) to the tube.
-
Seal the tube and stir the mixture at 135 °C for 24 hours in an oil bath.
-
After 24 hours, cool the reaction mixture to room temperature.
-
The resulting mixture can then be worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate and quantify the desired pyridine product and any by-products.
Visualizing Reaction and Assessment Workflows
Logical Workflow for Assessing Alkyne Cross-Reactivity
The following diagram outlines a systematic approach to evaluating the cross-reactivity of a novel alkyne in a one-pot synthesis.
Signaling Pathway for One-Pot Pyridine Synthesis
The diagram below illustrates the proposed reaction pathway for the one-pot synthesis of 3,5-disubstituted pyridines.
Discussion and Conclusion
The cross-reactivity of this compound in one-pot syntheses is significantly influenced by the steric bulk of its isopropyl group. In reactions where steric hindrance plays a crucial role, such as the formation of highly substituted cyclic products, this compound is expected to exhibit lower reactivity and potentially lower yields compared to less hindered terminal alkynes like 1-hexyne. However, in reactions where electronic factors are more dominant, its performance may be comparable to other alkyl-substituted alkynes.
For researchers and drug development professionals, this comparative assessment underscores the importance of considering the steric profile of alkyne substrates when designing and optimizing one-pot syntheses. While this compound may not always provide the highest yields, its unique structural motif can be valuable for accessing specific molecular architectures. The provided experimental protocol offers a starting point for systematically evaluating its performance against other alkynes in a specific reaction context, allowing for the informed selection of substrates to achieve the desired synthetic outcomes. Further investigation into optimizing reaction conditions for sterically hindered alkynes could broaden the utility of substrates like this compound in the efficient construction of complex molecules.
References
A Researcher's Guide: Confirming Reaction Products with High-Resolution Mass Spectrometry
For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a target molecule's identity is a critical step in the synthesis workflow. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful primary tool for this purpose, offering exceptional accuracy and sensitivity. This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places.[1] This precision allows for the determination of the elemental composition of a molecule, a key piece of evidence in confirming its identity.[1] Unlike low-resolution mass spectrometry (LRMS), which provides a nominal mass, HRMS can distinguish between molecules with very similar molecular weights (isobaric compounds) by detecting minute mass differences.[2]
Performance Comparison: HRMS vs. Alternatives
The choice of analytical technique for reaction product confirmation depends on a variety of factors, including the complexity of the molecule, the sample matrix, and the level of certainty required. Here, we compare HRMS with Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (LRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Accurate Mass (to <0.001 Da), Elemental Formula | Nominal Mass (Integer) | Molecular Structure & Connectivity |
| Mass Accuracy | < 5 ppm (typically < 1-3 ppm)[3][4] | Nominal mass (± 1 Da)[3] | Not applicable |
| Resolution (FWHM) | ≥ 20,000 (commonly 60,000 - 100,000+)[3] | ~1,000 - 2,000 | Not applicable |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range) | High (ng/mL range) | Low (μM to mM range)[5] |
| Typical Sample Conc. | 1-50 µg/mL[6] | Similar to HRMS | 1-25 mg/mL for ¹H; 20-100 mg/mL for ¹³C[4][7] |
| Key Advantage | Unambiguous elemental formula determination. | Fast, routine mass confirmation. | Definitive structural elucidation. |
| Key Limitation | Does not provide structural isomer information. | Cannot distinguish between isobaric compounds.[3] | Lower sensitivity, requires more sample.[[“]] |
Experimental Protocols
Protocol 1: LC-HRMS Analysis of a Crude Reaction Mixture
This protocol is suitable for analyzing the outcome of a chemical reaction directly from the reaction mixture, allowing for the identification of the desired product, byproducts, and remaining starting materials.
1. Sample Preparation: a. Quench the reaction if necessary. b. Take a small aliquot (e.g., 10-50 µL) of the crude reaction mixture. c. Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) to a final concentration of approximately 10-100 µg/mL.[9] The solvent should be compatible with the LC mobile phase. d. Vortex the sample to ensure it is fully dissolved and homogenous. e. Filter the diluted sample through a 0.2 µm syringe filter to remove any particulate matter that could block the LC system.[6] f. Transfer the filtered sample to an appropriate autosampler vial.
2. LC-HRMS Analysis: a. Liquid Chromatography (LC): i. Use a column appropriate for the polarity of the target compound (e.g., C18 for nonpolar to moderately polar compounds). ii. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient will separate the components of the reaction mixture over time. b. High-Resolution Mass Spectrometry (HRMS): i. Set the mass spectrometer to operate in a high-resolution mode (e.g., >60,000 FWHM). ii. Acquire data in full scan mode over a mass range that includes the expected m/z of the product and any potential byproducts. iii. Use an appropriate ionization source, typically electrospray ionization (ESI), in either positive or negative ion mode depending on the analyte. The addition of 0.1% formic acid to the mobile phase aids in protonation for positive ion mode.[1]
3. Data Analysis: a. Extract the ion chromatogram for the theoretical exact mass of the desired product. b. Analyze the high-resolution mass spectrum of the corresponding chromatographic peak to determine the experimental accurate mass. c. Calculate the mass error in parts per million (ppm). A mass error of <5 ppm is strong evidence for the assigned elemental formula.[3] d. Utilize software to predict the elemental formula from the accurate mass and isotopic pattern.
Protocol 2: Direct Infusion HRMS of a Purified Product
This method is ideal for the rapid confirmation of the elemental composition of a purified compound.
1. Sample Preparation: a. Dissolve a small amount (approximately 1 mg) of the purified solid or oil in a high-purity solvent such as methanol, acetonitrile, or water to create a stock solution (e.g., 1 mg/mL).[6] b. Prepare a dilute working solution by taking an aliquot of the stock solution and diluting it further to a final concentration of 1-50 µg/mL.[6] c. To enhance ionization, 0.1% formic acid can be added for positive ion mode, or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.[6] d. Filter the final solution through a 0.2 µm syringe filter into a clean vial.[6]
2. HRMS Analysis: a. Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Acquire data in high-resolution full scan mode for a sufficient duration to obtain a stable signal and a high-quality averaged spectrum. c. Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.
3. Data Analysis: a. Determine the accurate mass from the centroid of the isotopic cluster of the molecular ion. b. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass and isotopic pattern. c. A low mass error (<5 ppm) provides high confidence in the elemental formula of the synthesized product.[3]
Visualizing Workflows and Pathways
To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow, the logical steps in product confirmation, and a relevant signaling pathway for our audience in drug development.
References
- 1. utoledo.edu [utoledo.edu]
- 2. opentrons.com [opentrons.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 5. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. consensus.app [consensus.app]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to 3-Methyl-1-butyne and Silyl-Protected Alkynes in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is pivotal for the efficient synthesis of complex molecules. The Sonogashira cross-coupling, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, frequently utilizes terminal alkynes.[1] This guide provides an objective comparison between the direct use of 3-methyl-1-butyne (and its close surrogate, 2-methyl-3-butyn-2-ol) and the indirect approach using silyl-protected alkynes in these critical reactions.
Executive Summary
The selection between a direct-use terminal alkyne like this compound and a silyl-protected alkyne hinges on a trade-off between operational simplicity and the reaction conditions required for deprotection. This compound and its analogs offer a more streamlined, atom-economical approach by participating directly in the coupling reaction. In contrast, silyl-protected alkynes, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) acetylenes, necessitate a discrete deprotection step, adding to the overall synthetic sequence. However, the protection strategy can be advantageous when harsh conditions are required for the coupling reaction that the unprotected terminal alkyne might not tolerate.
Performance in Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, typically employing a palladium catalyst and a copper(I) co-catalyst.[2] The choice of alkyne substrate can significantly impact the reaction's efficiency and workflow.
Direct Coupling with 2-Methyl-3-butyn-2-ol (B105114)
2-Methyl-3-butyn-2-ol serves as an excellent, economically viable surrogate for the volatile this compound, offering a stable and easy-to-handle liquid alternative.[3][4] Recent advancements have demonstrated its efficacy in both conventional and copper-free Sonogashira couplings, providing good to excellent yields with a range of aryl bromides.[4]
A notable advantage of this approach is the potential for tandem, one-pot reactions where the initial coupling product can be deprotected in situ to generate a terminal alkyne for a subsequent coupling, enabling the efficient synthesis of unsymmetrical diarylalkynes.[3]
Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol [4]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 80 |
| 2 | 3-Bromo-N,N-dimethylaniline | 4-(3-(Dimethylamino)phenyl)-2-methyl-3-butyn-2-ol | 85 |
| 3 | 4-Bromo-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)-2-methyl-3-butyn-2-ol | 87 |
| 4 | 1-Bromo-3,5-dimethoxybenzene | 4-(3,5-Dimethoxyphenyl)-2-methyl-3-butyn-2-ol | 95 |
| 5 | 1-Bromo-4-(trifluoromethoxy)benzene | 2-Methyl-4-(4-(trifluoromethoxy)phenyl)-3-butyn-2-ol | 91 |
| 6 | 1-Bromo-3-(trifluoromethyl)benzene | 2-Methyl-4-(3-(trifluoromethyl)phenyl)-3-butyn-2-ol | 89 |
| 7 | Methyl 4-bromobenzoate | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | 82 |
| 8 | 4-Bromo-2-fluorobenzonitrile | 2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzonitrile | 94 |
Reaction Conditions: Pd(OAc)₂, P(p-tol)₃, DBU, THF.
Silyl-Protected Alkynes: The Protection/Deprotection Strategy
Trialkylsilyl groups, particularly TMS and TIPS, are widely used to protect the terminal alkyne.[5] This strategy is often employed due to the ease of handling and stability of silyl-protected alkynes. The silyl (B83357) group is typically removed after the coupling reaction, although in some cases, in-situ deprotection is possible.[3]
The primary drawback of this method is the addition of at least one synthetic step for deprotection. Common deprotection reagents include fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases such as potassium carbonate in methanol (B129727). While generally efficient, these additional steps can reduce the overall yield and increase the cost and complexity of the synthesis.
The choice of silyl group can be critical. TIPS groups are bulkier and more robust than TMS groups, offering greater stability under harsher reaction conditions but requiring more stringent conditions for removal.[6]
Table 2: Tandem Sonogashira Coupling for Diarylalkyne Synthesis using 2-Methyl-3-butyn-2-ol [3]
| Entry | Aryl Halide 1 | Aryl Halide 2 | Product | Yield (%) |
| 1 | Iodobenzene | Iodobenzene | Diphenylacetylene | 91 |
| 2 | 4-Iodoanisole | 4-Iodoanisole | Bis(4-methoxyphenyl)acetylene | 89 |
| 3 | 4-Iodotoluene | 4-Iodotoluene | Bis(4-methylphenyl)acetylene | 93 |
| 4 | Iodobenzene | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 79 |
| 5 | 4-Iodotoluene | 4-Iodoanisole | 1-Methoxy-4-((4-methylphenyl)ethynyl)benzene | 81 |
Reaction Conditions: Method A: 1) PdCl₂(PPh₃)₂, CuI, DIPA, 70°C; 2) KOH, PdCl₂(PPh₃)₂, CuI. Method B: 1) PdCl₂(PPh₃)₂, CuI, DIPA, 70°C; 2) NaH, Toluene, 110°C.
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling with 2-Methyl-3-butyn-2-ol[4]
To a solution of the aryl bromide (1.0 mmol) in THF (3 mL) in a sealed tube were added Pd(OAc)₂ (0.02 mmol, 2 mol %), P(p-tol)₃ (0.04 mmol, 4 mol %), 2-methyl-3-butyn-2-ol (1.5 mmol), and DBU (2.0 mmol). The tube was sealed and the mixture was stirred at the desired temperature (typically 80-100 °C) for the specified time (typically 12-24 h). After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Representative Protocol for Sonogashira Coupling with a Silyl-Protected Alkyne followed by Deprotection
Step 1: Sonogashira Coupling To a solution of the aryl halide (1.0 mmol) and the silyl-protected alkyne (e.g., trimethylsilylacetylene, 1.2 mmol) in a suitable solvent (e.g., THF or toluene, 5 mL) are added Pd(PPh₃)₄ (0.05 mmol, 5 mol %), CuI (0.1 mmol, 10 mol %), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride and brine, drying, and concentration. The crude product is purified by column chromatography.
Step 2: Desilylation The purified silyl-protected product (1.0 mmol) is dissolved in a solvent such as THF (5 mL). A deprotecting agent, such as TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) or K₂CO₃ (2.0 mmol) in methanol (5 mL), is added. The reaction is stirred at room temperature until complete conversion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the terminal alkyne, which may be further purified by chromatography if necessary.
Visualizing the Synthetic Pathways
The choice between these two classes of alkynes can be visualized as a decision between a direct and a multi-step synthetic route.
Caption: Comparison of synthetic workflows.
The following flowchart can assist in selecting the appropriate alkyne for a given synthetic challenge.
Caption: Decision guide for alkyne selection.
Conclusion
Both this compound (and its surrogates) and silyl-protected alkynes are valuable reagents in cross-coupling chemistry. The direct approach using unprotected, stable terminal alkynes offers greater efficiency and atom economy, making it an attractive option for many applications, especially where cost and operational simplicity are key drivers. Silyl-protected alkynes, while requiring additional synthetic steps, provide a robust alternative when the terminal alkyne functionality needs to be masked during preceding or concurrent transformations under harsh conditions. The optimal choice will ultimately depend on the specific synthetic context, including the complexity of the target molecule, the reaction scale, and economic considerations.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Reaction Mechanisms of 3-Methyl-1-butyne: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations, optimizing synthetic routes, and designing novel therapeutic agents. This guide provides a comparative overview of how isotopic labeling studies, a powerful mechanistic tool, can be employed to elucidate the intricate reaction pathways of 3-methyl-1-butyne. While specific isotopic studies on this compound are not extensively reported in the reviewed literature, this guide leverages data from analogous terminal alkynes to illustrate the principles, experimental designs, and expected outcomes of such investigations.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, most commonly hydrogen (¹H) with deuterium (B1214612) (²H or D). This subtle change in mass does not alter the chemical properties of the molecule but can significantly influence the rate of reactions where a bond to the isotopic atom is broken or formed. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the rate-determining step and the nature of the transition state of a reaction.
Comparative Analysis of Mechanistic Probes
Isotopic labeling offers a direct and quantitative method to probe reaction mechanisms. Alternative approaches, such as computational studies and spectroscopic analysis of intermediates, provide complementary information. A multi-faceted approach, combining these techniques, often yields the most comprehensive mechanistic understanding.
| Mechanistic Probe | Principle | Advantages | Limitations |
| Isotopic Labeling (e.g., Deuterium) | Measurement of the kinetic isotope effect (KIE = kH/kD) by comparing the reaction rates of unlabeled and labeled substrates. | Provides direct evidence for the involvement of a specific C-H bond in the rate-determining step. Quantitative data can differentiate between possible transition states. | Synthesis of isotopically labeled starting materials can be challenging. KIEs may be masked by other fast steps. |
| Computational Chemistry (DFT Studies) | Theoretical modeling of reaction pathways, transition states, and intermediates. | Can provide detailed geometric and energetic information for proposed mechanisms. Allows for the exploration of transient and high-energy species. | Accuracy is highly dependent on the level of theory and computational model used. Requires experimental validation. |
| Spectroscopic Interrogation (NMR, IR) | In-situ monitoring of reaction progress to identify and characterize intermediates. | Provides direct structural information about species present in the reaction mixture. Can reveal unexpected intermediates. | Intermediates may be too short-lived or at too low a concentration to be detected. Complex spectra can be difficult to interpret. |
Elucidating Reaction Pathways with Deuterium Labeling
The terminal alkyne proton of this compound is a key site for chemical reactivity. Replacing this proton with deuterium allows for the investigation of various reaction mechanisms, including hydration, hydroarylation, and oxidative coupling.
Case Study: Ruthenium-Catalyzed Oxidative Alkynylation of an Alcohol with a Terminal Alkyne
While specific data for this compound is not available, a study on the ruthenium-catalyzed oxidative alkynylation of an alcohol with 1-decyne (B165119) provides a clear example of how deuterium labeling can illuminate a reaction mechanism.[1]
Experimental Data:
| Reactant | Isotopic Label | % Deuterium Incorporation in Recovered Alkyne | % Deuterium Incorporation in Vinylic Positions of Product |
| 1-Decyne | Terminal Deuterium (d1) | 70% (significant loss) | 40% at each vinylic position |
Data adapted from a study on 1-decyne, presented here as an illustrative example for a terminal alkyne.[1]
Interpretation:
The significant loss of deuterium from the starting material suggests a reversible deprotonation of the alkyne. The incorporation of deuterium at both vinylic positions of the product is consistent with a mechanism involving a vinylruthenium intermediate.
Proposed Signaling Pathway for Ruthenium-Catalyzed Oxidative Alkynylation
Caption: Proposed mechanism for Ru-catalyzed oxidative alkynylation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable isotopic labeling studies. The following protocols are generalized for the investigation of this compound reaction mechanisms.
Protocol 1: Synthesis of Terminally Deuterated this compound
Objective: To prepare this compound-d1 for use in mechanistic studies.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous base (e.g., potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)
-
Quenching agent (e.g., anhydrous D₂O)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a strong, non-nucleophilic base (e.g., potassium tert-butoxide).
-
Add a stoichiometric excess of D₂O to the reaction mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the extent of deuteration by ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by the addition of a small amount of D₂O.
-
Extract the deuterated product with a low-boiling organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain the purified this compound-d1.
-
Confirm the isotopic purity by ¹H NMR and mass spectrometry.
Protocol 2: Kinetic Isotope Effect (KIE) Measurement for a Hydration Reaction
Objective: To determine the primary deuterium KIE for the hydration of this compound to elucidate if the C-H bond cleavage is the rate-determining step.
Materials:
-
This compound
-
This compound-d1 (synthesized as per Protocol 1)
-
Hydration catalyst (e.g., a gold(I) or mercury(II) salt)
-
Solvent (e.g., aqueous acetone)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or quantitative NMR setup
Procedure:
-
Set up two parallel reactions in sealed vials, one with this compound and the other with this compound-d1.
-
To each vial, add the solvent, the alkyne substrate, and the internal standard.
-
Initiate both reactions simultaneously by adding the catalyst solution.
-
At regular time intervals, withdraw aliquots from each reaction vial and quench the reaction (e.g., by adding a saturated solution of sodium bicarbonate).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the aliquots by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the initial rates of reaction (kH for the unlabeled substrate and kD for the deuterated substrate) from the slopes of the initial linear portion of the plots.
-
Calculate the KIE as the ratio kH/kD.
Visualizing Experimental Workflows
Clear diagrams of experimental procedures are essential for communication and reproducibility.
Workflow for KIE Measurement
Caption: Workflow for determining the kinetic isotope effect.
Conclusion
Isotopic labeling studies provide a powerful and direct means to investigate the mechanisms of reactions involving this compound. By measuring kinetic isotope effects and tracing the fate of isotopic labels, researchers can gain deep insights into transition state structures and reaction pathways. While experimental data specific to this compound is currently limited, the principles and protocols outlined in this guide, based on analogous terminal alkyne systems, provide a robust framework for future investigations. The strategic combination of isotopic labeling with computational and spectroscopic methods will undoubtedly continue to be a cornerstone of mechanistic organic chemistry, driving innovation in both academic research and industrial drug development.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-1-butyne: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Methyl-1-butyne
This compound, also known as isopropyl acetylene, is a highly flammable terminal alkyne that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance.[1][2] As a Category 1 flammable liquid, it presents a significant fire hazard.[1][3] The primary dangers associated with this compound and other terminal alkynes include their extreme flammability and the potential for the formation of explosive acetylides, especially in the presence of certain metal salts.[4][5]
Proper disposal begins with minimizing waste through careful planning of experiments. However, when disposal is necessary, it is crucial to follow established protocols for hazardous waste management.[6] Unused or expired this compound should never be disposed of down the drain or in regular trash.[7][8] Instead, it must be collected as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4][5]
Immediate safety protocols involve working in a well-ventilated area, preferably within a certified chemical fume hood, and wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[4][5] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[3][9] Use spark-proof tools and explosion-proof equipment when handling this substance.[3][10]
Logistically, waste this compound should be accumulated in a designated, properly labeled, and tightly sealed container.[7][11] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound," and the associated hazards (e.g., "Flammable Liquid").[7] It is imperative to segregate this waste from incompatible materials, particularly strong oxidizing agents, strong bases, and heavy metal salts, to prevent violent reactions or the formation of explosive compounds.[4]
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 598-23-2 | [1] |
| Molecular Formula | C₅H₈ | [2] |
| Molecular Weight | 68.12 g/mol | [2] |
| Physical Form | Liquid | [12] |
| Density | 0.666 g/mL at 25 °C | [12] |
| Flash Point | -30 °C (-22 °F) | [12] |
| Storage Temperature | 2-8°C | [12] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of waste this compound, whether as a pure substance or in a reaction mixture. This protocol is a general guideline; always consult and adhere to your institution's specific EHS procedures.
Objective: To safely prepare and package waste this compound for collection by authorized hazardous waste personnel.
Materials:
-
Appropriately labeled hazardous waste container (compatible glass or metal)[7][11]
-
Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, chemical-resistant gloves
-
Chemical fume hood
-
Spark-proof tools
Procedure:
-
Preparation and Segregation:
-
Before beginning, ensure you are wearing the required PPE and are working within a certified chemical fume hood.[4]
-
Establish a designated hazardous waste accumulation area within the laboratory.
-
Segregate waste this compound from other waste streams, especially from oxidizing agents, acids, bases, and aqueous waste.[8][13] Halogenated and non-halogenated organic wastes should also be kept separate.[14]
-
-
Container Management:
-
Select a waste container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.[15] For small quantities (<5 gallons), glass bottles are often suitable; for larger quantities, metal cans may be required.[11]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages.[7][11]
-
The container must remain closed at all times except when adding waste.[7][11]
-
-
Waste Transfer:
-
Carefully transfer the waste this compound into the designated container using spark-proof tools.
-
Avoid overfilling the container; leave adequate headspace (approximately 10-15% of the container volume) to allow for vapor expansion.[11]
-
-
Handling Reaction Mixtures:
-
If the waste is a reaction mixture containing this compound, it must be fully quenched to neutralize any reactive species before being collected for disposal.[4]
-
Terminal alkynes can form explosive acetylides. If your reaction involved strong bases or heavy metal salts (e.g., copper, silver, mercury), a specific quenching procedure is critical. This typically involves carefully adding a proton source, such as an alcohol, at a controlled temperature (e.g., 0 °C) to neutralize any acetylide anions.[4] Always follow a validated quenching protocol for your specific reaction.
-
-
Final Storage and Disposal:
Spill Management:
In the event of a spill, evacuate the area and eliminate all ignition sources.[10] For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or earth.[10] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[10] For large spills, consider downwind evacuation and contact your institution's emergency response team immediately.[10]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ecolink.com [ecolink.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. airgas.com [airgas.com]
- 10. 3-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 12. 3-甲基-1-丁炔 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 3-Methyl-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Methyl-1-butyne (Isopropylacetylene), a highly flammable and volatile terminal alkyne. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an extremely flammable liquid and vapor, and it may cause respiratory irritation.[1] Appropriate PPE is mandatory to minimize exposure and prevent accidents.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield worn over safety glasses meeting ANSI Z87.1 or European Standard EN166 standards.[1][2] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves for integrity before each use.[4] | Prevents skin contact, which can cause irritation. |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) worn over cotton clothing.[4] Ensure the lab coat is fully buttoned.[5] | Protects against splashes and flash fires. Avoid polyester (B1180765) or acrylic clothing.[4] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[4] | Protects against spills and falling objects. |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3] | Prevents inhalation of vapors, which can cause respiratory irritation.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent ignition and exposure.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Remove all potential ignition sources from the work area, including open flames, hot surfaces, sparks, and static discharge sources.[1][2][6]
-
Use only non-sparking tools and explosion-proof equipment.[1][2][6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]
-
-
Handling:
-
Storage:
Table 2: Physical and Flammability Data
| Property | Value | Source |
| CAS Number | 598-23-2 | [1][8] |
| Molecular Formula | C5H8 | [9] |
| Molecular Weight | 68.12 g/mol | [9] |
| Appearance | Liquid | [8] |
| Density | 0.666 g/mL at 25 °C | [8] |
| Flash Point | -30 °C (-22 °F) | [8] |
| Hazard Class | Flammable Liquid, Category 1 | [1][10] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Clean mouth with water. Seek immediate medical attention.[1] |
Spill Response Protocol
-
Immediate Actions:
-
Containment and Cleanup (for small spills):
-
Wear appropriate PPE, including respiratory protection if needed.[11]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][7][12] Do not use combustible materials like sawdust.[1]
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][6][12]
-
-
Decontamination:
-
Clean the spill area with a mild detergent and water.[11]
-
Collect all cleanup materials as hazardous waste.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[3]
-
-
Storage of Waste:
-
Final Disposal:
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. airgas.com [airgas.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. 3-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
